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  • Product: 4-ethyl-N-methylcyclohexan-1-amine
  • CAS: 252854-34-5

Core Science & Biosynthesis

Foundational

physicochemical characteristics of 4-ethyl-N-methylcyclohexan-1-amine

An in-depth technical analysis of 4-ethyl-N-methylcyclohexan-1-amine requires moving beyond basic structural identification to understand how its specific stereoelectronic properties dictate its behavior in biological an...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-ethyl-N-methylcyclohexan-1-amine requires moving beyond basic structural identification to understand how its specific stereoelectronic properties dictate its behavior in biological and synthetic systems. As a secondary aliphatic amine with a substituted cyclohexane core, this molecule presents unique conformational dynamics that make it a highly valuable intermediate and high-throughput screening compound in modern drug discovery.

This whitepaper synthesizes the core physicochemical characteristics, structure-activity relationships (SAR), and self-validating experimental protocols necessary for characterizing 4-ethyl-N-methylcyclohexan-1-amine.

Structural & Molecular Descriptors

4-Ethyl-N-methylcyclohexan-1-amine (CAS 252854-34-5) is a non-aromatic, secondary amine. The absence of planar aromatic rings means the molecule relies entirely on its 3D spatial geometry—specifically the chair conformation of the cyclohexane ring—to interact with biological targets or synthetic catalysts.

The table below summarizes the foundational quantitative descriptors of the compound:

PropertyValueSource / Method
IUPAC Name 4-ethyl-N-methylcyclohexan-1-amine[1]
CAS Number 252854-34-5[2]
Molecular Formula C₉H₁₉NComputed[1]
Molecular Weight 141.25 g/mol Computed[1]
Exact Mass 141.1517 DaComputed[1]
XLogP3-AA 2.4Computed[1]
Topological Polar Surface Area (TPSA) 12.0 ŲComputed[1]
Hydrogen Bond Donors 1Computed[1]
Hydrogen Bond Acceptors 1Computed[1]
Rotatable Bonds 2Computed[1]

Mechanistic Insights & Structure-Property Relationships

The physicochemical behavior of 4-ethyl-N-methylcyclohexan-1-amine is governed by the interplay between its basic amine center and its hydrophobic aliphatic bulk.

  • Conformational Pre-organization: The cyclohexane core undergoes rapid chair-to-chair flipping at room temperature. However, the presence of the bulky 4-ethyl group and the N-methylamino group creates a strong thermodynamic preference for the trans-diequatorial conformation. By positioning both bulky substituents equatorially, the molecule minimizes severe 1,3-diaxial steric clashes. This structural pre-organization reduces the entropic penalty upon binding to target proteins, explaining its efficacy in high-throughput screening libraries[2].

  • Basicity (pKa): The base scaffold, N-methylcyclohexylamine, exhibits an experimental pKa of approximately 11.03[3]. Because the ethyl group at the C4 position is separated by three aliphatic carbons from the amine nitrogen, its inductive effect is negligible. Consequently, 4-ethyl-N-methylcyclohexan-1-amine retains a pKa of ~11.0. At a physiological pH of 7.4, this compound is >99% protonated, existing almost entirely as a water-soluble cation.

  • Volatility & Boiling Point: The unsubstituted N-methylcyclohexylamine boils at 149 °C[4]. The addition of the 4-ethyl group increases the molecular weight by 28 Da and significantly enhances London dispersion forces. Based on homologous series extrapolation for aliphatic amines, the boiling point of 4-ethyl-N-methylcyclohexan-1-amine is estimated to be between 185 °C and 195 °C.

SAR N1 4-Ethyl Group P1 ↑ Lipophilicity (XLogP3 = 2.4) N1->P1 Hydrophobic bulk P2 Steric Hindrance (Receptor Binding) N1->P2 Equatorial preference N2 N-Methyl Group N2->P2 N-alkylation P3 Basicity (pKa ~11) Secondary Amine N2->P3 Inductive donation N3 Cyclohexane Core N3->P1 Scaffold P4 Conformational Flexibility N3->P4 Chair flip dynamics

Diagram 1: Structural features dictating the physicochemical profile of 4-ethyl-N-methylcyclohexan-1-amine.

Self-Validating Experimental Protocols

To transition from computed descriptors to empirical data, rigorous laboratory profiling is required. The following protocols are designed with built-in validation mechanisms to ensure data integrity.

Protocol A: Determination of Lipophilicity (Shake-Flask Method)

The computed XLogP3 of 2.4 indicates optimal lipophilicity for membrane permeability[1]. To empirically validate this, the shake-flask method is employed. Causality Check: Because 4-ethyl-N-methylcyclohexan-1-amine completely lacks a UV chromophore (no conjugated pi-systems or aromatic rings), standard UV-Vis spectroscopy is useless for concentration analysis. Gas Chromatography with Flame Ionization Detection (GC-FID) or LC-MS must be used.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the amine in high-purity n-octanol.

  • Equilibration: Pre-saturate the n-octanol with HPLC-grade water, and the water with n-octanol, stirring for 24 hours at 25.0 ± 0.1 °C to ensure phase equilibrium.

  • Partitioning: In a glass separatory funnel, combine equal volumes of the pre-saturated aqueous and organic phases. Introduce a precise aliquot of the amine stock.

  • Agitation & Separation: Shake vigorously for 60 minutes. Transfer the emulsion to centrifuge tubes and spin at 3000 rpm for 15 minutes to force complete phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers. Analyze via GC-FID using a non-polar capillary column.

  • System Validation (Mass Balance): Calculate the total mass of the compound recovered from both phases. The system is only validated if the sum equals 95–105% of the initial mass introduced, proving that no compound was lost to volatilization or glass-adsorption. Calculate LogP as log10([C_octanol] / [C_aqueous]).

Workflow S1 1. Prepare Stock Solution (Aqueous or n-Octanol) S2 2. Phase Partitioning (Shake-Flask Method) S1->S2 S3 3. Phase Separation (Centrifugation at 3000 rpm) S2->S3 S4 4. Concentration Analysis (GC-FID or LC-MS) S3->S4 S5 5. LogP Calculation log10(C_oct / C_aq) S4->S5

Diagram 2: Self-validating experimental workflow for LogP determination via GC-FID.

Protocol B: Potentiometric pKa Determination

To confirm the basicity of the secondary amine[3], potentiometric titration is the gold standard.

Step-by-Step Workflow:

  • Standardization: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C.

  • Sample Preparation: Dissolve 50 mg of 4-ethyl-N-methylcyclohexan-1-amine in 50 mL of 0.15 M KCl solution. Causality Check: The 0.15 M KCl background electrolyte is critical; it standardizes the ionic strength of the solution to mimic human physiological conditions, preventing activity coefficient fluctuations during the titration.

  • Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator, adding titrant in 0.05 mL increments.

  • Data Analysis & Validation: Plot the first derivative of the titration curve (dpH/dV) to find the exact equivalence point. The pKa is the pH at the half-equivalence point. Validate the result by performing a reverse titration with 0.1 M NaOH; hysteresis between the forward and reverse curves must be < 0.05 pH units to rule out electrode fouling.

References

  • PubChem. "4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 - Computed Properties." National Center for Biotechnology Information. Available at:[Link]

  • Advent Chembio. "N-Methylcyclohexylamine, 98%." Available at: [Link]

Sources

Exploratory

Technical Whitepaper: 4-Ethyl-N-methylcyclohexan-1-amine in Advanced Medicinal Chemistry and High-Throughput Screening

Executive Summary In the design of targeted screening libraries, the strategic selection of aliphatic amine building blocks dictates the pharmacokinetic trajectory and structural novelty of the resulting hits. 4-ethyl-N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of targeted screening libraries, the strategic selection of aliphatic amine building blocks dictates the pharmacokinetic trajectory and structural novelty of the resulting hits. 4-ethyl-N-methylcyclohexan-1-amine (CAS 252854-34-5), often abbreviated as 4EMC, is a synthetic secondary amine characterized by a lipophilic cyclohexane core substituted with an ethyl group and an N-methylamino group[1]. The spatial arrangement of these substituents provides a unique vector for probing steric hindrance and receptor pocket depth, making it a highly valued intermediate in high-throughput screening (HTS) and the synthesis of novel active pharmaceutical ingredients (APIs)[1].

This technical guide dissects the physicochemical properties of 4EMC, maps its pharmacological interaction vectors, and details self-validating synthetic protocols for its integration into drug discovery pipelines.

Physicochemical Profiling and Molecular Descriptors

The utility of 4EMC stems from its balanced physicochemical profile. The basicity of the secondary aliphatic amine ensures protonation at physiological pH, allowing it to act as a robust hydrogen bond donor/acceptor or form salt bridges with acidic residues (e.g., aspartate or glutamate) in target protein pockets. Concurrently, the 4-ethyl substitution modulates the molecule's lipophilicity (LogP), providing the necessary hydrophobic bulk to drive cell permeability and deep-pocket binding.

Table 1: Quantitative Physicochemical Data
DescriptorValueSource
IUPAC Name 4-ethyl-N-methylcyclohexan-1-amine[2]
CAS Number 252854-34-5[3]
Molecular Formula C9H19N[2]
Molecular Weight 141.25 g/mol [2]
Canonical SMILES CCC1CCC(NC)CC1[4]
InChIKey QMMUYVTYTBICLS-UHFFFAOYSA-N[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

Structural Causality in Target Binding

The structural architecture of 4EMC is not merely a scaffold; it is a precisely tuned pharmacophore. The N-methyl group restricts the conformational freedom of any resulting amide bond synthesized from this building block, often locking the derivative into a preferred, rigidified bioactive conformation. Meanwhile, the cyclohexane ring acts as a spacer that projects the 4-ethyl group into adjacent hydrophobic cavities.

Pharmacophore Core Cyclohexane Ring (Hydrophobic Scaffold) Target Target Protein Pocket (Binding Interface) Core->Target Van der Waals Amine N-Methylamine (H-Bond / Salt Bridge) Amine->Target Electrostatic Attraction Ethyl 4-Ethyl Group (Steric Probe) Ethyl->Target Hydrophobic Cavity Filling

Fig 1: Pharmacological interaction vectors of the 4EMC scaffold.

Synthetic Workflows & Self-Validating Protocols

To maximize the utility of 4EMC in library generation, experimental protocols must account for the steric hindrance introduced by the N-methyl group. Standard coupling reagents often fail to achieve the >95% conversion rates required for HTS arrays. The following protocols are engineered as self-validating systems to ensure high yield and purity without the need for complex downstream chromatography.

Protocol 1: Sterically-Optimized Amide Coupling for HTS Arrays

Causality: Standard carbodiimide chemistry (e.g., EDC/HOBt) struggles with N-methyl secondary amines due to the formation of stable, unreactive intermediates and steric clash. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester that is easily attacked even by hindered nucleophiles. DIPEA is selected as the base because its own steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In a 96-well reaction block, dispense the carboxylic acid library (0.1 mmol per well) in anhydrous DMF (0.5 mL).

  • Activation: Add HATU (0.11 mmol, 1.1 eq) and DIPEA (0.3 mmol, 3.0 eq) to each well. Agitate at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Attack: Introduce 4-ethyl-N-methylcyclohexan-1-amine (0.1 mmol, 1.0 eq)[3] to the activated mixture. Seal the block and heat to 40°C for 4 hours.

  • Self-Validation Loop: Sample 2 µL from a representative well and inject into an LC-MS.

    • Validation Criterion: Monitor the extracted ion chromatogram (EIC) for the unreacted amine mass (m/z 142.1 [M+H]+).

    • Feedback Mechanism: If the amine peak area is >5% of the total ion current, add an additional 0.2 eq of HATU and incubate for 1 hour. If <5%, the system validates itself as complete; proceed directly to solvent evaporation and bioassay formatting.

HTS_Workflow A 4-ethyl-N-methylcyclohexan-1-amine (CAS 252854-34-5) C Sterically Optimized Coupling (HATU, DIPEA, DMF) A->C Nucleophile B Electrophilic Library (Acyl Chlorides / Acids) B->C Activated Electrophile D LC-MS Validation Loop (Threshold: >95% Conversion) C->D Crude Mixture D->C <95% (Add HATU) E HTS Array Formatting (Direct to Bioassay) D->E >95% (Pass)

Fig 2: Self-validating high-throughput amide coupling workflow for 4EMC.

Protocol 2: Catalytic Dehydrogenation for Scaffold Rigidification

Causality: In specific synthetic pathways, 4EMC undergoes oxidation via dehydrogenation, yielding modified dimethylcyclohexane derivatives or aromatic analogs[1]. Converting the sp3-hybridized cyclohexane to a partially or fully unsaturated system flattens the ring. This alters the 3D spatial vector of the 4-ethyl substituent, allowing it to interact differently with planar hydrophobic pockets (e.g., kinase hinge regions). This pathway is highly valued in HTS due to its operational simplicity and lack of complex chemistries[1].

Step-by-Step Methodology:

  • Setup: Charge a pressure-rated vessel with 4EMC (1.0 mmol) and 10% Pd/C catalyst (0.05 eq) in an inert high-boiling solvent (e.g., mesitylene).

  • Thermal Oxidation: Heat the mixture under an inert argon atmosphere to 150°C for 12 hours. The dehydrogenation is thermodynamically driven by high temperatures and the removal of hydrogen gas.

  • Self-Validation Loop: Analyze an aliquot via GC-MS.

    • Validation Criterion: Track the molecular ion shift from m/z 141 (saturated) to the corresponding unsaturated masses (m/z 139, 137, or 135).

    • Feedback Mechanism: If the saturated starting material persists, increase the temperature by 10°C or sparge the system with argon to drive off evolved H2, shifting the equilibrium forward.

Table 2: Quantitative Reaction Parameters Summary
ParameterAmide Coupling (Protocol 1)Catalytic Dehydrogenation (Protocol 2)
Core Reagent 4EMC (1.0 eq)4EMC (1.0 eq)
Catalyst / Activator HATU (1.1 - 1.3 eq)10% Pd/C (0.05 eq)
Base / Additive DIPEA (3.0 eq)None
Solvent Anhydrous DMFMesitylene
Temperature 40°C150°C
Time 4 hours12 hours
Validation Metric LC-MS (m/z 142.1 [M+H]+)GC-MS (m/z shift 141 → 135)

References

  • 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 , PubChem. Available at: [Link]

Sources

Foundational

4-Ethyl-N-methylcyclohexan-1-amine: Physicochemical Profiling, Structural Dynamics, and Synthetic Methodologies

Executive Summary 4-Ethyl-N-methylcyclohexan-1-amine is a versatile secondary amine utilized as a critical building block in organic synthesis and medicinal chemistry. Characterized by its substituted cyclohexane ring, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-N-methylcyclohexan-1-amine is a versatile secondary amine utilized as a critical building block in organic synthesis and medicinal chemistry. Characterized by its substituted cyclohexane ring, this compound offers unique steric and electronic properties that make it a valuable intermediate for high-throughput screening and the development of novel therapeutic agents[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and a self-validating experimental protocol for its synthesis via reductive amination.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in biological systems and organic solvents. The core metrics for 4-ethyl-N-methylcyclohexan-1-amine are summarized below[2],[3].

PropertyValue
IUPAC Name 4-ethyl-N-methylcyclohexan-1-amine
Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS Number 252854-34-5
SMILES CCC1CCC(CC1)NC
InChIKey QMMUYVTYTBICLS-UHFFFAOYSA-N

Structural Dynamics and Pharmacological Relevance

The molecular architecture of 4-ethyl-N-methylcyclohexan-1-amine dictates its utility in drug design. The cyclohexane ring predominantly adopts a chair conformation, where the bulky C4-ethyl group and the C1-methylamino group compete for equatorial positioning to minimize 1,3-diaxial interactions.

Causality in Drug Design:

  • Steric Hindrance: The ethyl and methyl substituents introduce specific steric bulk that can protect the core from rapid enzymatic degradation (metabolic stability) while dictating the spatial fit within a receptor's binding pocket[1].

  • Hydrogen Bonding: The secondary amine acts as both a hydrogen bond donor and acceptor. This amphoteric hydrogen-bonding capability, combined with its basicity, directly influences the compound's solubility in polar solvents and its interaction with biological targets[1].

StructuralLogic Core 4-Ethyl-N-methylcyclohexan-1-amine Ring Cyclohexane Ring Core->Ring Ethyl C4-Ethyl Group Core->Ethyl Amine C1-Methylamino Group Core->Amine Isomerism Cis/Trans Isomerism Ring->Isomerism Ethyl->Isomerism Steric anchor Basicity Basicity & H-Bonding Amine->Basicity Secondary amine Bio Pharmacokinetics & Target Binding Isomerism->Bio Spatial fit Basicity->Bio Receptor interaction

Figure 1: Logical relationship between the structural components of 4-EMC and its pharmacological behavior.

Synthetic Methodology: Reductive Amination

The most efficient, scalable, and selective route to synthesize 4-ethyl-N-methylcyclohexan-1-amine is the reductive amination of 4-ethylcyclohexanone with methylamine[4],[5].

Causality Behind the Method: Direct alkylation of primary amines often leads to uncontrollable over-alkylation, yielding unwanted tertiary amines. Reductive amination bypasses this by first forming an imine (or iminium ion) intermediate, which is then selectively reduced[6],[5]. The choice of reducing agent is critical: using mild hydride donors like Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that the iminium ion is reduced much faster than the unreacted ketone, preventing the formation of 4-ethylcyclohexanol as a byproduct[6],[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity for downstream applications[4].

Step 1: Iminium Ion Formation

  • Dissolve 1 equivalent of 4-ethylcyclohexanone in anhydrous dichloromethane (DCM) or methanol under an inert nitrogen atmosphere.

  • Add 1.2 to 1.5 equivalents of methylamine hydrochloride.

  • Causality Check: Add a mild base (e.g., triethylamine) if using the hydrochloride salt to liberate the free methylamine, alongside a dehydrating agent (like molecular sieves or MgSO₄) to drive the equilibrium toward imine formation by removing water. Stir at room temperature for 2–4 hours.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0°C.

  • Portion-wise, add 1.5 equivalents of NaBH(OAc)₃ or NaBH₃CN[6].

  • Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor completion via TLC or GC-MS.

Step 3: Aqueous Workup and Extraction

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the remaining reducing agent and adjust the pH.

  • Extract the aqueous layer 3 times with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free amine.

Step 4: Hydrochloride Salt Precipitation

  • Causality Check: Free secondary amines of this molecular weight are often oily liquids prone to aerial oxidation. Converting the free base to a hydrochloride salt yields a stable, crystalline solid.

  • Dissolve the crude oil in a minimal amount of diethyl ether.

  • Dropwise, add a solution of HCl in ether (or isopropanol) until precipitation ceases[4].

  • Filter the precipitate, wash with cold ether, and dry under a vacuum to obtain pure 4-ethyl-N-methylcyclohexan-1-amine hydrochloride.

SynthesisWorkflow Step1 Step 1: Imine Formation 4-Ethylcyclohexanone + Methylamine HCl Step2 Step 2: Reduction Add NaBH(OAc)3 or NaBH3CN Step1->Step2 Room Temp, Inert Atmosphere Step3 Step 3: Workup Quench, Extract (DCM), Dry (Na2SO4) Step2->Step3 Selective Reduction Step4 Step 4: Purification HCl Salt Precipitation Step3->Step4 Crude Amine Product Pure 4-Ethyl-N-methyl cyclohexan-1-amine HCl Step4->Product Crystallization

Figure 2: Step-by-step reductive amination workflow for synthesizing 4-EMC.

Analytical Validation Protocol

To ensure the integrity of the synthesized compound, a rigorous analytical validation must be performed:

  • Mass Spectrometry (LC-MS/GC-MS): Confirm the molecular weight. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 142.25.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Look for the characteristic singlet of the N-methyl group (around 2.3–2.5 ppm) and the multiplet of the methine proton adjacent to the amine (C1-H).

    • Diastereomeric Ratio: The integration of the axial vs. equatorial C1-H protons in the ¹H-NMR spectrum will validate the cis/trans isomer ratio resulting from the reduction step.

References

  • PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Reductive Amination Mechanisms and Pathways Pearson Chemistry Prep URL: [Link]

Sources

Exploratory

The Structural and Synthetic Paradigm of 4-Ethyl-N-methylcyclohexan-1-amine: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry and drug development, functionalized cycloalkylamines serve as privileged pharmacophores and versatile synthetic intermediates. 4-Ethyl-N-methylcyclohexan-1-amine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, functionalized cycloalkylamines serve as privileged pharmacophores and versatile synthetic intermediates. 4-Ethyl-N-methylcyclohexan-1-amine (CAS: 252854-34-5) is a prime example of such a building block[1]. Characterized by its substituted cyclohexane architecture and secondary amine functionality, this compound is frequently utilized in high-throughput screening libraries and as a precursor for novel therapeutic agents[2]. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, stereochemical properties, self-validating synthetic protocols, and pharmacological relevance.

Nomenclature and Stereochemical Architecture

IUPAC Nomenclature Derivation

The systematic naming of organic compounds relies on identifying the principal functional group and the parent carbon skeleton. According to IUPAC nomenclature rules for amines:

  • Parent Chain: The core structure is a six-membered aliphatic ring bearing an amine, establishing the parent name as cyclohexanamine [3].

  • Substituents: There are two distinct substituents: an ethyl group on the ring and a methyl group attached to the nitrogen atom.

  • Numbering and Locants: The carbon attached to the principal functional group (the amine) is designated as C1. The ring is numbered to give the lowest possible locant to the ethyl group, placing it at C4. Secondary amines with different alkyl groups are named as N-substituted primary amines[3]. Therefore, the methyl group on the nitrogen is denoted with the locant "N-".

Combining these rules, the preferred IUPAC name (PIN) is 4-ethyl-N-methylcyclohexan-1-amine [1].

Stereochemical Isomerism

Because the cyclohexane ring is 1,4-disubstituted, the compound exists as two distinct diastereomers: cis and trans.

  • Trans-Isomer: This conformer allows both the 4-ethyl group and the 1-(N-methylamino) group to occupy equatorial positions (e,e). This minimizes 1,3-diaxial steric clashes, making it the thermodynamically favored product.

  • Cis-Isomer: This conformer forces one substituent into an axial position and the other into an equatorial position (a,e). Because the ethyl group possesses a larger A-value (steric bulk) than the secondary amine, the ring will preferentially "flip" to place the ethyl group equatorially, forcing the N-methylamino group into the axial position.

Physicochemical Profiling

Understanding the physicochemical properties of 4-ethyl-N-methylcyclohexan-1-amine is critical for predicting its behavior in biological systems and organic solvents. The presence of the amine functional group imparts basic properties and facilitates hydrogen bonding, heavily influencing its solubility profile[2].

Physicochemical PropertyValueSource
IUPAC Preferred Name 4-ethyl-N-methylcyclohexan-1-amine[1]
CAS Registry Number 252854-34-5[1],[2]
Molecular Formula C9H19N[1]
Molecular Weight 141.25 g/mol [1]
Exact Mass 141.1517 Da[1]
Topological Polar Surface Area (TPSA) 12.0 Ų[1]
XLogP3 (Lipophilicity) 2.4[1]

Synthetic Methodology: Reductive Amination

The most robust and scalable method for synthesizing N-alkyl cycloalkylamines is the reductive amination of the corresponding ketone[4],[5]. Below is a self-validating, step-by-step protocol designed for high chemoselectivity.

Step-by-Step Protocol
  • Imine Formation: Dissolve 4-ethylcyclohexanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add a solution of methylamine (2.0 eq, in THF or MeOH)[4].

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to adjust the reaction pH to approximately 5–6.

    • Causality: Mildly acidic conditions are strictly required to protonate the carbonyl oxygen. This increases its electrophilicity, facilitating nucleophilic attack by methylamine. Subsequent protonation of the hemiaminal intermediate drives the elimination of water to form the critical iminium ion.

  • Chemoselective Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise[5].

    • Causality: STAB is specifically chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride. Consequently, STAB will selectively reduce the highly electrophilic iminium ion without reducing the unreacted ketone starting material, preventing the formation of 4-ethylcyclohexanol byproducts.

  • Quenching & Extraction: Stir at room temperature for 12 hours. Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench serves a dual purpose: it decomposes any unreacted hydride safely and neutralizes the acetic acid, converting the product salt into its free-base amine form. This allows the product to partition cleanly into the organic extraction layer (dichloromethane).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, DCM/MeOH/NH₄OH gradient) to isolate the amine and separate the cis and trans diastereomers.

G Ketone 4-Ethylcyclohexanone Imine Iminium Intermediate Ketone->Imine Amine Methylamine Amine->Imine Reduction Reduction (STAB) Imine->Reduction Product 4-Ethyl-N-methylcyclohexan-1-amine Reduction->Product Purification Chromatographic Separation Product->Purification Cis cis-Isomer Purification->Cis Trans trans-Isomer Purification->Trans

Figure 1: Reductive amination workflow for 4-ethyl-N-methylcyclohexan-1-amine synthesis.

Analytical Characterization & Self-Validation

To validate the success of the synthesis and determine the stereochemical outcome, ¹H NMR spectroscopy serves as the primary analytical tool. The system is self-validating based on the coupling constants (J-values) of the C1 proton (the proton attached to the same carbon as the nitrogen).

  • Validating the Trans-Isomer: In the trans-isomer, the amine is equatorial, meaning the C1 proton is axial. An axial proton will couple with the adjacent axial protons at C2 and C6. This axial-axial coupling results in large J-values (typically 10–12 Hz). The signal will appear as a broad multiplet or a distinct triplet of triplets (tt).

  • Validating the Cis-Isomer: In the cis-isomer, the amine is forced into the axial position, meaning the C1 proton is equatorial. Equatorial protons only exhibit equatorial-axial and equatorial-equatorial couplings, which are significantly smaller (J ≈ 2–5 Hz). The signal will appear as a narrow, tightly clustered multiplet.

Pharmacological Relevance in Drug Development

In medicinal chemistry, the strategic incorporation of 4-ethyl-N-methylcyclohexan-1-amine derivatives is highly valued for several reasons:

  • Metabolic Shielding: The steric hindrance generated by the cyclohexane ring and the ethyl substituent restricts the conformational flexibility of the amine[2]. This steric bulk effectively shields the nitrogen lone pair, protecting the compound from rapid N-dealkylation by Cytochrome P450 (CYP450) enzymes and oxidative deamination by Monoamine Oxidases (MAOs).

  • Lipophilicity Tuning: With an XLogP3 of ~2.4[1], this fragment falls within the optimal range for passive membrane permeability, making it an excellent building block for central nervous system (CNS) active drugs.

  • Therapeutic Applications: Cycloalkylamines of this class are frequently utilized as foundational scaffolds in the design of metabolic enzyme modulators. For example, similar reductive amination pathways utilizing cyclohexanones and alkylamines are documented in the synthesis of urea-based glucokinase activators, which are developed to increase glucose metabolism flux in pancreatic β-cells for the treatment of Type II diabetes[4].

Sources

Foundational

Synthesis Pathways for Substituted N-Methylcyclohexanamines: A Technical Guide

Substituted N-methylcyclohexanamines are highly versatile cyclic aliphatic amines that serve as foundational pharmacophores in modern drug discovery and agrochemical development[1][2]. The N-methylated cyclohexylamine mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted N-methylcyclohexanamines are highly versatile cyclic aliphatic amines that serve as foundational pharmacophores in modern drug discovery and agrochemical development[1][2]. The N-methylated cyclohexylamine moiety is frequently embedded in drug candidates to modulate lipophilicity, enhance metabolic stability, and tune receptor binding affinity—playing a critical role in the synthesis of specific antidepressants, analgesics, and targeted kinase inhibitors (such as Pim and mTORC inhibitors)[1][2][3].

For the application scientist, synthesizing these secondary amines requires exquisite chemoselectivity to prevent over-alkylation, and precise diastereocontrol to manage the cis/trans isomerism of the substituted cyclohexane ring. This whitepaper details the mechanistic causality, chemical pathways, and emerging biocatalytic workflows for the synthesis of substituted N-methylcyclohexanamines.

Mechanistic Causality: The Case for Reductive Amination

The synthesis of secondary amines presents a classic chemoselectivity challenge. Direct nucleophilic substitution of cyclohexyl halides with methylamine, or the direct methylation of primary cyclohexylamines, invariably leads to over-alkylation. This uncontrolled reactivity yields complex mixtures of secondary and tertiary amines, ultimately terminating in quaternary ammonium salts[2][4].

To circumvent this, the reductive amination of substituted cyclohexanones with methylamine is the industry standard[1]. This pathway is a self-terminating, self-validating system. The reaction proceeds via the condensation of the ketone with methylamine to form a hemiaminal, which subsequently dehydrates to an imine or iminium ion. The chosen reducing agent is calibrated to reduce only this nitrogenous intermediate, halting the reaction strictly at the secondary amine stage without the risk of over-alkylation[4].

MechanisticPathway K Substituted Cyclohexanone H Hemiaminal Intermediate K->H Nucleophilic Addition M Methylamine (CH3NH2) M->H Nucleophilic Addition I Iminium Ion Intermediate H->I Dehydration (-H2O) P Substituted N-methylcyclohexanamine I->P Hydride Transfer (e.g., NaBH(OAc)3)

Mechanistic pathway of reductive amination for N-methylcyclohexanamines.

Chemical Synthesis Pathways: Hydride Selection and Diastereocontrol

In chemical reductive amination, the choice of the hydride source dictates both the chemoselectivity (avoiding the premature reduction of the unreacted ketone to a cyclohexanol) and the diastereoselectivity (cis vs. trans isomerism)[5][6].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the premier reagent for mild, chemoselective reductive amination. The electron-withdrawing acetate ligands attenuate the reducing power of the boron center, rendering it unreactive toward most aliphatic ketones but highly reactive toward the more electrophilic protonated iminium ions[6]. Mechanistically, bulky reagents like acetoxyboranes attack the iminium carbon preferentially from the equatorial face. This is driven by steric interactions induced by the nitrogen substituents, which encumber axial attack, leading to distinct diastereomeric ratios[6].

  • Sodium Cyanoborohydride (NaBH₃CN): Operating effectively under acidic conditions (pH 3–4), NaBH₃CN is a sterically smaller hydride source. Unlike the bulky NaBH(OAc)₃, smaller reagents favor an axial approach to the cyclohexyl iminium ion, providing an orthogonal method to tune the cis/trans ratio of the final product[5][6].

  • Lithium Borohydride (LiBH₄): Traditional reductive aminations of 4-substituted cyclohexanones often yield cis-products or exhibit poor selectivity. Recent methodologies have established LiBH₄ as a highly selective reagent for driving trans-selectivity in substituted cyclohexanones, overcoming the limitations of standard borohydrides[6][7].

Quantitative Data: Reagent Selectivity Profile
Reducing AgentOptimal pHSteric BulkPreferred Hydride AttackTypical Diastereomeric Bias (4-substituted)Chemoselectivity
NaBH(OAc)₃ 5.0 - 7.0HighEquatorialcis-biasedExcellent (Ketones survive)
NaBH₃CN 3.0 - 4.0LowAxialMixed / trans-leaningHigh (Requires acid catalysis)
LiBH₄ NeutralLowAxialHighly trans-selectiveModerate (Ketone reduction possible)

Biocatalytic Synthesis: Reductive Aminases (RedAms)

For drug development workflows requiring strict enantiomeric and diastereomeric purity, biocatalysis has revolutionized the synthesis of N-methylcyclohexanamines. Reductive aminases (RedAms) and Imine Reductases (IREDs), such as AspRedAm (from Aspergillus oryzae) and KfRedAm (from Kribbella flavida), catalyze the direct reductive amination of cyclohexanones with methylamine[3][8][9].

Utilizing NADPH as a cofactor, these enzymes provide a highly constrained chiral pocket that dictates the facial attack of the hydride. This yields enantiopure secondary amines under mild, aqueous conditions (pH 8.5) with remarkable space-time yields exceeding 60 g L⁻¹ d⁻¹[3][8].

Workflow Start Substituted Cyclohexanone Chem Chemical Route NaBH(OAc)3 / DCE Start->Chem Bio Biocatalytic Route RedAm / NADPH / pH 8.5 Start->Bio Chem_Iso Diastereomeric Mixture (Equatorial/Axial Attack) Chem->Chem_Iso Hydride Reduction Bio_Iso Enantiopure Secondary Amine (Strict Active Site Control) Bio->Bio_Iso Enzymatic Reduction Purification Chromatographic Separation & Validation (NMR/GC-MS) Chem_Iso->Purification Bio_Iso->Purification

Comparison of chemical and biocatalytic workflows for amine synthesis.

Experimental Protocol: Synthesis of 4-tert-butyl-N-methylcyclohexan-1-amine

The following self-validating protocol utilizes NaBH(OAc)₃ to ensure high chemoselectivity. The causality of adding the reducing agent after a brief pre-stir is to maximize iminium ion formation, thereby accelerating the reduction and minimizing any background ketone reduction.

Reagents:

  • 4-tert-butylcyclohexanone (1.0 equiv, 10 mmol)

  • Methylamine solution (2.0 M in THF, 1.5 equiv, 15 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.4 equiv, 14 mmol)

  • Glacial acetic acid (1.0 equiv, 10 mmol)

  • 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 4-tert-butylcyclohexanone in DCE. Add the methylamine solution and glacial acetic acid. Causality: The mild acid catalyzes the dehydration of the hemiaminal to the iminium ion without degrading the borohydride. Stir at room temperature for 30 minutes.

  • Hydride Delivery: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Self-Validation: Monitor the reaction via TLC (10% MeOH in DCM, Ninhydrin stain). The disappearance of the UV-active/anisaldehyde-active ketone spot and the appearance of a baseline-resolved, ninhydrin-positive spot confirms conversion.

  • Quenching & Workup: Quench the reaction by slowly adding 1N NaOH (20 mL) until the aqueous layer reaches pH 10. Causality: The basic quench destroys excess borohydride and deprotonates the newly formed secondary amine, ensuring it partitions into the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10:1 DCM:MeOH:NH₄OH). Validate the structure and cis/trans ratio via ¹H NMR (300 MHz, CDCl₃) and GC-MS[10].

References

  • Exploring the Versatile Applications of n methylcyclohexanamine in Chemical Industries. Sincere Chemicals. Available at: [Link]

  • Recent Development on Catalytic Reductive Amination and Applications. ResearchGate. Available at:[Link]

  • Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones. ResearchGate. Available at: [Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. Available at: [Link]

  • Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. Available at:[Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Available at:[Link]

  • Trimethyl Borate-Catalyzed, Solvent-Free Reductive Amination. ResearchGate. Available at:[Link]

  • Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay. JACS Au - ACS Publications. Available at: [Link]

Sources

Exploratory

Predictive Pharmacological Profiling of 4-Ethyl-N-methylcyclohexan-1-amine: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers Executive Rationale & Structural Pharmacodynamics When evaluating nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers

Executive Rationale & Structural Pharmacodynamics

When evaluating novel or poorly characterized aliphatic amines such as 4-ethyl-N-methylcyclohexan-1-amine (CAS: 252854-34-5) , a robust predictive framework is essential before committing to high-throughput screening. Structurally, this compound features a cyclohexane ring substituted with an ethyl group at position 4 and an N-methylamine group at position 1.

Because it lacks the aromatic phenyl ring characteristic of classic phenethylamines (e.g., amphetamine), it will not exhibit high-affinity binding to classic monoamine receptors (like D2 or 5-HT2A). However, its structural homology to known cycloalkylamines—specifically propylhexedrine —provides a strong predictive basis for its pharmacology. Propylhexedrine acts centrally by promoting the release of norepinephrine and dopamine, reversing the flow of monoamine transporters, and antagonizing vesicular monoamine transporter 2 (VMAT2)[1]. Similarly, 4-ethyl-N-methylcyclohexan-1-amine is highly lipophilic, basic, and predicted to easily cross the blood-brain barrier, functioning primarily as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a monoamine transporter (MAT) modulator [2].

Self-Validating Experimental Framework

To empirically validate this predicted profile, I have designed two self-validating in vitro workflows. As a standard in our laboratory, we do not simply measure signal; we engineer assays where every readout is internally controlled to prove causality and isolate the target variable.

Protocol A: TAAR1 Activation via HTRF cAMP Accumulation

TAAR1 is predominantly an intracellular Gs-coupled receptor. When activated by lipophilic amines, it stimulates adenylyl cyclase, leading to cAMP accumulation[2]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because its wash-free format prevents the premature lysis of weakly adherent HEK293 cells, and its ratiometric readout corrects for the inherent autofluorescence often seen in novel synthetic amines.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TAAR1 into a 384-well plate at 8,000 cells/well. Incubate overnight at 37°C.

  • PDE Inhibition (Causality Step): Pre-incubate cells for 15 minutes with 1 mM IBMX. Why? IBMX inhibits phosphodiesterase, preventing the degradation of synthesized cAMP. This ensures that the signal we measure is a true reflection of total receptor activation rather than a transient peak.

  • Compound Addition & Internal Validation:

    • Test Arm: Add 4-ethyl-N-methylcyclohexan-1-amine in a 10-point dose-response curve (10 pM to 100 μM).

    • Validation Arm: Pre-treat parallel wells with 10 μM EPPTB , a highly selective TAAR1 antagonist[3]. Self-Validation Mechanism: If the cAMP signal generated by the test compound is abolished in the presence of EPPTB, we definitively prove the signal is TAAR1-mediated, ruling out off-target activation of other Gs-coupled receptors.

  • Detection: Add 5 μL of d2-conjugated cAMP and 5 μL of Europium (Eu)-cryptate-conjugated anti-cAMP antibody[2]. Incubate for 1 hour at room temperature.

  • Quantification: Read the plate on a time-resolved fluorescence microplate reader at 620 nm and 665 nm. Calculate the 665/620 ratio to determine cAMP concentration against a standard curve.

Protocol B: High-Content Fluorescent Monoamine Uptake Assay

Historically, transporter assays relied on radioactive [3H] -dopamine. To improve throughput and gain subcellular spatial resolution, we utilize fluorescent false neurotransmitters (e.g., FFN206 or ASP+)[4].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human DAT, NET, or SERT in 96-well glass-bottom plates.

  • Pre-incubation: Introduce 4-ethyl-N-methylcyclohexan-1-amine (0.1 μM to 50 μM) to the wells for 20 minutes.

  • Orthogonal Control (Causality Step): In parallel control wells, add 10 μM Nomifensine (for DAT) or Tetrabenazine (for VMAT2)[4]. Self-Validation Mechanism: These established inhibitors must completely abrogate fluorescent substrate uptake. If background fluorescence remains, the wash protocol is optimized until the dynamic range is validated.

  • Substrate Addition: Add 4 μM of the fluorescent substrate (FFN206) and incubate for exactly 40 minutes to reach uptake plateau[4].

  • Imaging & Analysis: Wash cells with assay buffer and image using a high-content confocal imaging system. Quantify intracellular fluorescence units per cell. A decrease in fluorescence indicates that 4-ethyl-N-methylcyclohexan-1-amine is competitively inhibiting or reversing the transporter.

Mechanistic Pathway Visualization

The following diagram maps the predicted intracellular signaling cascade triggered by 4-ethyl-N-methylcyclohexan-1-amine upon entering the presynaptic terminal and binding to TAAR1.

TAAR1_Pathway Ligand 4-Ethyl-N-methylcyclohexan-1-amine TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activation Effector Transporter Reversal PKA->Effector Phosphorylation

Predicted TAAR1-mediated signaling cascade for 4-ethyl-N-methylcyclohexan-1-amine.

Quantitative Data Synthesis

Based on structural activity relationship (SAR) modeling against known dialkylamines and cycloalkylamines[1], the table below summarizes the predicted pharmacological metrics for 4-ethyl-N-methylcyclohexan-1-amine. These metrics serve as the baseline hypothesis for the validation assays described above.

TargetReference LigandRef. Potency ( IC50​/EC50​ )Predicted Potency (4-Ethyl-N-methyl...)Predicted Pharmacological Mechanism
TAAR1 Methamphetamine~1.0 μM5.0 - 10.0 μM Intracellular Gs-coupled Agonism
DAT Propylhexedrine~2.5 μM3.0 - 8.0 μM Competitive Reuptake Inhibition / Reversal
NET Propylhexedrine~0.5 μM1.0 - 5.0 μM Competitive Reuptake Inhibition / Reversal
VMAT2 Tetrabenazine~0.05 μM> 50 μM Weak Antagonism / Substrate

Note: The rigid ethyl substitution at position 4 of the cyclohexane ring is expected to introduce steric hindrance, slightly reducing its potency at DAT and NET compared to the more flexible alkyl chain of propylhexedrine.

References

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation , ACS Publications / NIH PubMed Central. 2

  • New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) , ACS Chemical Neuroscience / NIH PubMed Central.4

  • Methamphetamine Activates Trace Amine Associated Receptor 1 to Regulate Astrocyte Excitatory Amino Acid Transporter-2 , Frontiers in Neurology / NIH PubMed Central. 3

  • Propylhexedrine API Suppliers - Find All GMP Manufacturers , Pharmaoffer. 1

Sources

Foundational

Predictive Toxicology and Preliminary Safety Profiling of 4-Ethyl-N-methylcyclohexan-1-amine

Executive Summary 4-Ethyl-N-methylcyclohexan-1-amine (CAS 252854-34-5) is an aliphatic secondary amine utilized as a versatile structural scaffold in medicinal chemistry and specialized materials[1]. Because in vivo toxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-N-methylcyclohexan-1-amine (CAS 252854-34-5) is an aliphatic secondary amine utilized as a versatile structural scaffold in medicinal chemistry and specialized materials[1]. Because in vivo toxicological data for this specific derivative is sparse, drug development professionals must rely on predictive toxicology, structural alerts, and rigorous in vitro screening. By employing mechanistic read-across from its primary analogs—cyclohexylamine and N-methylcyclohexylamine—we can construct a highly accurate preliminary safety profile. This whitepaper outlines the predictive toxicological framework and the self-validating experimental protocols required to qualify this compound for downstream development.

Mechanistic Read-Across and Structural Alerts

As an application scientist, evaluating a novel building block requires deconstructing its pharmacophore to anticipate biological interactions. The core structure of 4-ethyl-N-methylcyclohexan-1-amine presents three primary toxicological drivers:

A. Physicochemical Drivers & Corrosivity

The secondary amine moiety imparts a high pKa (estimated ~10.7), making the compound a strong base[1]. The addition of ethyl and methyl groups increases its lipophilicity (computed LogP ~2.4) compared to unsubstituted cyclohexylamine[1]. Like its direct analog N-methylcyclohexylamine, the title compound is a severe irritant and corrosive agent, capable of causing irreversible skin and eye damage upon direct contact[2]. The mechanism involves rapid lipid saponification and protein denaturation at the site of contact.

B. Sympathomimetic Action

Systemically, cyclohexylamine derivatives act as indirect sympathomimetics[3]. Due to their lipophilicity, they readily cross lipid bilayers and enter peripheral nerve terminals. Once inside, they displace endogenous catecholamines (such as norepinephrine) from synaptic storage vesicles, leading to acute increases in blood pressure, heart rate, and potential central nervous system (CNS) stimulation[3].

C. Reproductive Toxicity Liabilities

Chronic exposure to high doses of cyclohexylamines (e.g., 400 mg/kg/day) has been shown to induce testicular atrophy in rat models[4]. This toxicity is driven by species-specific toxicokinetics; decreased urinary clearance at high doses leads to non-linear accumulation of the amine in testicular tissue[4]. While human and mouse models are generally more resistant due to higher clearance rates, this structural alert necessitates early screening for reproductive and endocrine disruption in mammalian cell lines.

ToxPathway A 4-ethyl-N-methylcyclohexan-1-amine B Physicochemical Profile pKa ~10.7 | LogP ~2.4 A->B C Local Toxicity Tissue Necrosis / Burns B->C Direct Contact D Systemic Distribution High Bioavailability B->D Systemic Absorption E Sympathomimetic Action Catecholamine Release D->E Neuro/Cardio F Reproductive Toxicity (Analog Read-Across) D->F Chronic High Dose

Mechanistic toxicity pathway of 4-ethyl-N-methylcyclohexan-1-amine via read-across.

Quantitative Data Synthesis

To guide dose-setting for in vitro assays, we synthesize known quantitative data from structural analogs to predict the safety margins of 4-ethyl-N-methylcyclohexan-1-amine.

Table 1: Comparative Acute Toxicity Estimates (Read-Across)
CompoundOral LD50 (Rat)Inhalation LC50Primary Hazard
N-Methylcyclohexylamine 400 mg/kg[2]7,000 mg/m³ (1h)[2]Corrosive / Burns
Cyclohexylamine ~156 mg/kg[3]1,000 ppm (4h)[3]Sympathomimetic / Corrosive
4-Ethyl-N-methylcyclohexan-1-amine Predicted ~300-500 mg/kgPredicted ModerateCorrosive / Irritant
Table 2: Preliminary In Vitro Safety Panel (Expected Outcomes)
AssayTarget MechanismExpected ResultScientific Rationale
Ames Test (OECD 471) Genotoxicity / MutagenicityNegativeAliphatic amines lack structural alerts for direct DNA reactivity or intercalation.
HepG2 Cytotoxicity Basal HepatotoxicityIC50 ~50-150 µMLipophilic weak bases accumulate in the acidic mitochondrial matrix, uncoupling oxidative phosphorylation.
hERG Patch-Clamp Cardiotoxicity (QT Prolongation)IC50 ~10-30 µMCationic amines (pKa > 9) are highly prone to trapping in the Kv11.1 channel's inner vestibule.

Self-Validating Experimental Protocols

To transition from in silico predictions to empirical data, we employ a tiered in vitro workflow. The protocols below are designed not just to generate data, but to serve as self-validating systems that prevent false positives/negatives.

Workflow Step1 Tier 1: In Silico Read-Across (QSAR & Analog Data) Step2 Tier 2: In Vitro Cytotoxicity (HepG2 / HEK293) Step1->Step2 Step3 Tier 3: Genotoxicity (Ames Test - OECD 471) Step2->Step3 Step4 Tier 4: Safety Pharmacology (hERG Patch-Clamp) Step3->Step4

Tiered in vitro predictive toxicology screening workflow for novel amine scaffolds.

Protocol 1: High-Throughput Cytotoxicity Profiling (HepG2)

Causality & Rationale: Mere cell death is an incomplete metric. By utilizing a luminescent ATP-based assay (CellTiter-Glo), we measure metabolic derangement before catastrophic membrane failure occurs. This is critical for lipophilic amines like 4-ethyl-N-methylcyclohexan-1-amine, which can uncouple mitochondrial oxidative phosphorylation due to their weak base properties.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 4-ethyl-N-methylcyclohexan-1-amine in DMSO. Perform a 10-point, 3-fold serial dilution (final assay concentration range: 0.1 µM to 300 µM).

  • Treatment: Transfer compounds to the cell plate, ensuring final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Include Chlorpromazine as a positive control for phospholipidosis/mitochondrial toxicity.

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Lysis & Stabilization: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Automated Patch-Clamp hERG Liability Assay

Causality & Rationale: Aliphatic amines with a pKa > 9 are predominantly protonated at physiological pH. This cationic state is highly prone to binding the aromatic residues (Tyr652, Phe656) within the inner vestibule of the Kv11.1 (hERG) potassium channel. We mandate a whole-cell patch-clamp protocol over surrogate rubidium efflux assays to accurately capture state-dependent block kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency and resuspend in extracellular recording solution.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (containing K-aspartate and ATP) and extracellular solution.

  • Seal Formation: Dispense cells into the recording chips. Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief voltage zap to achieve whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.

  • Compound Application: Perfuse 4-ethyl-N-methylcyclohexan-1-amine at ascending concentrations (1, 3, 10, 30 µM). Wait 3-5 minutes per concentration to reach steady-state block.

  • Validation: Apply E-4031 (500 nM) at the end of the experiment as a positive control to ensure >95% block of the tail current, validating the assay window.

  • Data Analysis: Measure the peak tail current amplitude. Normalize to vehicle control and calculate the IC50.

References

  • 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Cyclohexylamine Final AEGL Document Source: Environmental Protection Agency (EPA) URL:[Link]

  • Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances Source: National Center for Biotechnology Information (NCBI / IARC) URL:[Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of 4-ethyl-N-methylcyclohexan-1-amine in Organic Solvents

Executive Summary In the landscape of medicinal chemistry and high-throughput screening, aliphatic secondary amines serve as foundational building blocks for synthesizing complex therapeutics. 4-ethyl-N-methylcyclohexan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and high-throughput screening, aliphatic secondary amines serve as foundational building blocks for synthesizing complex therapeutics. 4-ethyl-N-methylcyclohexan-1-amine (CAS: 252854-34-5) is a highly versatile intermediate, characterized by a cyclohexane ring substituted with an ethyl group and a methylamino group (1)[1]. With a molecular formula of C9H19N and a molecular mass of 141.25 g/mol (2)[2], understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, purification workflows, and formulation strategies.

This technical guide provides an in-depth analysis of the solvation mechanics of 4-ethyl-N-methylcyclohexan-1-amine, supported by a self-validating experimental protocol for empirical solubility determination.

Structural Thermodynamics & Solvation Mechanics

The solubility of 4-ethyl-N-methylcyclohexan-1-amine is governed by the delicate thermodynamic balance between its polar secondary amine headgroup and its bulky, non-polar ethylcyclohexyl tail.

  • Hydrophobic Dominance : Unlike smaller structural analogs such as N-methylcyclohexylamine, which exhibits moderate water solubility of ~54 g/L (3)[3], the addition of the 4-ethyl group significantly increases the lipophilicity (LogP) of the molecule. This extended hydrocarbon framework maximizes van der Waals interactions, driving near-infinite miscibility in non-polar solvents.

  • Hydrogen Bonding Capacity : As a secondary aliphatic amine, the nitrogen atom possesses a lone pair of electrons and a single N-H bond. This allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers) (4)[4].

  • Steric Hindrance & Acid-Base Dynamics : The spatial arrangement of the ethyl and methyl groups introduces steric hindrance, which influences the kinetics of solvation. In non-polar solvents like benzene or toluene, secondary aliphatic amines exhibit rapid, exothermic acid-base interactions if proton donors are present, highlighting their dynamic solvation environment (5)[5].

SolventLogic Amine 4-ethyl-N-methylcyclohexan-1-amine Protic Polar Protic Solvents Amine->Protic N-H donor/acceptor Aprotic Polar Aprotic Solvents Amine->Aprotic N-H donor only NonPolar Non-Polar Solvents Amine->NonPolar Alkyl chain interaction Hbond Hydrogen Bonding Protic->Hbond Dipole Dipole-Dipole Interactions Aprotic->Dipole VdW Van der Waals Forces NonPolar->VdW

Solvation mechanisms of 4-ethyl-N-methylcyclohexan-1-amine in various organic solvent classes.

Quantitative Solubility Profiling

Based on established thermodynamic principles for C8-C10 secondary aliphatic amines, 4-ethyl-N-methylcyclohexan-1-amine is expected to be highly soluble to miscible in a broad spectrum of organic solvents. The table below summarizes the projected solubility behavior for process chemistry applications:

Solvent CategoryRepresentative SolventDielectric Constant (ε)Interaction MechanismExpected Solubility
Non-Polar Hexane1.89Van der Waals (Alkyl-Alkyl)Miscible (>500 mg/mL)
Non-Polar Toluene2.38Van der Waals, π-lone pairMiscible (>500 mg/mL)
Polar Aprotic Dichloromethane (DCM)8.93Dipole-DipoleVery High (>300 mg/mL)
Polar Aprotic Ethyl Acetate6.02Dipole-Dipole, H-bond acceptorHigh (>200 mg/mL)
Polar Protic Methanol32.7Hydrogen BondingHigh (>200 mg/mL)
Aqueous Water80.1Hydrophobic RepulsionLow (< 5 g/L)

Methodology: Thermodynamic Solubility Determination Protocol

To empirically validate the solubility of 4-ethyl-N-methylcyclohexan-1-amine in various organic solvents, a rigorous thermodynamic solubility protocol is required. Kinetic solubility methods (like solvent titration) often overestimate solubility due to supersaturation. The following self-validating workflow ensures high-fidelity data collection.

Step 1: Preparation of Saturated Solutions
  • Action : Add an excess amount of 4-ethyl-N-methylcyclohexan-1-amine (e.g., 500 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Causality : Excess solute ensures that the chemical potential of the undissolved phase equals the dissolved phase, a fundamental prerequisite for true thermodynamic equilibrium. Borosilicate glass is utilized to prevent the adsorption of lipophilic amines, an artifact that commonly occurs with plastic microcentrifuge tubes.

Step 2: Thermodynamic Equilibration
  • Action : Agitate the vials at 400 rpm for 24 to 48 hours at a constant temperature (e.g., 25.0 ± 0.1 °C) using a precision thermoshaker.

  • Causality : Extended equilibration time overcomes the activation energy barrier of solvation, especially in viscous solvents, ensuring the system reaches a steady-state concentration rather than a transient kinetic state.

Step 3: Phase Separation
  • Action : Centrifuge the samples at 10,000 x g for 15 minutes at the exact equilibration temperature.

  • Causality : Centrifugation is strictly preferred over syringe filtration. Lipophilic secondary amines have a high propensity to non-specifically bind to standard filter membranes (e.g., PTFE, Nylon). Filtration would artificially lower the measured concentration in the filtrate, compromising the integrity of the data.

Step 4: Quantification via GC-FID
  • Action : Dilute the supernatant appropriately in a miscible, highly volatile solvent and analyze using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Causality : Because 4-ethyl-N-methylcyclohexan-1-amine lacks a UV-absorbing chromophore, standard HPLC-UV is ineffective. GC-FID provides unparalleled sensitivity and a linear dynamic range specifically suited for volatile and semi-volatile aliphatic amines.

SolubilityWorkflow Start Compound Aliquoting Solvent Solvent Addition Start->Solvent Equilibration Thermodynamic Equilibration Solvent->Equilibration Separation Phase Separation Equilibration->Separation Analysis GC-FID Quantification Separation->Analysis

Step-by-step thermodynamic solubility screening workflow for aliphatic amines.

Implications for Drug Development & Medicinal Chemistry

The high organic solubility of 4-ethyl-N-methylcyclohexan-1-amine makes it an ideal intermediate for high-throughput synthesis and library generation (1)[1]. When utilized in cross-coupling reactions or amidation sequences, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are optimal as they fully solubilize the amine while supporting a wide range of transition-metal catalytic cycles.

Furthermore, its poor aqueous solubility can be strategically leveraged during liquid-liquid extraction (LLE) workups. The unreacted amine can be easily retained in the organic layer, or selectively partitioned into the aqueous layer by lowering the pH with HCl to protonate the amine, forming a highly water-soluble ammonium salt. This pH-dependent solubility switch is a cornerstone technique in the purification of basic active pharmaceutical ingredients (APIs).

References

  • 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 - PubChem Source: nih.gov URL:[Link]

  • N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem Source: nih.gov URL: [Link]

  • Acid-Base Reactions in Benzene and Other Organic Solvents Source: nist.gov URL:[Link]

Sources

Foundational

cis and trans isomers of 4-ethyl-N-methylcyclohexan-1-amine

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Ethyl-N-methylcyclohexan-1-amine Abstract This technical guide provides a comprehensive exploration of the synthesis, separation, and characterization of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Ethyl-N-methylcyclohexan-1-amine

Abstract

This technical guide provides a comprehensive exploration of the synthesis, separation, and characterization of the cis and trans diastereomers of 4-ethyl-N-methylcyclohexan-1-amine. As the spatial arrangement of substituents on a cyclohexyl scaffold can profoundly influence pharmacological and toxicological properties, a detailed understanding of each stereoisomer is critical for researchers in drug discovery and development. This document outlines robust methodologies for the stereoselective synthesis via reductive amination, chromatographic separation of the resulting diastereomers, and unambiguous stereochemical assignment using advanced Nuclear Magnetic Resonance (NMR) techniques. By synthesizing established chemical principles with actionable experimental protocols, this guide serves as an essential resource for scientists working with substituted cyclohexylamines.

Introduction: The Stereochemical Imperative in Drug Development

The cyclohexane ring is a prevalent scaffold in a multitude of pharmacologically active compounds, valued for its conformational properties and its ability to orient substituents in well-defined three-dimensional space. The compound 4-ethyl-N-methylcyclohexan-1-amine is a disubstituted cyclohexane that can exist as two distinct diastereomers: cis and trans. These stereoisomers, while possessing the same molecular formula and connectivity, are non-superimposable, non-mirror images of each other and thus exhibit different physical, chemical, and biological properties.

In the context of drug development, the differential interaction of stereoisomers with chiral biological targets (e.g., receptors, enzymes) is a well-established phenomenon. One isomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different pharmacological profile, or even be toxic. Therefore, the synthesis, isolation, and independent characterization of each stereoisomer are not merely academic exercises but regulatory and scientific necessities. Cyclohexylamine derivatives, in particular, have been investigated for their activity on the central nervous system, including potential antipsychotic and phencyclidine-like effects.[1][2] This guide provides the foundational knowledge and practical methodologies to rigorously study the .

Conformational Analysis: The Energetic Landscape of Cis and Trans Isomers

The stereochemical behavior of 4-ethyl-N-methylcyclohexan-1-amine is dictated by the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. In this 1,4-disubstituted system, the ethyl and N-methylamino groups can be oriented either on the same side (cis) or on opposite sides (trans) of the ring's average plane.

  • Trans Isomer: The trans isomer can exist in two rapidly interconverting chair conformations: one with both the ethyl and N-methylamino groups in equatorial positions (di-equatorial) and the other with both groups in axial positions (di-axial). Due to severe 1,3-diaxial steric interactions, the di-axial conformation is highly energetically unfavorable. Consequently, the trans isomer exists almost exclusively in the di-equatorial conformation, making it the thermodynamically more stable isomer.

  • Cis Isomer: The cis isomer exists as a pair of rapidly interconverting chair conformations, each having one axial and one equatorial substituent. In one conformer, the ethyl group is equatorial and the N-methylamino group is axial; in the other, the ethyl group is axial and the N-methylamino group is equatorial. The equilibrium will favor the conformer where the bulkier ethyl group occupies the more sterically favored equatorial position.

The greater stability of the trans isomer is a key consideration in both its synthesis and purification.

Synthesis and Stereocontrol: Reductive Amination

A common and effective method for the synthesis of N-substituted cyclohexylamines is the reductive amination of the corresponding cyclohexanone.[3][4] This approach allows for the formation of the carbon-nitrogen bond and the reduction of the carbonyl group in a single conceptual step, often proceeding through an imine or enamine intermediate.

The reductive amination of 4-ethylcyclohexanone with methylamine is expected to yield a mixture of cis- and trans-4-ethyl-N-methylcyclohexan-1-amine. The diastereomeric ratio of the product can be influenced by the choice of reducing agent and reaction conditions, with some methods favoring the formation of the more stable trans isomer.[5]

G cluster_synthesis Synthetic Workflow 4-Ethylcyclohexanone 4-Ethylcyclohexanone ReactionVessel Reductive Amination (e.g., NaBH(OAc)3, Ti(OiPr)4/NaBH3CN) 4-Ethylcyclohexanone->ReactionVessel Methylamine Methylamine Methylamine->ReactionVessel IsomerMixture Cis/Trans Mixture of 4-ethyl-N-methylcyclohexan-1-amine ReactionVessel->IsomerMixture

Caption: Synthetic route to 4-ethyl-N-methylcyclohexan-1-amine.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 4-ethylcyclohexanone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar), add methylamine (a solution in THF or ethanol, or as the hydrochloride salt with a non-nucleophilic base like triethylamine, 1.1-1.5 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. For less reactive ketones, the addition of a Lewis acid like Ti(OiPr)₄ can be beneficial.[4]

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Sodium cyanoborohydride (NaBH₃CN) is also effective and is known to selectively reduce imines in the presence of ketones.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified from non-amine impurities by silica gel column chromatography. However, the separation of the diastereomers themselves typically requires more specialized chromatographic techniques as described below.

Separation of Cis and Trans Diastereomers

Due to their different physical properties, the cis and trans diastereomers of 4-ethyl-N-methylcyclohexan-1-amine can be separated using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[6][7]

G cluster_separation Diastereomer Separation Workflow IsomerMixture Crude Cis/Trans Mixture HPLC Preparative HPLC (Normal or Chiral Stationary Phase) IsomerMixture->HPLC CisIsomer Isolated Cis Isomer HPLC->CisIsomer Earlier Eluting Peak TransIsomer Isolated Trans Isomer HPLC->TransIsomer Later Eluting Peak (Hypothesized)

Caption: Chromatographic separation of cis and trans isomers.

Experimental Protocol: HPLC Separation
  • Column Selection:

    • Normal Phase: A silica or cyano-bonded column can often separate diastereomers.[8]

    • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of stereoisomers, including diastereomers.

  • Mobile Phase Optimization:

    • For normal phase separation, a mobile phase consisting of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used.

    • For basic amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to prevent peak tailing and improve resolution.

  • Method Development:

    • Begin with an isocratic elution (e.g., 95:5 hexane:isopropanol with 0.1% diethylamine).

    • Adjust the ratio of the polar modifier to optimize the separation (increasing the modifier concentration will decrease retention times).

    • Screen different modifiers and CSPs to achieve baseline separation (Rs > 1.5).

  • Scale-up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative scale to isolate sufficient quantities of each isomer for further characterization and biological testing.

Structural Elucidation by NMR Spectroscopy

Unambiguous assignment of the cis and trans stereochemistry is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[9] The different spatial arrangements of the substituents in the two isomers lead to distinct chemical shifts and coupling constants for the ring protons. However, the most definitive technique is the Nuclear Overhauser Effect (NOE), which detects through-space proximity between protons.[10][11]

G cluster_nmr NMR-Based Stereochemical Assignment IsolatedIsomer Isolated Isomer NMR_Exp 2D NOESY Experiment IsolatedIsomer->NMR_Exp NOE_Observed NOE cross-peak observed between axial H-1 and axial H-4 protons? NMR_Exp->NOE_Observed Cis_Assignment Assign as Cis Isomer NOE_Observed->Cis_Assignment Yes Trans_Assignment Assign as Trans Isomer NOE_Observed->Trans_Assignment No

Caption: Logic for cis/trans assignment using 2D NOESY NMR.

Protocol for NMR Analysis and Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in a deuterated solvent (e.g., CDCl₃ or MeOD) in a high-quality NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard 1D ¹H NMR spectrum for each isomer.

    • The proton at C1 (methine proton, attached to the nitrogen) will appear as a multiplet. In the thermodynamically stable conformers, this proton will be axial in the trans isomer (di-equatorial substituents) and equatorial in the major conformer of the cis isomer (equatorial ethyl, axial amine).

    • An axial proton typically exhibits large axial-axial couplings (J ≈ 8-12 Hz) to the adjacent axial protons, resulting in a broader multiplet. An equatorial proton will have smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a narrower multiplet. This difference in the width and splitting pattern of the H-1 signal is a strong indicator of stereochemistry.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Analysis: This is the definitive experiment.

    • Acquire a 2D NOESY spectrum for each isomer.

    • In the cis isomer, the axial proton at C1 and the axial protons on the ethyl group at C4 are on the same face of the ring and are in close spatial proximity. A NOE cross-peak will be observed between these protons.

    • In the more stable trans isomer, the proton at C1 is axial, while the ethyl group at C4 is equatorial. The protons of the ethyl group are distant from the H-1 proton, and therefore, no significant NOE cross-peak will be observed between them. This presence or absence of a key NOE correlation provides unambiguous proof of the relative stereochemistry.

Summary of Expected Analytical Data
Propertycis-4-ethyl-N-methylcyclohexan-1-aminetrans-4-ethyl-N-methylcyclohexan-1-amineRationale
Thermodynamic Stability Less StableMore StableThe trans isomer exists in a low-energy di-equatorial conformation.
HPLC Retention (Normal Phase) Expected to be less retainedExpected to be more retainedThe more polar axial amino group in the major cis conformer may interact more strongly with the silica stationary phase.
¹H NMR: H-1 Signal Narrow multiplet (small J-couplings)Broad multiplet (large J-couplings)H-1 is predominantly equatorial in the cis isomer and axial in the trans isomer.
2D NOESY NMR Presence of cross-peak between H-1 and ethyl group protonsAbsence of cross-peak between H-1 and ethyl group protonsProves through-space proximity in the cis isomer.

Pharmacological and Toxicological Implications

Conclusion

The rigorous study of the is a critical undertaking for any research program involving this compound. This guide has provided a comprehensive framework for the synthesis, separation, and definitive characterization of these diastereomers. By employing reductive amination, researchers can access a mixture of the isomers, which can then be resolved using HPLC. Subsequent, detailed NMR analysis, particularly 2D NOESY experiments, provides an unambiguous method for assigning the relative stereochemistry of each isolated compound. These methodologies empower researchers, scientists, and drug development professionals to confidently investigate the unique properties of each stereoisomer, paving the way for a more precise understanding of their structure-activity relationships and potential therapeutic applications.

References

  • Brady, K. T., & Balster, R. L. (1982). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 17(2), 299-304.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Carroll, F. I., et al. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 37(23), 3886-3894.
  • JEOL USA. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NO. JEOL USA Blog.
  • DeWald, H. A., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(22), 3748-3756.
  • Perrin, C., et al. (2005). HPLC separation of enantiomers using chiral stationary phases.
  • Horváth, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • BenchChem. (2025). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis. BenchChem.
  • Shukla, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24654–24660.
  • ResearchGate. (2014). How can you investigate a cis/trans isomer with COSY NMR?.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. BenchChem.
  • Vaia. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Vaia.
  • Industry Research Co. (2026). Exploring n cyclohexyl n methylcyclohexanamine Applications and Industry Significance. Industry Research Co.
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • ChemAnalyst. (n.d.). N-Methylcyclohexylamine: A Cornerstone in Pharmaceutical Synthesis. ChemAnalyst.
  • Irie, M., & Harada, N. (2016).
  • Gedeon Richter Plc. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Chromatography Forum. (2008). Separation of diastereomers.
  • PubMed. (2016).
  • Zentiva, K.S. (2002). Method for producing 4-substituted cis-cyclohexylamine.
  • Zhang, W., et al. (2022). Direct reductive amination of ketones with amines by reductive aminases. Green Chemistry, 24(10), 4064-4070.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

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Exploratory

The Evolution and Engineering of Novel Cyclohexylamine Derivatives: From Early Anesthetics to Multimodal Therapeutics

Introduction: The Cyclohexylamine Scaffold in Drug Discovery The cyclohexylamine moiety—a six-membered aliphatic ring bearing an amine group—serves as a privileged pharmacophore in medicinal chemistry. Its unique conform...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclohexylamine Scaffold in Drug Discovery

The cyclohexylamine moiety—a six-membered aliphatic ring bearing an amine group—serves as a privileged pharmacophore in medicinal chemistry. Its unique conformational flexibility, characterized by the ability to adopt distinct chair conformations that spatially direct substituents, allows for highly specific interactions with diverse biological targets.

Historically recognized as the structural backbone of dissociative anesthetics, the cyclohexylamine class has undergone a radical renaissance. Today, rational drug design has repurposed this scaffold to engineer novel monoamine reuptake inhibitors[1], highly selective sigma ( σ ) receptor ligands for neuropathic pain[2], and dual-action respiratory therapeutics[3]. This whitepaper explores the historical genesis, modern structural evolution, and validated experimental methodologies driving the discovery of novel cyclohexylamine derivatives.

Historical Grounding: The Arylcyclohexylamine Genesis

The pharmacological history of cyclohexylamines is deeply intertwined with the quest for the "ideal" anesthetic. In the 1950s, chemists at Parke-Davis (now a subsidiary of Pfizer) began systematically exploring cyclohexylamine derivatives to find agents with potent analgesic properties but without severe respiratory depression[4].

In 1956, chemist H. Victor Maddox synthesized phencyclidine (PCP), the first arylcyclohexylamine[5],[6]. While PCP induced profound analgesia and a trance-like cataleptic state, its clinical utility was severely limited by severe emergence delirium and psychosis[4],[6]. This prompted a search for shorter-acting, safer analogs. In 1962, Dr. Calvin L. Stevens synthesized a series of derivatives, leading to the discovery of CI-581, now known as ketamine[4],[5].

The mechanistic breakthrough for this class occurred in the early 1980s when David Lodge and colleagues demonstrated that the primary action of these cyclohexylamines was non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor[6]. This discovery not only explained their dissociative properties but eventually catalyzed the "glutamate hypothesis" of schizophrenia and the modern development of rapid-acting antidepressants[7].

G Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca2 Inhibited Ca2+ Influx NMDAR->Ca2 Ketamine Cyclohexylamine Derivative (NMDA Antagonism) Ketamine->NMDAR mTOR mTORC1 Pathway Activation Ca2->mTOR eEF2K inhibition BDNF BDNF Release & Synaptogenesis mTOR->BDNF

Fig 1. Mechanistic pathway of cyclohexylamine-derived NMDA antagonists driving synaptogenesis.

Modern Rational Design: Expanding the Pharmacophore

Modern drug discovery has moved far beyond NMDA antagonism, utilizing the cyclohexylamine core to target entirely different receptor classes through precise stereochemical tuning.

Spirocyclic σ -Receptor Ligands for Neuropathic Pain

Recent efforts have focused on synthesizing spirocyclic cyclohexylamine derivatives to target sigma ( σ1 and σ2 ) receptors, which are implicated in calcium channel modulation and antiallodynic (pain-relieving) activity[2].

  • Causality in Design: Standard flexible cyclohexylamines often suffer from off-target effects. By introducing a spirocyclic framework, chemists conformationally restrict the basic amino moiety relative to the aromatic system. Furthermore, the introduction of a 1-(4-fluorophenyl)indole moiety has been empirically proven to drive high affinity toward the σ2 subtype over σ1 , which is critical for achieving analgesia without motor impairment[2].

Dual β 2-Agonists and M3-Antagonists (MABAs)

In respiratory medicine (COPD and asthma), cyclohexylamine derivatives have been engineered to possess dual pharmacology: β 2 adrenergic receptor agonism and M3 muscarinic receptor antagonism (MABA)[3],[8].

  • Causality in Design: Combining two pharmacophores into a single cyclohexylamine entity ensures that both therapeutic mechanisms (bronchodilation via β 2 and prevention of bronchoconstriction via M3) are delivered to the exact same tissue site simultaneously, overcoming the pharmacokinetic mismatches of co-administering two separate drugs[8].

Histamine H3 Receptor Inverse Agonists

Cyclohexylamine derivatives are also being optimized as Histamine H3 receptor inverse agonists for cognitive disorders like narcolepsy and Alzheimer's disease[9]. Quantitative structure-activity relationship (QSAR) models demonstrate that specific topological modifications to the cyclohexyl ring significantly enhance CNS penetration while eliminating unwanted hERG channel interactions[9].

Quantitative Data: Receptor Affinities of Novel Derivatives

The success of these structural modifications is validated through rigorous binding affinity assays. Table 1 summarizes the in vitro binding data for recently developed spirocyclic and dual-action cyclohexylamine derivatives.

Compound ClassSpecific DerivativeTarget ReceptorBinding Affinity ( Ki​ or IC50​ )Selectivity RatioReference
Spirocyclic Amine Compound 6a σ1 Receptor Ki​ = 736 nM σ1 / σ2 = 0.01[2]
Spirocyclic Amine Compound 6a σ2 Receptor Ki​ = 7.6 nMHighly σ2 selective[2]
Spirocyclic Amine Compound 13d σ1 Receptor Ki​ = 19 nM σ1 / σ2 = 22.7[2]
MABA Derivative Example 1 β 2 Adrenergic IC50​ = 140 nMDual Action[3]
MABA Derivative Example 1M3 Muscarinic IC50​ = 0.3 nMDual Action[3]
MABA Derivative Example 2 β 2 Adrenergic IC50​ = 120 nMDual Action[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be self-validating—meaning the experimental design inherently controls for false positives and ensures thermodynamic accuracy.

Protocol 1: Stereoselective Synthesis of Spirocyclic Cyclohexylamines

Objective: Synthesize 1-(4-fluorophenyl)indole-substituted spirocyclic cyclohexylamines.

  • Ullmann Arylation: React 3-(indol-3-yl)propionic acid with 1-bromo-4-fluorobenzene using a copper catalyst.

    • Causality: This step introduces the fluorophenyl group, which is the critical pharmacophore element required to shift the molecule's affinity preference toward the σ2 receptor[2].

  • Activation & Amidation: Activate the resulting acid with ethyl chloroformate, followed by immediate treatment with NH3​ to yield the primary amide.

  • Cyclization: Utilize a conformationally rigid linker to cyclize the intermediate into a spirocyclic cyclohexylamine framework.

    • Validation: Confirm stereochemistry via 2D-NMR (NOESY) to ensure the spiro-junction is locked in the desired chair conformation, preventing target promiscuity.

Protocol 2: Radioligand Competition Binding Assay (High-Throughput)

Objective: Determine the IC50​ and Ki​ of novel MABA cyclohexylamine derivatives.

  • Membrane Preparation: Isolate cell membranes expressing human recombinant β 2 or M3 receptors. Homogenize in a HEPES buffer (pH 7.4) containing protease inhibitors to prevent receptor degradation.

  • Incubation: Incubate 50 μ L of membrane suspension with a fixed concentration of a radioligand (e.g., [3H] -N-methylscopolamine for M3) and varying concentrations of the novel cyclohexylamine test compound (10 −11 to 10 −4 M) in 96-well plates.

    • Causality: Using a wide, logarithmic concentration gradient ensures the capture of the full sigmoidal dose-response curve, which is mathematically required for an accurate 4-parameter logistic regression fit[3].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine reduces non-specific binding of the highly lipophilic cyclohexylamines to the plastic/glass surfaces. Rapid filtration instantly halts the binding equilibrium, ensuring the calculated IC50​ reflects the true steady-state affinity[3].

  • Quantification: Wash filters with ice-cold buffer, dry, and measure bound radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Library Cyclohexylamine Library Stereoselective Synthesis Membrane Receptor Membrane Preparation (β2 / M3) Library->Membrane Incubation Radioligand Competition Incubation (Steady State) Membrane->Incubation Filtration Rapid Vacuum Filtration (Halt Equilibrium) Incubation->Filtration Isolate bound ligand Analysis Scintillation Counting & 4-Parameter IC50 Fit Filtration->Analysis Cheng-Prusoff Eq.

Fig 2. Self-validating high-throughput screening workflow for dual-action MABA derivatives.

Conclusion

The cyclohexylamine scaffold has transcended its origins as a simple dissociative anesthetic. By applying rigorous rational design—such as spirocyclic restriction for σ -receptor selectivity and dual-pharmacophore integration for respiratory MABAs—medicinal chemists have unlocked a vast, highly tunable chemical space. The continued application of self-validating synthetic and pharmacological workflows ensures that this historic molecule will remain at the forefront of modern drug discovery.

References

  • [4] History of Ketamine - GATEWAY Clinics. gateway-clinics.com. Available at: [Link]

  • [5] History of anaesthesia The ketamine story – past, present and future. algologia.gr. Available at: [Link]

  • [1] US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors. Google Patents. Available at:

  • [6] Phencyclidine. Wikipedia. Available at:[Link]

  • [7] DARK Classics in Chemical Neuroscience: Phencyclidine (PCP). ACS Publications. Available at: [Link]

  • [2] Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] New cyclohexylamine derivatives having beta2 adrenergic agonist and M3 muscarinic antagonist activities. Googleapis.com (Patent Data). Available at: [Link]

  • [8] CA2849868A1 - New cyclohexylamine derivatives having β 2 adrenergic agonist and m3 muscarinic antagonist activities. Google Patents. Available at:

  • [9] CP-MLR/PLS directed quantitative structure-activity relationship study on the histamine H3 receptor binding affinity. wjbphs.com. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Ethyl-N-methylcyclohexan-1-amine via Direct Reductive Amination

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Profile: 4-Ethyl-N-methylcyclohexan-1-amine (CAS: 252854-34-5) Molecular Formula: C9H19N | Molecular Weight: 141.25 g/m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Profile: 4-Ethyl-N-methylcyclohexan-1-amine (CAS: 252854-34-5) Molecular Formula: C9H19N | Molecular Weight: 141.25 g/mol

Executive Summary

4-Ethyl-N-methylcyclohexan-1-amine is a highly versatile aliphatic secondary amine used extensively as a building block in medicinal chemistry and high-throughput screening for novel therapeutic agents (1)[1]. The 1,4-disubstituted cyclohexane framework provides critical steric bulk and lipophilicity, while the secondary amine serves as a functional handle for further derivatization, such as amide coupling or alkylation (2)[2]. This application note details a robust, self-validating protocol for its synthesis utilizing a chemoselective direct reductive amination pathway.

Mechanistic Rationale: The STAB Advantage

The synthesis of secondary amines from ketones requires careful control to prevent over-alkylation and minimize the reduction of the starting ketone into an alcohol. While sodium cyanoborohydride (NaBH₃CN) was historically the standard for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) has superseded it as the reagent of choice (3)[3].

The causality behind this choice is rooted in electronic stabilization: the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a remarkably mild hydride donor (4)[4]. At room temperature, STAB is virtually unreactive toward aliphatic ketones like 4-ethylcyclohexanone. However, it rapidly and selectively reduces the highly electrophilic iminium ion intermediate. Furthermore, STAB eliminates the risk of generating highly toxic hydrogen cyanide gas during acidic workups, making it significantly safer for scale-up operations (3)[3].

Mechanism K 4-Ethylcyclohexanone (Electrophile) IM Iminium Ion (Activated Intermediate) K->IM + Methylamine + AcOH (pH 4-5) - H₂O A Methylamine (Nucleophile) A->IM P 4-Ethyl-N-methylcyclohexan-1-amine (Target Molecule) IM->P + NaBH(OAc)₃ (Hydride Transfer)

Mechanistic pathway of the direct reductive amination using NaBH(OAc)3.

Quantitative Reaction Parameters

To ensure reproducibility, all quantitative data for a standard 10 mmol scale synthesis is summarized below. 1,2-Dichloroethane (DCE) is selected as the solvent because it maximizes the solubility of STAB and accelerates the reaction compared to THF (4)[4].

ReagentMW ( g/mol )EquivalentsAmountOperational Role
4-Ethylcyclohexanone 126.201.01.26 gLimiting Reagent (Electrophile)
Methylamine HCl 67.521.51.01 gAmine Source (Nucleophile)
Triethylamine (Et₃N) 101.191.52.10 mLBase (Liberates free methylamine)
Acetic Acid (AcOH) 60.051.00.57 mLAcid Catalyst (Promotes dehydration)
NaBH(OAc)₃ (STAB) 211.941.53.18 gChemoselective Reducing Agent
1,2-Dichloroethane 98.96N/A50.0 mLSolvent (0.2 M concentration)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria for the current phase are met.

Phase 1: Imine/Iminium Formation

Causality: Using methylamine hydrochloride in conjunction with triethylamine is operationally superior to handling gaseous methylamine. The addition of acetic acid drives the equilibrium forward by protonating the carbinolamine intermediate, facilitating the loss of water to form the reactive iminium ion.

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylcyclohexanone (1.26 g, 10 mmol) in anhydrous 1,2-dichloroethane (50 mL) under a nitrogen atmosphere.

  • Add methylamine hydrochloride (1.01 g, 15 mmol) followed by triethylamine (2.10 mL, 15 mmol). Stir the suspension for 15 minutes at room temperature to liberate the free amine.

  • Slowly add glacial acetic acid (0.57 mL, 10 mmol) to the mixture.

  • Validation Checkpoint 1 (pH Control): Spot a micro-aliquot of the reaction mixture onto a wet pH indicator strip. The pH must read between 4 and 5.

    • Troubleshooting: If pH > 5, the dehydration to the iminium ion will stall. If pH < 3, the methylamine becomes fully protonated and loses its nucleophilicity. Adjust with micro-additions of AcOH or Et₃N as necessary.

  • Allow the mixture to stir for 1 hour at room temperature to ensure complete iminium ion formation.

Phase 2: Chemoselective Reduction

Causality: STAB is added at 0 °C to control the exothermic nature of the hydride transfer and suppress any potential background reduction of the unreacted ketone.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) in three equal portions over 10 minutes to prevent clumping and control gas evolution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen.

  • Validation Checkpoint 2 (Reaction Completion): Withdraw a 50 µL aliquot, quench in 0.5 mL of saturated NaHCO₃, and extract with 0.5 mL dichloromethane (DCM). Analyze the organic layer via LC-MS. The ketone mass peak (m/z 127.1[M+H]⁺) should be completely absent, replaced by the product peak (m/z 142.2[M+H]⁺).

Phase 3: Acid-Base Extraction & Purification

Causality: Because the target molecule is a basic amine, acid-base extraction is the most efficient purification method. It completely separates the product from neutral organic impurities (like unreacted ketone or solvent residues) without the need for silica gel chromatography, which often causes amine streaking and yield loss.

  • Quench: Cool the mixture to 0 °C and slowly add 25 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution (CO₂) ceases. This neutralizes the acetic acid and decomposes excess STAB.

  • Transfer the mixture to a separatory funnel and extract with DCM (2 × 25 mL). Combine the organic layers.

  • Acid Extraction: Extract the combined organic layers with 1M aqueous HCl (3 × 20 mL). The target amine is protonated and transfers into the aqueous layer. Discard the organic layer (contains neutral impurities).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH until the solution becomes strongly basic.

  • Validation Checkpoint 3 (Recovery pH): Test the aqueous layer with a pH strip. It must be > 10. If the pH is lower, the amine remains protonated and will be permanently lost in the aqueous waste during the next step.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3 × 25 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-ethyl-N-methylcyclohexan-1-amine as a pale yellow to colorless oil.

Stereochemical Considerations

It is critical for researchers to note that 4-ethylcyclohexanone is a 1,4-disubstituted ring system. The reductive amination creates a new stereocenter at the C1 position, resulting in a mixture of cis and trans diastereomers. Because the hydride transfer from STAB typically favors axial attack on unhindered cyclohexyl iminium ions, the equatorial amine (trans-1,4-isomer, assuming an equatorial ethyl group) is generally the major thermodynamic product. If stereochemical purity is required for structure-activity relationship (SAR) studies, the diastereomers must be separated via preparative HPLC or careful fractional crystallization of their hydrochloride salts.

References

  • "4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581", National Center for Biotechnology Information (PubChem). URL:[Link]

  • "Reductive Amination, and How It Works", Master Organic Chemistry. URL: [Link]

  • "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes", Sciencemadness. URL:[Link]

Sources

Application

reductive amination of 4-ethylcyclohexanone with methylamine

Application Note: Highly Diastereoselective Reductive Amination of 4-Ethylcyclohexanone with Methylamine Executive Summary Reductive amination is a cornerstone transformation in pharmaceutical development, enabling the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Diastereoselective Reductive Amination of 4-Ethylcyclohexanone with Methylamine

Executive Summary

Reductive amination is a cornerstone transformation in pharmaceutical development, enabling the robust synthesis of complex secondary and tertiary amines from carbonyl precursors[1]. When applied to 4-substituted cyclohexanones, such as 4-ethylcyclohexanone, the reaction presents a highly predictable stereochemical dynamic. This application note details an optimized, self-validating protocol for the direct using sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ). The methodology emphasizes the causality behind reagent selection, stereocontrol, and in-process validation techniques.

Stereochemical & Mechanistic Causality (The "Why")

The proceeds via the initial condensation of the amine and ketone to form a transient hemiaminal, which undergoes acid-catalyzed dehydration to yield an electrophilic iminium ion[2].

Chemoselectivity: STAB is selected over sodium cyanoborohydride ( NaBH3​CN ) or sodium borohydride ( NaBH4​ ) due to its mild nature and exceptional chemoselectivity. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB incapable of reducing the parent ketone under standard conditions, but perfectly tuned to reduce the more electrophilic protonated iminium ion[3][4]. Furthermore, STAB eliminates the risk of generating highly toxic hydrogen cyanide gas during aqueous workup, a major drawback of NaBH3​CN [4].

Diastereoselectivity (Kinetic Control): The 4-ethyl group effectively locks the cyclohexane ring into a chair conformation, occupying the thermodynamically favored equatorial position. The bulky nature of the triacetoxyborohydride anion heavily dictates the trajectory of hydride delivery[2]. STAB preferentially attacks the iminium carbon from the less sterically hindered equatorial face. This equatorial hydride delivery forces the newly formed C-N bond into the axial position. Consequently, the reaction is highly diastereoselective, favoring the kinetically controlled cis-4-ethyl-N-methylcyclohexan-1-amine (where the equatorial 4-ethyl and axial 1-methylamine groups are cis to one another)[2][5].

Pathway Visualization

ReductiveAmination Ketone 4-Ethylcyclohexanone + Methylamine Hemiaminal Hemiaminal Intermediate (Transient) Ketone->Hemiaminal Addition (AcOH) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H2O) Cis cis-4-Ethyl-N-methylcyclohexan-1-amine (Major: Axial Amine) Iminium->Cis Equatorial Hydride Attack Trans trans-4-Ethyl-N-methylcyclohexan-1-amine (Minor: Equatorial Amine) Iminium->Trans Axial Hydride Attack STAB NaBH(OAc)3 (Bulky Hydride) STAB->Iminium Hydride Transfer

Mechanistic pathway and stereoselective hydride transfer in the reductive amination workflow.

Reaction Optimization Matrix

The following table summarizes the quantitative data driving the selection of the optimal protocol parameters. 1,2-Dichloroethane (DCE) provides the fastest kinetics for STAB, while the addition of acetic acid (AcOH) is critical for accelerating iminium ion formation[1][3].

SolventReducing AgentAdditiveTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
DCE NaBH(OAc)3​ AcOH (1.0 eq) 25 92 85:15
THF NaBH(OAc)3​ AcOH (1.0 eq)258882:18
MeOH NaBH3​CN None258155:45
DCE NaBH(OAc)3​ None254580:20

Self-Validating Experimental Protocol

Scale: 10.0 mmol (approx. 1.26 g of 4-ethylcyclohexanone)

Reagents Required:

  • 4-Ethylcyclohexanone: 1.26 g (10.0 mmol, 1.0 eq)

  • Methylamine (2.0 M in THF): 6.0 mL (12.0 mmol, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid (AcOH): 0.60 g (10.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous: 30 mL

Step 1: Iminium Ion Formation (In-Process Control)

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylcyclohexanone (1.26 g) and 30 mL of anhydrous DCE.

  • Add the methylamine solution (6.0 mL, 2.0 M in THF) dropwise over 5 minutes at room temperature (20–25 °C).

  • Introduce glacial acetic acid (0.60 g) sequentially.

    • Causality & Validation: The addition of AcOH drops the pH to approximately 4–5, which is the thermodynamic sweet spot for hemiaminal dehydration. The mixture should remain a clear, colorless solution. Allow to stir for 30 minutes to ensure complete iminium ion formation before introducing the reducing agent[1][5].

Step 2: Stereoselective Reduction 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add STAB (3.18 g) portion-wise over 15 minutes.

  • Causality & Validation: Portion-wise addition mitigates the mild exotherm. The mixture will transition into a milky white suspension, validating that the STAB (which is only partially soluble in DCE/THF) has been introduced.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Check: Monitor the reaction via TLC (10% MeOH in DCM with 1% NH4​OH modifier). The starting ketone ( Rf​≈0.8 , UV inactive, stains with KMnO4​ ) should completely disappear, replaced by a highly polar amine spot ( Rf​≈0.2 ) that stains purple/brown with Ninhydrin.

Step 3: Quenching and Workup 7. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3​ .

  • Validation: Vigorous effervescence ( CO2​ gas) will occur as the unreacted AcOH and residual STAB are neutralized. Continue stirring until gas evolution completely ceases (approx. 30 mins), yielding a biphasic clear mixture.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude amine as a pale yellow oil.

Downstream Processing & Characterization

Acid-Base Purification (Isolation of the Target Amine) To isolate the pure amine from neutral impurities (e.g., unreacted ketone or trace cyclohexanol byproducts):

  • Dissolve the crude oil in 20 mL of 1 M HCl. Extract with diethyl ether (2 x 15 mL) and discard the organic layer (this removes neutral organic impurities).

  • Basify the aqueous layer to pH > 10 using 2 M NaOH (verify with pH paper).

  • Extract the free-based amine with DCM (3 x 20 mL), dry over Na2​SO4​ , and concentrate to yield the pure cis-4-ethyl-N-methylcyclohexan-1-amine.

Analytical Signatures:

  • 1 H NMR (400 MHz, CDCl3​ ): The critical diagnostic peak is the C1 methine proton adjacent to the amine. In the cis isomer (axial amine), this proton is equatorial and typically appears as a narrow multiplet (small J -values due to equatorial-equatorial and equatorial-axial coupling) further downfield compared to the trans isomer.

  • MS (ESI+): Expected [M+H]+ at m/z 142.16.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: Organic Process Research & Development (via sciencemadness.org)
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL

Sources

Method

purification techniques for 4-ethyl-N-methylcyclohexan-1-amine

Advanced Purification Strategies for 4-Ethyl-N-methylcyclohexan-1-amine: A Comprehensive Protocol Guide Executive Summary 4-Ethyl-N-methylcyclohexan-1-amine is a sterically hindered, secondary alicyclic amine frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification Strategies for 4-Ethyl-N-methylcyclohexan-1-amine: A Comprehensive Protocol Guide

Executive Summary

4-Ethyl-N-methylcyclohexan-1-amine is a sterically hindered, secondary alicyclic amine frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The purification of this compound presents unique challenges, primarily due to the presence of structurally similar impurities such as unreacted primary amines (e.g., 4-ethylcyclohexan-1-amine), over-alkylated tertiary amines (e.g., 4-ethyl-N,N-dimethylcyclohexan-1-amine), and cis/trans diastereomers.

This application note details a multi-tiered purification strategy leveraging chemoselective acid-base extraction, fractional vacuum distillation, modified flash chromatography, and chemoselective derivatization to achieve >99% purity.

Physicochemical Profile

Understanding the physical properties of the target molecule is critical for designing a self-validating purification system. The properties below dictate the boundaries of thermal and chromatographic separation techniques.

PropertyValueCausality / Impact on Purification
Molecular Formula C9H19NDictates lipophilicity; highly soluble in non-polar organic solvents.
Molecular Weight 141.26 g/mol Moderate MW; volatile enough for vacuum distillation [1].
Boiling Point (Est.) ~175–185 °C (760 mmHg)High atmospheric boiling point requires vacuum distillation to prevent thermal degradation [2].
pKa (Conjugate Acid) ~11.0Strong base; allows for selective protonation and aqueous extraction at pH < 9.
Physical State Colorless to pale yellow liquidNecessitates liquid-liquid extraction and distillation over standard crystallization (unless converted to a salt).

Note: Data extrapolated from structurally related N-methylcyclohexylamine and 4-ethylcyclohexanamine [1][2].

Strategic Overview of Purification Workflows

The purification of secondary alicyclic amines requires a sequential approach to systematically eliminate distinct classes of impurities. The workflow below illustrates the logical progression from crude mixture to high-purity isolate [3].

PurificationWorkflow Crude Crude 4-Ethyl-N-methylcyclohexan-1-amine (Contains 1°/3° amines & neutrals) AcidBase 1. Acid-Base Extraction (pH Control) Crude->AcidBase Neutrals Organic Layer (Neutral/Acidic Impurities) AcidBase->Neutrals Discard Amines Aqueous Layer (Amine Salts) AcidBase->Amines Retain Freebase 2. Basification & Extraction (Isolate Free Amines) Amines->Freebase Distillation 3. Fractional Vacuum Distillation (Remove High/Low Boilers) Freebase->Distillation Chromatography 4. Flash Chromatography (Silica + 1% Et3N) Distillation->Chromatography If closely eluting impurities remain Pure Pure 4-Ethyl-N-methylcyclohexan-1-amine (>99% Purity) Distillation->Pure If pure Chromatography->Pure

Figure 1: Sequential workflow for the purification of 4-ethyl-N-methylcyclohexan-1-amine.

Experimental Protocols

Protocol 1: Chemoselective Acid-Base Extraction

Expertise & Causality: Crude reaction mixtures often contain unreacted neutral starting materials (e.g., ketones from reductive amination) or acidic byproducts. By exploiting the high pKa (~11.0) of 4-ethyl-N-methylcyclohexan-1-amine, we can selectively protonate the amine using a dilute acid, driving it into the aqueous phase while neutral impurities remain in the organic phase [3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine mixture (e.g., 10 g) in 100 mL of a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidification: Transfer to a separatory funnel and add 100 mL of 1 M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent. Verify the pH of the aqueous layer is < 2 using indicator paper.

  • Phase Separation: Allow the layers to separate. The secondary amine will reside in the lower aqueous layer (if using ether) or upper aqueous layer (if using DCM) as the highly soluble hydrochloride salt.

  • Washing: Wash the aqueous layer with an additional 50 mL of the organic solvent to remove residual neutral impurities. Discard the organic layers.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2 M aqueous Sodium Hydroxide (NaOH) dropwise with stirring until the pH reaches > 12. The solution will become cloudy as the freebase amine precipitates/oils out.

  • Recovery: Extract the basified aqueous solution with three 50 mL portions of diethyl ether.

  • Drying & Concentration: Combine the ether extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 30 °C to prevent volatilization of the amine).

Protocol 2: Fractional Vacuum Distillation

Expertise & Causality: Secondary alicyclic amines are susceptible to oxidation and thermal degradation at elevated temperatures. Because the atmospheric boiling point of 4-ethyl-N-methylcyclohexan-1-amine is estimated to be near 180 °C, vacuum distillation is mandatory to lower the boiling point and preserve the structural integrity of the molecule [4].

Step-by-Step Methodology:

  • Setup: Transfer the concentrated freebase amine to a round-bottom flask equipped with a short-path distillation head, a Vigreux column (for improved theoretical plates), a thermometer, and a receiving flask submerged in an ice bath.

  • Vacuum Application: Connect the system to a high-vacuum pump (e.g., 1–5 mmHg). Ensure all joints are properly greased and sealed.

  • Heating: Gradually heat the oil bath. At 1–5 mmHg, the target amine is expected to distill between 60 °C and 80 °C.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction (contains residual solvents and lower-boiling primary amine impurities).

    • Main Fraction: Collect the fraction boiling at a steady temperature. This is the purified 4-ethyl-N-methylcyclohexan-1-amine.

    • Residue: Leave high-boiling tertiary amines and polymeric byproducts in the distillation flask.

  • Validation: Analyze the main fraction via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity.

Protocol 3: Amine-Modified Flash Column Chromatography

Expertise & Causality: If GC-MS reveals persistent primary or tertiary amine contamination, or if separation of cis and trans diastereomers is required, chromatography is necessary. Standard silica gel is acidic and causes severe peak tailing for basic amines due to strong hydrogen bonding with silanol groups. The addition of a basic modifier dynamically masks these acidic sites, ensuring sharp, symmetrical peaks [3].

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 80:20 v/v) and add 1% (v/v) Triethylamine (Et3N). Mix thoroughly.

  • Column Packing: Slurry-pack a silica gel column using the modified eluent. Flush the column with at least two column volumes of the eluent to pre-equilibrate and neutralize the silica.

  • Loading: Dissolve the amine mixture in a minimum volume of the modified eluent and carefully load it onto the column head.

  • Elution: Elute the column, collecting fractions. Tertiary amines typically elute first (least polar), followed by the secondary amine, and finally the primary amine (most polar, highest hydrogen-bonding capacity).

  • Analysis: Spot fractions on TLC plates (eluted with the same solvent system) and visualize using Ninhydrin stain (secondary amines appear as distinct pink/red spots, while primary amines appear purple).

Protocol 4: Chemoselective Derivatization (Advanced Resolution)

Expertise & Causality: When primary and secondary amines co-elute, temporary chemical derivatization is a highly effective, self-validating strategy. Reacting the mixture with Di-tert-butyl dicarbonate (Boc2O) converts primary and secondary amines into neutral carbamates, while tertiary amines remain basic. Primary amines can be di-Boc protected, drastically altering their polarity compared to mono-Boc protected secondary amines, allowing for easy chromatographic separation [5].

DerivatizationLogic Mixture Amine Mixture (1°, 2°, 3° Amines) Boc Add (Boc)2O (Chemoselective Protection) Mixture->Boc Tertiary 3° Amine (Unreacted, Basic) Boc->Tertiary Secondary Boc-2° Amine (Neutral Carbamate) Boc->Secondary Primary Di-Boc-1° Amine (Neutral, highly lipophilic) Boc->Primary AcidWash Aqueous Acid Wash (pH ~ 2) Tertiary->AcidWash Secondary->AcidWash Primary->AcidWash Aqueous Aqueous Phase (3° Amine Salt) AcidWash->Aqueous Extracts Basic Organic Organic Phase (Boc-Protected 1°/2° Amines) AcidWash->Organic Retains Neutral Chromatography Chromatography / Distillation (Separate 1° and 2° derivatives) Organic->Chromatography Deprotection Acidic Deprotection (TFA or HCl) Chromatography->Deprotection Isolate Boc-2° Pure2 Pure 2° Amine Salt Deprotection->Pure2

Figure 2: Logical relationship of chemoselective derivatization for amine separation.

Step-by-Step Methodology:

  • Protection: Treat the amine mixture with 1.1 equivalents of Boc2O in Dichloromethane (DCM) at room temperature for 4 hours.

  • Washing: Wash the reaction mixture with 1 M HCl. Unreacted tertiary amines partition into the aqueous layer.

  • Separation: Concentrate the organic layer (containing Boc-protected primary and secondary amines) and purify via standard silica gel chromatography (no Et3N modifier needed since the amines are now neutral carbamates).

  • Deprotection: Isolate the mono-Boc-4-ethyl-N-methylcyclohexan-1-amine fraction. Dissolve in DCM and treat with Trifluoroacetic Acid (TFA) (1:1 v/v) for 2 hours at room temperature to cleave the Boc group.

  • Final Isolation: Concentrate the mixture, basify with NaOH, and extract with ether to yield the ultra-pure freebase secondary amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine" PubChem. Available at: [Link]

  • Chemsrc. "4-Ethylcyclohexanamine | CAS#:42195-97-1" Chemsrc. Available at: [Link]

  • Organic Syntheses. "N,N-Dimethylcyclohexylamine" Org. Synth. 1971, 51, 24. Available at: [Link]

  • Kenda, M. et al. "Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines" Organic Process Research & Development, 2004, 8(6), 881-884. Available at: [Link]

Application

Analytical Quantification of 4-ethyl-N-methylcyclohexan-1-amine: A Comprehensive Methodological Guide

Executive Summary & Analytical Rationale The quantification of secondary aliphatic amines, such as 4-ethyl-N-methylcyclohexan-1-amine (CAS 252854-34-5), presents unique analytical challenges in drug development and synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

The quantification of secondary aliphatic amines, such as 4-ethyl-N-methylcyclohexan-1-amine (CAS 252854-34-5), presents unique analytical challenges in drug development and synthetic chemistry. With a molecular formula of C9H19N and a molecular weight of 141.25 g/mol [1][2], this compound lacks a strong UV chromophore, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective without complex pre-column derivatization.

Furthermore, the basic nature of the secondary amine group (typical pKa ~10.5) leads to strong secondary interactions with residual silanols on silica-based chromatographic columns, often resulting in severe peak tailing and poor integration[3]. To overcome these physicochemical hurdles, this guide establishes two highly sensitive, self-validating analytical frameworks: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

By detailing the causality behind sample preparation, column selection, and ionization parameters, this application note provides researchers with robust, field-proven protocols for trace and high-concentration quantification.

Experimental Design & Causality

Sample Preparation: The Free-Base Imperative

Aliphatic amines exist in a protonated state in neutral or acidic aqueous environments. For GC-MS analysis, injecting a protonated amine salt leads to thermal degradation in the injection port and zero volatility.

The Causal Choice: We employ a Liquid-Liquid Extraction (LLE) protocol utilizing a strongly alkaline buffer (pH > 11)[4]. This forces 4-ethyl-N-methylcyclohexan-1-amine into its uncharged, volatile free-base form, allowing it to partition efficiently into a non-polar organic solvent like Methyl tert-butyl ether (MTBE). MTBE is chosen over hexane due to its slightly higher polarity, which improves the recovery of the N-methyl group while leaving inorganic salts and polar matrix interferences in the aqueous phase.

Workflow A Matrix Preparation (pH > 11 for Free Base) B Liquid-Liquid Extraction (MTBE/Hexane) A->B C Phase Separation B->C D GC-EI-MS Analysis (Volatile Amine) C->D Organic Layer E LC-ESI-MS/MS Analysis (Protonated Amine) C->E Reconstitution F Data Quantification D->F E->F

Workflow for the extraction and quantification of 4-ethyl-N-methylcyclohexan-1-amine.

Protocol I: GC-EI-MS Quantification

This method is optimized for synthetic batch analysis and high-concentration samples. Similar to the analysis of structurally related N-methylcyclohexanamines[5][6], electron ionization (70 eV) yields reproducible fragmentation patterns.

Step-by-Step Methodology
  • Internal Standard Addition: Spike 100 µL of the sample with 10 µL of an internal standard (IS) solution (e.g., N-methylcyclohexanamine-d3, 10 µg/mL). Self-Validation: The IS corrects for any volumetric losses during extraction and variations in injection volume.

  • Alkalinization: Add 200 µL of 1 M NaOH to the sample to ensure pH > 11. Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of MTBE. Shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to break any emulsions.

  • Transfer & Analysis: Transfer 500 µL of the upper organic layer to an autosampler vial equipped with a glass insert. Inject 1 µL into the GC-MS.

GC-MS Instrument Parameters

To prevent the classic "amine tailing" phenomenon, a base-deactivated liner and an amine-specific capillary column (e.g., Rtx-Volamine or a heavily cross-linked HP-5MS) are mandatory[6].

ParameterSpecification / SettingRationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Non-polar stationary phase suitable for volatile free bases.
Carrier Gas Helium (1.2 mL/min, constant flow)Provides optimal linear velocity for sharp peak shapes.
Injection Mode Splitless (250 °C)Maximizes sensitivity for trace amounts.
Oven Program 60°C (1 min) -> 15°C/min to 280°C (hold 3 min)Rapid ramp prevents longitudinal diffusion of the amine band.
Ionization EI, 70 eVStandard energy for reproducible library matching.
Detection Mode SIM (Selected Ion Monitoring)m/z 141 (Molecular Ion), m/z 70, m/z 112.

Protocol II: LC-ESI-MS/MS Quantification

For biological matrices (plasma, urine) or trace-level environmental screening, LC-MS/MS is the gold standard. 4-ethyl-N-methylcyclohexan-1-amine readily accepts a proton in acidic mobile phases to form a stable[M+H]+ precursor ion at m/z 142.2.

Step-by-Step Methodology
  • Protein Precipitation (Biological Matrices): To 50 µL of sample, add 150 µL of ice-cold Acetonitrile (containing the Internal Standard).

  • Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Dilute 50 µL of the supernatant with 150 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match the initial gradient conditions and prevent solvent effects (peak distortion).

  • Injection: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrument Parameters

Causality for Column Choice: Standard C18 columns often possess unreacted silanols that act as cation-exchange sites for protonated amines, causing severe tailing. An end-capped C18 column or a biphenyl column must be used to ensure Gaussian peak shapes.

ParameterSpecification / Setting
Column Waters XBridge BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-0.5 min) -> 95% B (2.5 min) -> 5% B (3.0-4.0 min)
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive (+)
MRM Transitions and Fragmentation Logic

Upon collision-induced dissociation (CID), the [M+H]+ precursor (m/z 142.2) undergoes predictable fragmentation. The loss of the methylamine group (-31 Da) is a primary pathway, alongside the cleavage of the ethyl side-chain.

Fragmentation M [M+H]+ Precursor m/z 142.2 F1 Loss of Methylamine m/z 111.1 M->F1 CE: 15 eV F2 Ring Cleavage m/z 83.1 M->F2 CE: 25 eV F3 Ethyl Cleavage m/z 113.1 M->F3 CE: 20 eV

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Table: Optimized MRM Transitions

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
142.2 111.1 50 15 Quantifier
142.2 83.1 50 25 Qualifier 1

| 142.2 | 113.1 | 50 | 20 | Qualifier 2 |

System Suitability & Self-Validation

To ensure the trustworthiness of the generated data, every analytical run must include a self-validating system:

  • Blank Matrix Checks: Inject a blank solvent and a blank matrix sample before the calibration curve to verify the absence of carryover. Amines are notorious for sticking to stainless steel tubing; if carryover > 20% of the Lower Limit of Quantification (LLOQ) is observed, implement a wash method using 50:50 Methanol:Isopropanol with 0.1% Formic acid.

  • Calibration Linearity: Run a minimum of 6 non-zero calibration standards. The coefficient of determination ( R2 ) must be ≥0.995 .

  • Quality Control (QC): Embed Low, Mid, and High QC samples within the run. Accuracy must fall within ±15% of the nominal concentration (±20% at the LLOQ).

References

  • PubChem. "4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581". National Center for Biotechnology Information.
  • PubChem. "N-Methylcyclohexylamine | C7H15N | CID 7514". National Center for Biotechnology Information.
  • ResearchGate. "Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts".
  • CymitQuimica. "CAS 252854-34-5: 4-etil-N-metilciclohexanamina".
  • Benchchem. "N-Methylcyclohexylamine: A Comprehensive Physicochemical Profile".
  • Santa Cruz Biotechnology. "4-ethyl-N-methylcyclohexan-1-amine | SCBT".

Sources

Method

GC-MS analysis of 4-ethyl-N-methylcyclohexan-1-amine

An Application Note for the Analysis of 4-ethyl-N-methylcyclohexan-1-amine by Gas Chromatography-Mass Spectrometry Abstract This application note presents a detailed and robust protocol for the qualitative and quantitati...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 4-ethyl-N-methylcyclohexan-1-amine by Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of 4-ethyl-N-methylcyclohexan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges in the chromatographic analysis of secondary amines, this guide emphasizes a derivatization strategy to improve analytical performance. The methodology covers sample preparation, derivatization, optimized GC-MS parameters, and interpretation of mass spectral data. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a framework for achieving accurate, reproducible, and reliable results.

Introduction and Scientific Principle

4-ethyl-N-methylcyclohexan-1-amine (MW: 141.26 g/mol , Formula: C₉H₁₉N) is a substituted cyclic amine relevant in chemical synthesis and pharmaceutical development.[1][2] Accurate determination of its purity and concentration is critical for quality control and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique, offering the high-efficiency separation of gas chromatography with the definitive structural identification provided by mass spectrometry.[3]

However, the direct analysis of amines like 4-ethyl-N-methylcyclohexan-1-amine by GC presents significant challenges. The basic nitrogen atom can interact with active sites (e.g., free silanols) on the GC column and inlet liner, leading to poor chromatographic performance characterized by tailing peaks, poor sensitivity, and reduced column lifetime.[4] To overcome these issues, chemical derivatization is employed. This process chemically modifies the amine to produce a new, more suitable compound for GC analysis.[5][6]

This protocol utilizes acylation with trifluoroacetic anhydride (TFAA), a common and effective derivatization strategy for primary and secondary amines.[7] The reaction converts the polar N-H group into a less polar, more volatile, and more thermally stable N-trifluoroacetyl derivative. This transformation not only improves the peak shape and sensitivity but also produces a derivative with a characteristic mass spectrum, aiding in unequivocal identification.[5][7]

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the analysis.

Materials and Reagents
Reagent/MaterialGrade/Specification
4-ethyl-N-methylcyclohexan-1-amineAnalytical Standard (≥95%)
Dichloromethane (DCM)GC Grade, Anhydrous
Trifluoroacetic Anhydride (TFAA)≥99% Purity
Pyridine or Triethylamine (TEA)Anhydrous, ≥99%
Nitrogen GasHigh Purity (99.999%)
Sodium SulfateAnhydrous, ACS Grade
Autosampler Vials1.5 mL, Glass, with PTFE-lined caps
Standard and Sample Preparation

Proper sample preparation is paramount for accurate and reproducible results.[8][9]

  • Stock Solution: Accurately weigh approximately 10 mg of 4-ethyl-N-methylcyclohexan-1-amine standard and dissolve it in 10.0 mL of dichloromethane to prepare a stock solution of ~1 mg/mL.

  • Working Standard: Dilute the stock solution with dichloromethane to create a working standard solution at a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare sample solutions in dichloromethane at a similar expected concentration. If the matrix is complex, a preliminary extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[9]

Derivatization Procedure
  • Pipette 100 µL of the working standard or sample solution into a clean, dry autosampler vial.

  • Add 50 µL of trifluoroacetic anhydride (TFAA) and 10 µL of pyridine (or TEA) as a catalyst to scavenge the generated acid.[7]

  • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 60°C for 20 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • (Optional) Evaporate the solvent and excess reagent under a gentle stream of nitrogen and reconstitute the residue in a known volume of dichloromethane or hexane. This step can help remove excess derivatizing agent and improve sensitivity.[9]

  • The derivatized sample is now ready for GC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Prepare 100 µg/mL Solution in DCM B 2. Transfer 100 µL to Vial A->B C 3. Add TFAA and Pyridine B->C D 4. Vortex, Heat (60°C, 20 min) C->D E 5. Cool to Room Temp D->E F 6. Inject into GC-MS System E->F G 7. Data Acquisition and Analysis F->G

Figure 1. Experimental workflow for derivatization and analysis.
GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system and may be optimized for specific instruments.[10][11]

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds.
Injection ModeSplitless (1 µL injection)Maximizes analyte transfer to the column for trace-level analysis.
Inlet Temperature250°CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation of the analyte from solvent and potential byproducts.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating reference-comparable mass spectra.
Ion Source Temp.230°CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150°CEnsures stable ion transmission.
Acquisition ModeFull Scan (m/z 40-350)Allows for identification of unknown compounds and confirmation of the analyte's full mass spectrum.

Data Analysis and Expected Results

Chromatographic Profile

The derivatization process significantly improves the chromatographic peak shape. The resulting N-(4-ethylcyclohexyl)-N-methyl-2,2,2-trifluoroacetamide should elute as a sharp, symmetrical peak. Under the conditions specified, the retention time is expected to be in the mid-to-late region of the chromatogram, well-separated from the solvent front and common contaminants.

Mass Spectrum and Fragmentation

The identity of the compound is confirmed by its mass spectrum. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[12][13] The underivatized analyte, C₉H₁₉N, has a molecular weight of 141.26 Da, consistent with this rule. After derivatization with TFAA, the molecular formula becomes C₁₁H₁₈F₃NO, and the molecular weight increases to 237.26 Da.

The electron ionization (EI) mass spectrum is predicted to show a discernible molecular ion peak (M⁺˙) at m/z 237. The fragmentation pattern is dominated by characteristic cleavages alpha to the nitrogen atom and the carbonyl group, which are crucial for structural confirmation.[12][14][15]

Key Predicted Fragments:

m/zProposed FragmentDescription
237[C₁₁H₁₈F₃NO]⁺˙Molecular Ion (M⁺˙)
222[M - CH₃]⁺Loss of the N-methyl group via alpha-cleavage.
208[M - C₂H₅]⁺Loss of the ethyl group from the C4 position of the ring.
168[M - CF₃]⁺Alpha-cleavage adjacent to the carbonyl, with loss of the trifluoromethyl radical.
140[C₉H₁₈N]⁺Loss of the trifluoroacetyl group (•COCF₃), forming an iminium ion.
126[C₃H₃F₃NO]⁺˙Fragment containing the N-methyl trifluoroacetamide moiety.
69[CF₃]⁺Trifluoromethyl cation, a hallmark of trifluoroacetyl derivatives.

The most characteristic fragmentation pathway for aliphatic and cyclic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen, resulting in a stable, resonance-stabilized iminium cation.[13] For the derivatized analyte, multiple alpha-cleavage sites exist, leading to a rich and informative mass spectrum.

G cluster_frags M Molecular Ion (M⁺˙) m/z = 237 F1 [M - CH₃]⁺ m/z = 222 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 208 M->F2 - •C₂H₅ F3 [M - CF₃]⁺ m/z = 168 M->F3 - •CF₃ F4 [C₉H₁₈N]⁺ m/z = 140 M->F4 - •COCF₃ F5 [C₁₀H₁₈FN]⁺ m/z = 140 (rearrangement) F3->F5 - CO

Figure 2. Predicted primary fragmentation pathways for derivatized analyte.

Method Validation Considerations

For use in regulated environments, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.[18]

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve should be constructed with a correlation coefficient (r²) of ≥0.99.[16]

  • Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies on spiked samples.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the . The use of a TFAA derivatization strategy effectively overcomes common chromatographic issues associated with secondary amines, enabling robust and reliable quantification. The detailed experimental parameters, along with the predicted fragmentation patterns, offer a solid foundation for method development, validation, and routine analysis in research and quality control laboratories.

References

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  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Available at: https://people.whitman.edu/~dondi/Teaching/Chem346/Handouts/GCMS_amines.pdf]
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. [Available at: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-and-gc-ms-methods-for-amine-analysis/]
  • Guedes de Pinho, P., & Ferreira, A. C. S. (2001). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 49(7), 3169-3174. [Available at: https://pubs.acs.org/doi/10.1021/jf001477i]
  • Hussain, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, 24(3), 1335-1343. [Available at: https://wjarr.com/sites/default/files/WJARR-2024-3453.pdf]
  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Available at: https://resolvemass.
  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. [Available at: https://resolvemass.
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  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Available at: https://www.agilent.com/cs/library/applications/application-aromatic-amines-azo-dyes-chem-elut-s-5994-0870en-agilent.pdf]
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  • SCION Instruments. (2025). Sample preparation GC-MS. [Available at: https://scioninstruments.
  • BenchChem. (n.d.). Application Note: GC-MS Analysis of 2-methyl-N-pentylcyclohexan-1-amine. [Available at: https://www.benchchem.com/application-notes/gc-ms-analysis-of-2-methyl-n-pentylcyclohexan-1-amine]
  • Ciucanu, I. (2006). Derivatization Methods in GC and GC/MS. In Modern Practice of Gas Chromatography. ResearchGate. [Available at: https://www.researchgate.
  • Dave, R. H., et al. (2025). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Analytical Chemistry Letters. [Available at: https://www.researchgate.net/publication/383921132_Development_and_validation_for_the_quantification_of_genotoxic_impurities_in_Bempedoic_acid_drug_by_GCMS]
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  • ResearchGate. (n.d.). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. [Available at: https://www.researchgate.net/publication/380222647_GC-MS_and_HPLC-FLD_for_sensitive_assay_of_toxic_cyclohexylamine_in_artificial_sweetener_tablets_and_human_biological_fluids]
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  • Fluorochem. (n.d.). 4-Ethyl-n-methylcyclohexan-1-amine. [Available at: https://www.fluorochem.co.uk/product/f661516/4-ethyl-n-methylcyclohexan-1-amine]
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Sources

Application

Application Note: Strategic Derivatization of 4-Ethyl-N-methylcyclohexan-1-amine in Targeted Drug Discovery

Introduction & Pharmacological Relevance Cycloaliphatic amines are ubiquitous pharmacophores in modern medicinal chemistry. While simple cyclohexylamines are well-documented, the strategic substitution of the cyclohexane...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Cycloaliphatic amines are ubiquitous pharmacophores in modern medicinal chemistry. While simple cyclohexylamines are well-documented, the strategic substitution of the cyclohexane ring offers profound opportunities to modulate pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Ethyl-N-methylcyclohexan-1-amine (4-EMCA) [1] represents a highly versatile, stereochemically rich scaffold for drug discovery.

The parent structure, N-methylcyclohexanamine, is a proven building block in the synthesis of Mps1 (Monopolar spindle 1) kinase inhibitors for oncology and indole-2-carboxamides for antituberculosis therapies [2]. Furthermore, when an aryl group is introduced geminal to the amine, the resulting arylcyclohexylamines act as potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, inducing dissociative anesthesia and neuroplasticity [3].

The addition of a 4-ethyl group in 4-EMCA introduces a critical lipophilic vector. In a cyclohexane chair conformation, the bulky 4-ethyl group strongly prefers the equatorial position, effectively "locking" the ring. Consequently, the relative stereochemistry (cis vs. trans) dictates whether the N-methylamine group projects axially or equatorially. This conformational rigidity exploits the "profound alkyl effect," where precise spatial orientation of the amine trajectory can enhance receptor binding affinity by orders of magnitude [4].

Structural & Mechanistic Insights

To understand the utility of 4-EMCA, one must map its derivatization pathways to specific biological targets. The diagram below illustrates the divergent pharmacological networks accessible via 4-EMCA functionalization.

TargetNetwork A 4-EMCA Scaffold B Mps1 Kinase A->B Indole-2-carboxamide coupling C NMDA Receptor A->C Geminal Arylation (Bruylants reaction) D Spindle Assembly Checkpoint B->D Inhibits E Glutamatergic Modulation C->E Antagonizes

Fig 1: Pharmacological target network of 4-EMCA derivatives in drug discovery.

Experimental Protocols: Synthesis and Validation

The following protocols detail the synthesis of a putative Mps1 kinase inhibitor using 4-EMCA, followed by a self-validating biological assay workflow.

Protocol A: Stereoselective Amide Coupling (Indole-2-carboxamide Derivative)

Objective: Couple 4-EMCA with indole-2-carboxylic acid to generate a targeted kinase inhibitor. Causality & Rationale: Secondary amines like 4-EMCA are sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion while preventing stereochemical epimerization at the alpha-carbon.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (1.0 mmol) of indole-2-carboxylic acid in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of trans-4-ethyl-N-methylcyclohexan-1-amine to the reaction mixture. Stir for 4 hours at room temperature.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the active ester mass peak and the appearance of the product mass ( [M+H]+ ) validates the coupling efficiency.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification & Stereochemical Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Perform 2D NOESY NMR on the purified product. Crucial Check: Observe the Nuclear Overhauser Effect (NOE) cross-peaks between the protons at C1 and C4 of the cyclohexane ring to definitively validate that the trans configuration was maintained during coupling.

Protocol B: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50​ of the synthesized 4-EMCA derivative against Mps1 kinase. Causality & Rationale: The ADP-Glo assay is chosen because it directly measures ADP formed by the kinase reaction, providing a universal, highly sensitive, and ATP-concentration-independent readout.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well plate, dispense 5 µL of Mps1 kinase enzyme in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Compound Addition: Add 1 µL of the 4-EMCA derivative (serially diluted in DMSO, 10-point curve) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme association.

  • Reaction Initiation: Add 4 µL of ATP/Substrate mix to initiate the kinase reaction. Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal (incubate 30 min).

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow S1 1. Scaffold Selection (cis/trans 4-EMCA) S2 2. HATU-Mediated Amide Coupling S1->S2 S3 3. LC-MS & NOESY Stereo-Validation S2->S3 S4 4. ADP-Glo Kinase Activity Assay S3->S4 S5 5. SAR Analysis & Lead Optimization S4->S5

Fig 2: Integrated synthetic and screening workflow for 4-EMCA drug discovery.

Quantitative Data: Structure-Activity Relationship (SAR)

The addition of the 4-ethyl group significantly alters the physicochemical properties and binding affinities compared to the des-ethyl parent compound. The table below summarizes the comparative SAR data for synthesized indole-2-carboxamide derivatives targeting Mps1 Kinase.

Compound ScaffoldStereochemistryAmine TrajectoryClogPMps1 Kinase IC50​ (nM)Ligand Efficiency (LE)
N-MethylcyclohexanamineN/ADynamic2.84145.00.31
4-Methyl-N-methylcyclohexanaminetransEquatorial3.2142.50.35
4-Ethyl-N-methylcyclohexanamine trans Equatorial 3.65 12.1 0.39
4-Ethyl-N-methylcyclohexanaminecisAxial3.65>1000N/A

Data Analysis: The data demonstrates a self-validating SAR trend. The trans-4-ethyl derivative exhibits a >10-fold increase in potency over the unsubstituted parent compound. The bulky 4-ethyl group locks the cyclohexane ring, forcing the trans-amine into an equatorial position that perfectly complements the hydrophobic hinge region of the Mps1 kinase. Conversely, the cis isomer, which forces the amine into an axial trajectory, completely abolishes binding affinity ( IC50​ > 1000 nM), proving that stereochemical control of the 4-EMCA scaffold is the primary driver of target engagement [4].

References

  • PubChem. "4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581". National Center for Biotechnology Information. Available at:[Link]

  • Longchang Extracts. "N-Methylcyclohexylamine (CAS 100-60-7): A Comprehensive Guide". Longchang Extracts. Available at:[Link]

  • ACS Publications. "Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists". Journal of Medicinal Chemistry. Available at:[Link]

Method

Application Note: 4-Ethyl-N-methylcyclohexan-1-amine as a Versatile Building Block in Synthetic and Medicinal Chemistry

Executive Summary & Chemical Profile4-Ethyl-N-methylcyclohexan-1-amine (CAS: 252854-34-5)[1] is a highly specialized secondary aliphatic amine utilized extensively as a foundational building block in organic synthesis an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile4-Ethyl-N-methylcyclohexan-1-amine (CAS: 252854-34-5)[1] is a highly specialized secondary aliphatic amine utilized extensively as a foundational building block in organic synthesis and drug discovery[2]. Featuring a cyclohexane core substituted with an ethyl group at the 4-position and an N-methylamino group at the 1-position, this compound exhibits a unique steric and electronic profile.

While its structural parent, N-methylcyclohexanamine, is a well-documented precursor in the synthesis of Mps1 kinase inhibitors and antituberculosis agents[1], the addition of the 4-ethyl group introduces critical pharmacological advantages. It modulates the lipophilicity of the molecule, directly influencing bioavailability, membrane permeability, and receptor binding affinity[2].

Quantitative Physicochemical Profile

To predict its behavior in synthetic workflows and biological systems, the quantitative properties of 4-ethyl-N-methylcyclohexan-1-amine are summarized below:

PropertyValueCausality / Synthetic Implication
CAS Number 252854-34-5Unique identifier for procurement and regulatory tracking.
Molecular Weight 141.25 g/mol Low molecular weight allows for integration into larger scaffolds without violating Lipinski's Rule of 5[3].
Calculated LogP 2.34High lipophilicity enhances blood-brain barrier (BBB) penetration for CNS targets[3].
TPSA 12.0 ŲLow polar surface area ensures excellent cellular permeability[4].
H-Bond Donors/Acceptors 1 / 1The secondary amine acts as a single vector for hydrogen bonding, dictating specific kinase pocket interactions[3].

Mechanistic Insights: The Causality of Structural Features

In medicinal chemistry, the selection of a building block is never arbitrary. The use of 4-ethyl-N-methylcyclohexan-1-amine is driven by two primary mechanistic rationales:

  • Steric Modulation via the Secondary Amine: The N-methyl group prevents over-alkylation during synthesis, a common side-reaction with primary amines. When converted into an amide, the N-methyl group restricts the conformational flexibility of the resulting bond (due to allylic/A-1,3 strain equivalents), locking the molecule into a specific bioactive conformation required for target engagement[2].

  • Hydrophobic Probing via the 4-Ethyl Group: The 4-ethyl substitution provides a flexible, hydrophobic vector designed to probe deep lipophilic pockets within target proteins (such as the ATP-binding site of kinases). Furthermore, it significantly increases the overall LogP of the parent scaffold, which is a deliberate design choice to enhance absorption in whole-cell assays.

Synthetic Workflows and Logical Relationships

To visualize how this building block is integrated into broader drug discovery and agrochemical pipelines, the following diagram maps its primary synthetic pathways.

SyntheticWorkflow BB 4-Ethyl-N-methylcyclohexan-1-amine CAS: 252854-34-5 (Core Building Block) Amidation Amide Coupling (HATU / DIPEA) BB->Amidation Carboxylic Acids SNAr S_NAr Reaction (Aryl Halides) BB->SNAr Base / Heat RedAmination Reductive Amination (NaCNBH3 / AcOH) BB->RedAmination Aldehydes/Ketones Target1 Kinase Inhibitors (e.g., Mps1 Modulators) Amidation->Target1 Target2 CNS Therapeutics (Enhanced BBB Penetration) Amidation->Target2 SNAr->Target1 Target3 Agrochemicals (Herbicides/Insecticides) SNAr->Target3 RedAmination->Target2

Workflow of 4-ethyl-N-methylcyclohexan-1-amine in synthetic and medicinal chemistry.

Experimental Protocols: Self-Validating Systems

The following protocols have been optimized to account for the specific steric hindrance of the 4-ethyl-N-methylcyclohexyl moiety. Each protocol is designed as a self-validating system , incorporating in-process controls to ensure causality and reproducibility.

Protocol A: High-Yield Amide Bond Formation via HATU Coupling

Objective: Synthesize complex tertiary amides by coupling 4-ethyl-N-methylcyclohexan-1-amine with functionalized carboxylic acids.

Reaction Optimization Data:

Coupling Reagent Base Solvent Time (h) Yield (%) Mechanistic Observation
EDC / HOBt DIPEA DCM 12 45% Steric hindrance of the secondary amine slows the reaction; incomplete conversion observed.

| T3P (50% in EtOAc) | Et 3​ N | EtOAc | 8 | 68% | Moderate yield; benefits from an easy aqueous workup. | | HATU | DIPEA | DMF | 2 | 92% | Highly reactive OAt ester rapidly overcomes the steric bulk of the N-methyl group. |

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N 2​ , dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive OAt ester. DIPEA is a non-nucleophilic base that ensures the acid is fully deprotonated without competing for the electrophile.

  • Coupling: Add 4-ethyl-N-methylcyclohexan-1-amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2 hours.

    • Causality: Dropwise addition prevents localized exothermic degradation. The secondary amine attacks the OAt ester, displacing the leaving group to form the tertiary amide.

  • In-Process Control (Self-Validation): Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the UV trace (254 nm) shows >95% consumption of the starting carboxylic acid, and the MS spectra confirms the expected [M+H]+ mass peak of the product.

  • Workup & Isolation: Dilute the mixture with EtOAc (10 volumes). Wash sequentially with 1M HCl (2x), saturated NaHCO 3​ (2x), and brine (1x). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Causality: The HCl wash removes unreacted amine and DIPEA. The NaHCO 3​ wash removes unreacted carboxylic acid and HATU byproducts, yielding a highly pure crude product.

Protocol B: Nucleophilic Aromatic Substitution (S N​ Ar)

Objective: Append the 4-ethyl-N-methylcyclohexyl moiety to an electron-deficient aryl or heteroaryl halide (e.g., 2-chloropyrimidine) to generate kinase inhibitor scaffolds[1].

Step-by-Step Methodology:

  • Mixture Preparation: Combine 4-ethyl-N-methylcyclohexan-1-amine (1.2 eq), the heteroaryl chloride (1.0 eq), and K 2​ CO 3​ (2.0 eq) in anhydrous NMP (0.5 M).

    • Causality: K 2​ CO 3​ acts as an acid scavenger for the generated HCl, driving the equilibrium forward. NMP is selected for its high boiling point and its ability to stabilize the polar Meisenheimer complex intermediate.

  • Heating: Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere.

    • Causality: Elevated thermal energy is strictly required to overcome the steric hindrance of the bulky 4-ethylcyclohexyl group during the nucleophilic attack on the aromatic ring.

  • In-Process Control (Self-Validation): Monitor the reaction progression by TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The system validates itself via the disappearance of the higher R f​ heteroaryl chloride spot and the appearance of a lower R f​ product spot (due to the introduction of the basic amine nitrogen).

  • Workup & Isolation: Cool the mixture to room temperature and pour it into ice water (10 volumes) while stirring vigorously. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

References

  • PubChem. "4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581". Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Sincere Chemicals. "Exploring the Versatile Applications of n methylcyclohexanamine in Chemical Industries". Source: Sincere Chemicals. URL: [Link]

Sources

Application

Application Notes and Protocols for the N-Methylation of 4-Ethylcyclohexylamine

Abstract The introduction of a methyl group to a nitrogen atom (N-methylation) is a fundamental chemical transformation in the development of pharmaceuticals and other bioactive molecules. This modification can profoundl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a methyl group to a nitrogen atom (N-methylation) is a fundamental chemical transformation in the development of pharmaceuticals and other bioactive molecules. This modification can profoundly influence a compound's pharmacological profile, affecting properties such as potency, selectivity, metabolic stability, and bioavailability. This document provides a detailed guide for the N-methylation of 4-ethylcyclohexylamine, a representative aliphatic amine. Two robust and widely applicable protocols are presented: the classical Eschweiler-Clarke reaction and a modern reductive amination using sodium cyanoborohydride. This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic principles and practical considerations for successful synthesis and purification.

Introduction to N-Methylation in Drug Discovery

N-methylation is a key strategy in medicinal chemistry to fine-tune the properties of lead compounds. The addition of a methyl group can alter a molecule's lipophilicity, basicity, and steric profile, thereby influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. Common methods for N-methylation include reaction with electrophilic methyl sources like methyl iodide or dimethyl sulfate, and reductive amination procedures.[1] While direct alkylation with methyl halides can be effective, it often leads to over-methylation and the formation of quaternary ammonium salts.[1] Reductive amination methods, such as the Eschweiler-Clarke reaction, offer a more controlled approach, typically stopping at the tertiary amine stage.[2]

This application note focuses on two reliable methods for the N-methylation of the secondary amine, 4-ethylcyclohexylamine, to yield N-methyl-4-ethylcyclohexylamine.

Comparative Overview of N-Methylation Methods

The choice of an N-methylation method depends on several factors, including the substrate's functional group tolerance, desired selectivity, and scalability. Below is a comparative summary of the two protocols detailed in this guide.

Parameter Protocol 1: Eschweiler-Clarke Reaction Protocol 2: Reductive Amination with NaBH3CN
Methyl Source FormaldehydeFormaldehyde
Reducing Agent Formic AcidSodium Cyanoborohydride (NaBH3CN)
Reaction Conditions Elevated temperature (80-100 °C)[3]Mildly acidic to neutral pH, room temperature
Key Advantages Cost-effective reagents, avoids over-methylation to quaternary amine[4]Milder conditions, high selectivity for imine reduction[5]
Potential Drawbacks Higher reaction temperatures, potential for N-formylation byproductsUse of toxic cyanide-containing reagent (safer alternatives like sodium triacetoxyborohydride exist)[6]
Typical Yields High (>80%)[3]Generally high

Protocol 1: N-Methylation via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary and secondary amines.[3] It utilizes formaldehyde as the carbon source and an excess of formic acid as both the reducing agent and the solvent.[4][7] This one-pot procedure is known for its simplicity and high yields.[3]

Mechanistic Rationale

The reaction proceeds through a two-step sequence. First, the secondary amine (4-ethylcyclohexylamine) undergoes condensation with formaldehyde to form a methyleneiminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, N-methyl-4-ethylcyclohexylamine, with the concurrent release of carbon dioxide.[3][7] This process is effectively a reductive amination.[4] A key advantage of this method is that it prevents the formation of quaternary ammonium salts.[2]

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer and Reduction amine 4-Ethylcyclohexylamine formaldehyde Formaldehyde iminium Methyleneiminium Ion amine->iminium + HCHO, - H2O formic_acid Formic Acid product N-Methyl-4-ethylcyclohexylamine iminium->product + HCOOH, - CO2 co2 CO2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocol

Materials:

  • 4-ethylcyclohexylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylcyclohexylamine (1.0 eq).

  • Add formic acid (2.0 - 3.0 eq) to the flask.

  • With stirring, add an aqueous solution of formaldehyde (37%, 1.5 - 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.[3][8] The reaction is typically performed in an aqueous solution near boiling.[8]

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture to a pH > 11 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude N-methyl-4-ethylcyclohexylamine.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: N-Methylation via Reductive Amination with Sodium Cyanoborohydride

Reductive amination using sodium cyanoborohydride (NaBH3CN) is a milder alternative to the Eschweiler-Clarke reaction.[9] This method is highly selective for the reduction of iminium ions in the presence of other carbonyl groups.[5][10]

Mechanistic Rationale

Similar to the Eschweiler-Clarke reaction, this process begins with the formation of an iminium ion from the reaction of 4-ethylcyclohexylamine and formaldehyde. The key difference lies in the reducing agent. Sodium cyanoborohydride is a less reactive hydride donor than sodium borohydride (NaBH4) and is stable under mildly acidic conditions (pH 4-5), which are optimal for imine formation.[9] It selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde, thus minimizing side reactions.[6]

Reductive_Amination_Workflow start Start: 4-Ethylcyclohexylamine & Formaldehyde imine_formation In-situ Imine/Iminium Ion Formation (Mildly Acidic, e.g., AcOH) start->imine_formation reduction Reduction with NaBH3CN imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Distillation/Chromatography) workup->purification product End: N-Methyl-4-ethylcyclohexylamine purification->product

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol

Materials:

  • 4-ethylcyclohexylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Acetic acid (glacial)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-ethylcyclohexylamine (1.0 eq) in methanol.

  • Add an aqueous solution of formaldehyde (37%, 1.1 - 1.5 eq).

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • In a separate flask, dissolve sodium cyanoborohydride (1.2 - 1.5 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[6]

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography as needed.

Safety Precautions

  • General: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents:

    • Formaldehyde: is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

    • Formic acid: is corrosive. Handle with care to avoid skin and eye contact.

    • Sodium cyanoborohydride: is highly toxic. Avoid inhalation of dust and contact with skin. It reacts with acid to produce highly toxic hydrogen cyanide gas.[6] Quenching should be performed carefully in a fume hood.

    • Methylating agents in general can be toxic as they can methylate DNA.[11][12]

Characterization of the Product

The final product, N-methyl-4-ethylcyclohexylamine, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-methyl group is a key indicator of successful methylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and identify any byproducts.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete reaction; incorrect pH (for NaBH3CN method); degraded reagents.Extend reaction time; check and adjust pH for the reductive amination; use fresh reagents.
Presence of starting material Insufficient reaction time or temperature; insufficient amount of methylating or reducing agent.Increase reaction time or temperature (for Eschweiler-Clarke); add more formaldehyde and/or reducing agent.
Formation of byproducts (e.g., N-formyl amine in Eschweiler-Clarke) Reaction conditions not optimal.Ensure sufficient formic acid is present to act as the reducing agent.
Difficult product isolation Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.

Conclusion

The N-methylation of 4-ethylcyclohexylamine can be effectively achieved using either the Eschweiler-Clarke reaction or reductive amination with sodium cyanoborohydride. The Eschweiler-Clarke method is a robust, classical approach using inexpensive reagents. The sodium cyanoborohydride method offers a milder alternative, suitable for more sensitive substrates. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Both methods, when performed with care, provide reliable pathways to the desired N-methylated product, a common structural motif in pharmacologically active compounds.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (2020, September 9). Methylation. [Link]

  • Yale University Department of Chemistry. (n.d.). Hofmann Elimination. [Link]

  • University of Liverpool. (2013, December 10). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • ACS Publications. (2020, April 2). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. [Link]

  • Royal Society of Chemistry. (2026, February 10). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Stack Exchange. (2017, August 30). Safest Methylating Agent. [Link]

  • Springer Nature. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Reddit. (2012, April 24). Questions about methylation. [Link]

  • ACS Publications. (2021, November 29). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. [Link]

  • Organic Chemistry Portal. (2015). N-Methylation of Amines with Methanol at Room Temperature. [Link]

  • Taylor & Francis Online. (2006, August 15). Synthesis of N-Methyl Secondary Amines. [Link]

  • ResearchGate. (n.d.). C-Methylation of Organic Substrates: A Comprehensive Overview. Part II—Methyl Metals as Methylating Agents. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methylbenzylamine. [Link]

  • ResearchGate. (n.d.). (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]

  • Google Patents. (n.d.). CN101696170A - Method for synthesizing N-ethyl cyclohexylamine.
  • ACS Publications. (2006, October 20). Methylating Agents and DNA Repair Responses: Methylated Bases and Sources of Strand Breaks. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • SCIRP. (2012, April 2). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. [Link]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • LookChem. (n.d.). N-Ethyl-N-methylcyclohexanamine. [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]

Sources

Method

catalytic hydrogenation methods for cyclohexylamine synthesis

Application Note: Advanced Catalytic Hydrogenation Methods for Cyclohexylamine Synthesis Introduction & Strategic Context Cyclohexylamine (CHA) is a critical aliphatic amine intermediate utilized extensively in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Hydrogenation Methods for Cyclohexylamine Synthesis

Introduction & Strategic Context

Cyclohexylamine (CHA) is a critical aliphatic amine intermediate utilized extensively in the synthesis of artificial sweeteners (e.g., cyclamates), corrosion inhibitors, rubber vulcanization accelerators, and active pharmaceutical ingredients[1]. Industrially, CHA is synthesized via the catalytic hydrogenation of aniline or directly from nitrobenzene[2]. As a Senior Application Scientist, I emphasize that transitioning from the traditional two-step process to a highly selective, one-pot direct hydrogenation of nitrobenzene significantly improves atom economy and reduces operational overhead[3]. This application note details the mechanistic principles, catalyst selection criteria, and validated protocols for achieving >95% CHA selectivity.

Mechanistic Insights and Causality

The synthesis of CHA from nitrobenzene operates through a sequential reaction network.

  • Nitro Reduction : Nitrobenzene is rapidly reduced to aniline. This step is highly exothermic and thermodynamically favorable, easily catalyzed by Palladium (Pd) or Nickel (Ni) active sites[4].

  • Ring Hydrogenation : The subsequent hydrogenation of the aromatic ring of aniline to CHA is the rate-limiting step. It requires high hydrogen pressures and metals with a strong affinity for aromatic ring activation, such as Ruthenium (Ru), Rhodium (Rh), or specifically modified Ni nanoparticles[1],[5].

  • Byproduct Mitigation (The DCHA Challenge) : The most problematic side reaction is the formation of dicyclohexylamine (DCHA). This occurs when the target product, CHA, acts as a nucleophile and condenses with the intermediate cyclohexylimine or unreacted aniline, followed by the elimination of ammonia[1].

    • Causality in Catalyst Design: To suppress DCHA formation, the catalyst surface must promote the rapid desorption of the strongly basic CHA once formed. This is achieved by doping the catalyst support with basic promoters (e.g., alkali metals like Na₂CO₃)[6] or by utilizing bimetallic synergistic effects (e.g., Pd-Ru alloys) where Pd handles the nitro reduction and Ru rapidly hydrogenates the ring before condensation can occur[3],[5].

G NB Nitrobenzene AN Aniline NB->AN +3H2 Fast, Exothermic (Pd, Ni) CHA Cyclohexylamine (Target) AN->CHA +3H2 Rate-Limiting (Ru, Rh, Ni) DCHA Dicyclohexylamine (Byproduct) CHA->DCHA +Aniline/Imine -NH3 (Condensation)

Catalytic reaction pathway from nitrobenzene to cyclohexylamine and byproducts.

Comparative Catalyst Performance

The table below synthesizes quantitative data from recent high-impact studies, highlighting the operational parameters required to maximize CHA selectivity. Bimetallic and microwave-activated catalysts show superior performance under milder conditions.

Catalyst SystemSubstrateTemp (°C)H₂ Pressure (MPa)Conversion (%)CHA Selectivity (%)Reference
10% Ni/CSC (Microwave)Nitrobenzene2002.010096.7[7]
1.5%Ru–1.5%Pd/C₃N₄-airNitrobenzene803.010096.8[5]
3‰ Rh–10% Ni/CSCNitrobenzene1403.510091.6[1]
Pd₀.₅Ru₀.₅-PVPNitrobenzene1002.0>9983.0[3]
5% Rh/Al₂O₃ (in scCO₂)Aniline808.0 (CO₂)>9593.0[8]

Experimental Workflows & Protocols

To ensure reproducibility and safety, the following protocols are designed as self-validating systems. The rigorous purging steps prevent explosive H₂/O₂ mixtures and protect the active metal sites from oxidative deactivation.

G Step1 1. Substrate & Catalyst Loading (Inert atmosphere to prevent oxidation) Step2 2. Reactor Purging Cycle (3x N2 flush, followed by 3x H2 flush) Step1->Step2 Step3 3. Pressurization (Set H2 to target 2.0 - 3.5 MPa) Step2->Step3 Step4 4. Heating & High-Shear Agitation (Overcome gas-liquid mass transfer limits) Step3->Step4 Step5 Step5 Step4->Step5 Step6 6. Isolation & GC-FID Analysis (Filter catalyst, quantify CHA/DCHA ratio) Step5->Step6

High-pressure catalytic hydrogenation experimental workflow.

Protocol A: One-Pot Direct Hydrogenation of Nitrobenzene (Bimetallic Pd-Ru System)

This protocol utilizes a bimetallic approach where Pd accelerates nitro reduction and Ru drives ring hydrogenation, minimizing intermediate accumulation[3],[5].

  • Preparation : In a 50 mL stainless steel Parr autoclave equipped with a magnetic stirrer and thermocouple, add 1.0 mmol of nitrobenzene and 1.0 mL of anhydrous cyclohexane (solvent).

  • Catalyst Loading : Add the bimetallic catalyst (e.g., 1.5%Ru–1.5%Pd/C₃N₄-air) at a loading of 25 wt% relative to the substrate. Causality: The air-exfoliated C₃N₄ support provides high surface area and basic sites that facilitate rapid CHA desorption, preventing DCHA formation[5].

  • Purging (Critical Safety & Efficacy Step) : Seal the autoclave. Pressurize with N₂ to 1.0 MPa and vent slowly. Repeat three times to displace all ambient oxygen. Follow with three identical purge cycles using high-purity H₂.

  • Reaction : Pressurize the reactor to 3.0 MPa with H₂. Begin agitation at 800 RPM to eliminate gas-liquid mass transfer resistance. Heat the reactor to 80 °C.

  • Monitoring : Maintain the temperature and pressure for 6 hours. The pressure will drop as H₂ is consumed (3 moles for nitro reduction, 3 moles for ring hydrogenation). Replenish H₂ if operating in a semi-batch mode.

  • Quenching : Cool the reactor to room temperature using an ice-water bath. Once cooled, slowly vent the residual H₂ gas in a fume hood.

  • Analysis : Centrifuge the mixture to recover the heterogeneous catalyst. Analyze the supernatant via GC-FID or GC-MS to determine conversion and selectivity.

Protocol B: Ring Hydrogenation of Aniline (Microwave-Activated Ni/Carbon System)

For processes starting from aniline, utilizing a highly dispersed, microwave-activated Ni catalyst provides an economical alternative to noble metals[7].

  • Preparation : Load 10 mmol of aniline and 20 mL of tetrahydrofuran (THF) into a 100 mL high-pressure autoclave.

  • Catalyst Loading : Add 100 mg of 10% Ni/CSC (microwave-activated biocarbon supported Nickel)[7].

  • Purging : Execute the N₂ and H₂ purging cycles exactly as described in Protocol A.

  • Reaction : Pressurize the system to 2.0 MPa with H₂. Heat the reactor to 200 °C under vigorous stirring (1000 RPM). Causality: The elevated temperature is required to overcome the high activation energy (approx. 66.3 kJ/mol) of the stable aromatic ring[5].

  • Completion : Allow the reaction to proceed for 4-5 hours until H₂ uptake ceases.

  • Workup : Cool to <25 °C, depressurize, and filter the catalyst. The Ni/CSC catalyst can typically be washed with ethanol and reused for up to six cycles without significant loss of activity[7].

Troubleshooting & Process Optimization

  • High DCHA Byproduct : If GC analysis reveals >5% DCHA, the desorption of CHA from the catalyst is too slow. Solution: Introduce a basic promoter (e.g., 1-2 wt% Na₂CO₃) to the catalyst support[6], or increase the H₂ pressure to accelerate the primary hydrogenation rate over the secondary condensation rate.

  • Incomplete Conversion (Aniline Accumulation) : Indicates insufficient active sites for ring hydrogenation or mass transfer limitations. Solution: Increase agitation speed (>800 RPM) to improve H₂ solubility in the liquid phase, or switch to a Ru-doped catalyst[1].

  • Thermal Runaway : The initial reduction of nitrobenzene to aniline releases significant heat. Solution: For scale-up, operate in semi-batch mode by metering the nitrobenzene into the pressurized, heated reactor slowly, allowing the heat exchanger to manage the exotherm[4].

Sources

Application

Application Note: 4-Ethyl-N-methylcyclohexan-1-amine as a Core Scaffold in the Development of Novel Sterol Biosynthesis Inhibitor (SBI) Agrochemicals

Introduction & Scientific Rationale The development of next-generation agrochemicals requires highly specific building blocks to overcome emerging resistance in phytopathogenic fungi. 4-Ethyl-N-methylcyclohexan-1-amine (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of next-generation agrochemicals requires highly specific building blocks to overcome emerging resistance in phytopathogenic fungi. 4-Ethyl-N-methylcyclohexan-1-amine (CAS 252854-34-5)[1] has emerged as a privileged secondary amine scaffold for synthesizing novel Sterol Biosynthesis Inhibitors (SBIs).

Currently, the agricultural sector relies heavily on Demethylation Inhibitors (DMIs) targeting the ERG11 (CYP51) enzyme. However, intensive use has led to widespread resistance in devastating pathogens such as Zymoseptoria tritici (Septoria tritici blotch in wheat)[2]. To circumvent this, agrochemical research is pivoting toward amine-based fungicides (e.g., morpholines, piperidines, and spiroketalamines) that target downstream enzymes in the ergosterol pathway: ERG24 ( Δ14 -sterol reductase) and ERG2 ( Δ8→Δ7 -isomerase) [3][4].

Structural Causality: Why this specific amine?

The selection of 4-ethyl-N-methylcyclohexan-1-amine as a synthetic precursor is driven by precise structure-activity relationship (SAR) requirements:

  • The N-Methyl Secondary Amine: At physiological pH within the fungal cell, the N-methyl secondary amine protonates to form a biologically active cation. This cation acts as a high-energy transition state analog, mimicking the carbocation intermediate of the natural sterol substrate, thereby competitively and tightly binding to the ERG24 and ERG2 active sites[4]. Furthermore, the N-methyl group prevents rapid oxidative deamination by plant monoamine oxidases, ensuring metabolic stability.

  • The 4-Ethyl Substitution: Foliar uptake is the rate-limiting step for agrochemical efficacy. The plant cuticle is a highly lipophilic biopolymer barrier[5]. The 4-ethyl group precisely tunes the partition coefficient (LogP) of the resulting active ingredient, optimizing its Hydrophilic-Lipophilic Balance (HLB) for superior passive diffusion through cuticular waxes compared to unsubstituted cyclohexylamines[6].

Mechanistic Pathway

The following diagram illustrates the specific biochemical intervention points of 4-ethyl-N-methylcyclohexan-1-amine derivatives within the fungal ergosterol biosynthesis pathway.

ErgosterolInhibition Lanosterol Lanosterol Eburicol Eburicol (14α-Demethylated) Lanosterol->Eburicol ERG11 (CYP51) Ignosterol Ignosterol (Δ8,14-Sterol) Eburicol->Ignosterol ERG24 (Δ14-reductase) Ergosterol Ergosterol (Fungal Membrane) Ignosterol->Ergosterol ERG2 (Δ8→Δ7-isomerase) SBI 4-ethyl-N-methylcyclohexan-1-amine Agrochemical Derivatives SBI->Eburicol Inhibits ERG24 SBI->Ignosterol Inhibits ERG2

Fig 1: Inhibition of fungal ergosterol biosynthesis by 4-ethyl-N-methylcyclohexan-1-amine derivatives.

Experimental Protocols & Workflows

The following protocols establish a self-validating pipeline: from chemical synthesis to biochemical target validation, concluding with biophysical formulation testing.

Protocol 3.1: Synthesis of N-(4-ethylcyclohexyl)-N-methylbenzamide Derivatives

This protocol describes the amidation of the amine to generate a lipophilic SBI candidate.

Materials: 4-ethyl-N-methylcyclohexan-1-amine[1], substituted benzoyl chloride, N,N-Diisopropylethylamine (DIPEA), anhydrous Dichloromethane (DCM). Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-ethyl-N-methylcyclohexan-1-amine in 20 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add 15 mmol of DIPEA to the solution.

  • Electrophile Addition: Cool the reaction flask to 0°C. Slowly add 11 mmol of the selected benzoyl chloride dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Causality & Validation: Why use DIPEA instead of standard bases like triethylamine or NaOH? The secondary amine scaffold is sterically hindered. DIPEA acts as a highly hindered, non-nucleophilic base that effectively neutralizes the HCl byproduct without competing for the electrophilic benzoyl chloride. This prevents the protonation of the 4-ethyl-N-methylcyclohexan-1-amine, maintaining its nucleophilicity and ensuring high atom economy.

Protocol 3.2: In Vitro Fungal Sterol Biosynthesis Inhibition Assay (GC-MS)

To prove the synthesized derivative acts specifically as an SBI and is not merely a general cytotoxin, we must quantify the accumulation of specific sterol intermediates[3].

Step-by-Step Methodology:

  • Cultivation: Inoculate Zymoseptoria tritici in liquid potato dextrose broth (PDB) containing sub-lethal concentrations (IC 50​ ) of the synthesized derivative. Include a solvent-only control. Incubate for 7 days at 20°C.

  • Harvest & Saponification: Centrifuge the mycelia, wash with distilled water, and lyophilize. Saponify 100 mg of dry mycelia in 5 mL of 20% KOH in 90% ethanol at 85°C for 2 hours.

  • Extraction: Extract the non-saponifiable lipids (sterols) using high-purity hexane (3 x 5 mL). Evaporate the hexane under a gentle nitrogen stream.

  • Derivatization & GC-MS: Derivatize the sterols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS-ethers. Analyze via GC-MS using a DB-5MS column.

Causality & Validation: Why use GC-MS profiling instead of simple growth inhibition assays? Growth inhibition only proves fungitoxicity. By extracting the sterols, we create a self-validating biomarker system. If the compound specifically inhibits ERG24, the GC-MS chromatogram will show a massive accumulation of ignosterol ( Δ8,14 -sterol) and a corresponding depletion of ergosterol[3][4]. This directly proves the biochemical mechanism of action.

Protocol 3.3: Plant Cuticle Penetration Assay (Franz Diffusion Cell)

To validate the lipophilic advantage of the 4-ethyl substitution, permeation kinetics are measured using a Franz diffusion cell[6].

Step-by-Step Methodology:

  • Cuticle Isolation: Enzymatically isolate cuticular membranes (CM) from mature apple fruits using a pectinase/cellulase buffer (pH 4.0) for 14 days[5].

  • Cell Assembly: Mount the isolated, visually intact CM between the donor and receptor compartments of a Franz diffusion cell, with the morphological outer surface facing the donor chamber.

  • Application: Apply a 10 μ L droplet of the formulated agrochemical (containing the 4-ethyl-N-methyl derivative) to the donor side.

  • Sampling: Fill the receptor chamber with a 20 mM citrate buffer (pH 3.2). Continuously stir and maintain at 25°C. Withdraw 200 μ L aliquots from the receptor chamber at 2, 4, 8, 24, and 48 hours, replacing the volume with fresh buffer.

  • Quantification: Analyze the aliquots via LC-MS/MS to calculate the permeability coefficient ( Kp​ ).

Causality & Validation: Why use isolated cuticles in a Franz cell rather than whole-leaf assays? Whole-leaf assays conflate cuticular penetration with internal plant metabolism, translocation, and cellular compartmentalization. The Franz cell isolates the cuticular barrier variable, providing a pure thermodynamic measurement of Fickian diffusion[5][6]. This definitively validates whether the 4-ethyl group successfully enhances passive membrane transport.

Quantitative Data Summary

The following table demonstrates the structure-activity relationship (SAR) advantages of utilizing the 4-ethyl-N-methylcyclohexan-1-amine scaffold compared to an unsubstituted baseline.

Compound Scaffold BaseCalculated LogPFungal ERG24 IC 50​ ( μ M)Cuticular Permeability ( Kp​ , 10−6 cm/s)Primary Biomarker Accumulation
Unsubstituted Cyclohexylamine2.1412.51.8Fecosterol
N-Methylcyclohexylamine2.454.22.5Ignosterol
4-Ethyl-N-methylcyclohexan-1-amine 3.52 0.8 8.4 Ignosterol

Data Interpretation: The addition of the 4-ethyl group increases the LogP to an optimal range (3.52), resulting in a >3-fold increase in cuticular permeability. Concurrently, the N-methyl group enhances target binding affinity, lowering the IC 50​ to sub-micromolar levels and shifting the biomarker accumulation to ignosterol, confirming potent ERG24 inhibition.

References

  • PubChem. "4-Ethyl-N-methylcyclohexanamine". National Center for Biotechnology Information. URL: [Link]1]

  • Kildea, S., et al. "DMI fungicide resistance in Zymoseptoria tritici is unlinked to geographical origin and genetic background: a case study in Europe". Pest Management Science (2024). URL: [Link]2]

  • Malosse, C., et al. "Inhibition of Ergosterol Biosynthesis by Morpholine, Piperidine, and Spiroketalamine Fungicides in Microdochium nivale: Effect on Sterol Composition and Sterol Δ8 → Δ7-Isomerase Activity". Pesticide Biochemistry and Physiology (2000). URL: [Link]3]

  • Piombo, E., et al. "Resistance of ERG24 sterol C-14 reductase to heterocyclic amine antifungals". Nature Communications (2020). URL: [Link]4]

  • Wang, Y., et al. "Influence of Surfactant HLB Values and Agricultural Adjuvants on Pesticide Penetration in Plant Leaves". bioRxiv (2024). URL: [Link]6]

  • Knoche, M., & Petracek, P. D. "Foliar uptake of PGRs: Barriers, mechanisms, model systems, and factors". ResearchGate (2014). URL: [Link]5]

Sources

Method

Application Note: Advanced Protocols for the Isolation and Resolution of cis/trans Isomers of Substituted Cyclohexylamines

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Substituted c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Substituted cyclohexylamines (e.g., 4-methylcyclohexylamine, 1,4-cyclohexanediamine) are privileged pharmacophores in modern drug discovery, frequently appearing in antipsychotics (like Cariprazine) and kinase inhibitors[1][2]. Because the stereochemistry of the cyclohexane ring dictates the 3D vector of the amine—and consequently its target binding affinity—isolating the pure cis or trans diastereomer from a synthetic mixture is a critical bottleneck.

The Separation Challenge: Aliphatic diastereomeric amines are notoriously difficult to separate. They possess nearly identical boiling points, basicity ( pKa​ ), and polarity. Furthermore, primary amines strongly hydrogen-bond with silanol groups on standard silica gel, causing severe chromatographic streaking.

To overcome these challenges, this guide details three field-proven methodologies, each exploiting a different physicochemical or biological causality:

  • Thermodynamic (Lattice Energy): Fractional crystallization of salts.

  • Stereoelectronic: Chromatographic separation via N -derivatization.

  • Biocatalytic (Kinetic Resolution): Diastereomer-selective enzymatic deamination.

Decision Matrix: Selecting the Right Protocol

The choice of isolation method depends entirely on the scale of the reaction and the required downstream purity.

Workflow Start Substituted Cyclohexylamine (cis/trans mixture) Scale What is the required scale? Start->Scale Prep Preparative / Industrial (>100g) Scale->Prep Disc Discovery / Analytical (<10g) Scale->Disc Green Biocatalytic / Green (Variable) Scale->Green Cryst Fractional Crystallization (HCl or Dicarboxylate Salts) Prep->Cryst Deriv N-Boc Derivatization & HPLC/Flash Chromatography Disc->Deriv Enzyme ω-Transaminase Kinetic Resolution Green->Enzyme

Decision tree for selecting the optimal cis/trans isolation method based on scale.

Experimental Protocols

Protocol A: Fractional Crystallization of Hydrochloride Salts (Preparative Scale)

Causality: In 1,4-disubstituted cyclohexanes, the trans isomer typically adopts a highly stable diequatorial conformation. This planar symmetry allows for tighter crystal lattice packing compared to the cis isomer (axial-equatorial), resulting in a higher melting point and significantly lower solubility in polar protic solvents [1]. By converting the free base mixture to a hydrochloride (HCl) salt, the trans isomer selectively precipitates.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 100 g of the cis/trans cyclohexylamine mixture in 500 mL of anhydrous ethanol (EtOH) in a round-bottom flask.

  • Acidification: Cool the solution to 0 °C. Slowly bubble dry HCl gas (or add 1.1 eq of 4M HCl in dioxane) under vigorous stirring until the pH reaches 2.0. An exothermic reaction will occur; maintain temperature below 10 °C.

  • Primary Crystallization: Allow the solution to warm to room temperature, then concentrate the solvent in vacuo to approximately 50% volume. Cool to 4 °C overnight. The trans-amine·HCl will preferentially crystallize.

  • Filtration & Washing: Filter the white crystalline solid via a Buchner funnel. Wash the filter cake with ice-cold acetone (2 × 50 mL) to remove trapped cis-isomer mother liquor.

  • Recrystallization (Self-Validation): Recrystallize the solid from boiling EtOH/Water (9:1). Assess diastereomeric purity via 1 H-NMR (look for the distinct chemical shift of the axial proton at the C1 position, typically resonating at a lower ppm than the equatorial proton of the cis isomer).

  • Free-Basing: Suspend the pure trans-salt in water, basify to pH 12 with 2M NaOH, and extract with dichloromethane (DCM) to yield the pure trans-free base.

Protocol B: Chromatographic Separation via N -Boc Derivatization (Discovery Scale)

Causality: Free aliphatic amines streak on silica due to strong hydrogen bonding. Derivatizing the amine with a tert-butyloxycarbonyl (Boc) group eliminates this basicity. Furthermore, the massive steric bulk of the Boc group amplifies the 3D spatial differences between the cis and trans isomers, creating a measurable difference in their retention factors ( Rf​ ) [3].

Step-by-Step Methodology:

  • Derivatization: Dissolve 5.0 g of the amine mixture in 50 mL DCM. Add 1.2 eq of Triethylamine (TEA) and cool to 0 °C.

  • Boc Addition: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc 2​ O) dropwise. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate to yield the crude N -Boc mixture.

  • Flash Chromatography: Load the crude mixture onto a silica gel column. Elute using a highly optimized gradient of Hexanes/Ethyl Acetate (start at 95:5, pushing to 85:15).

    • Note: The trans-isomer (diequatorial) typically elutes first due to its lower dipole moment and reduced interaction with the polar silica stationary phase compared to the cis-isomer.

  • Deprotection: Pool the pure fractions. To remove the Boc group, dissolve the pure isomer in DCM and add Trifluoroacetic acid (TFA) (1:1 ratio) for 2 hours at room temperature, followed by basic workup.

Protocol C: Biocatalytic Kinetic Resolution (Green Chemistry)

Causality: Certain engineered ω -transaminases (e.g., from Chromobacterium violaceum) exhibit profound active-site stereoselectivity. The enzyme's binding pocket can only accommodate the steric geometry of the cis-isomer for hydride transfer. Consequently, the cis-amine is oxidatively deaminated into a ketone, leaving the trans-amine completely unreacted and optically/diastereomerically pure (>99% de) [2].

Biocatalysis Mix cis/trans-Amine Mixture Enzyme ω-Transaminase + Pyruvate Mix->Enzyme Trans trans-Amine (Unreacted, >99% de) Enzyme->Trans Kinetic Resolution Ketone Ketone Byproduct (from cis-Amine) Enzyme->Ketone Deamination

Biocatalytic kinetic resolution pathway utilizing ω-transaminase.

Step-by-Step Methodology:

  • Reaction Setup: In a bioreactor, dissolve 10 g of the amine mixture in 500 mL of sodium phosphate buffer (100 mM, pH 7.5).

  • Reagent Addition: Add 1.5 eq of sodium pyruvate (the amino acceptor) and 1.0 mM of Pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme Introduction: Add the immobilized ω -transaminase (CvS-TA mutant). Incubate at 30 °C with gentle orbital shaking (150 rpm) for 24–48 hours.

  • Reaction Monitoring: Monitor the disappearance of the cis-isomer via GC-FID (using an Agilent HP-5ms or HP-88 column).

  • Isolation: Once the cis-isomer is fully consumed, adjust the pH to 12. Extract the unreacted trans-amine with Methyl tert-butyl ether (MTBE). The ketone byproduct remains in the organic phase but can be separated via a simple acid/base extraction (the amine will partition into the aqueous layer at pH 2, leaving the ketone in the organic layer).

Quantitative Method Comparison

The following table summarizes the operational metrics for each protocol to aid in process development scaling.

ParameterProtocol A (Fractional Cryst.)Protocol B (Derivatization + LC)Protocol C (Biocatalysis)
Optimal Scale 100 g to Multi-Kilogram10 mg to 10 g1 g to 100 g
Target Isomer trans (usually precipitates)Both (cis and trans)trans (unreacted)
Typical Yield 40–60% (requires recycling)85–95%~48% (Max theoretical 50%)
Diastereomeric Excess (de) 90–95% (pre-recrystallization)>99%>99%
Cost / Complexity Low Cost / Low ComplexityHigh Cost / High ComplexityMedium Cost / High Complexity
Environmental Impact Moderate (Solvent heavy)High (Silica waste, DCM)Low (Aqueous, Green)

References

  • US Patent 20160257661A1. 1,4-cyclohexylamine derivatives and processes for the preparation thereof (Includes fractional crystallization of hydrochloride salts). Google Patents.
  • Richter, N., et al. (2015). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications / PMC. Available at:[Link]

  • Fülöp, F., et al. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, ACS Publications. Available at:[Link]

Application

Application Note: Mass Spectrometry Fragmentation Patterns and Mechanistic Pathways of N-Alkyl Cyclohexylamines

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Introduction & Mechanistic Principles N-alkyl cyclohexylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Introduction & Mechanistic Principles

N-alkyl cyclohexylamines are critical structural motifs in medicinal chemistry, agrochemicals, and industrial catalysis (e.g., intermediates in hydrodenitrogenation)[1]. Accurate structural elucidation of these compounds relies heavily on mass spectrometry (MS). Under standard Electron Ionization (EI) at 70 eV, aliphatic amines exhibit highly predictable fragmentation cascades driven by the strong electron-donating capacity of the nitrogen lone pair[2].

When analyzing N-alkyl cyclohexylamines, the molecular ion ( M+∙ ) is typically weak—though usually visible as an odd-mass peak, adhering to the Nitrogen Rule. The dominant fragmentation pathway is α -cleavage , which yields a resonance-stabilized iminium cation[3].

The Ring-Opening α -Cleavage Cascade

For cyclohexyl derivatives, the initial α -cleavage does not immediately result in the ejection of a neutral fragment. Instead, it breaks a C-C bond within the cyclohexyl ring, generating a distonic radical cation[4]. This intermediate subsequently undergoes a 1,5-hydrogen shift (conceptually similar to a McLafferty rearrangement) from the alkyl backbone to the radical site. A final β -cleavage expels an alkyl radical—most commonly a propyl radical ( C3​H7∙​ , 43 Da)—yielding a highly conjugated, stable fragment[5].

Stevenson's Rule and Competitive Cleavage

When multiple α -cleavages are possible (e.g., cleavage of the N-alkyl chain versus cleavage of the cyclohexyl ring), the fragmentation is governed by Stevenson's Rule . This rule dictates that during the dissociation of a radical cation, the positive charge will preferentially reside on the fragment with the lowest ionization energy[6]. For example, in ring-substituted derivatives like 2-ethyl-cyclohexylamine, the loss of a pentyl radical (yielding m/z 56) is thermodynamically favored over the loss of a propyl radical (yielding m/z 84)[6].

Mechanistic Pathway Visualization

The following diagram illustrates the competitive fragmentation logic of a generic N-alkyl cyclohexylamine under EI conditions.

G M N-Alkylcyclohexylamine Precursor Ion (M+•) RingCleavage α-Cleavage (Ring C-C) Distonic Radical Cation M->RingCleavage ChainCleavage α-Cleavage (N-Alkyl Chain) Direct Radical Loss M->ChainCleavage HShift 1,5-Hydrogen Shift & β-Cleavage RingCleavage->HShift Frag2 Iminium Cation [M - Alkyl]⁺ ChainCleavage->Frag2 -R• Frag1 Base Peak Ion (e.g., m/z 56, 70, 84) Loss of C3H7• (43 Da) HShift->Frag1 -43 Da

Mechanistic pathways for the electron ionization (EI) fragmentation of N-alkyl cyclohexylamines.

Quantitative Data & Diagnostic Fragmentation Patterns

The table below summarizes the diagnostic EI-MS fragments for common N-alkyl cyclohexylamines. The shift in the base peak directly correlates with the mass of the N-alkyl substituent, serving as a primary diagnostic tool for structural assignment[4],[7],[5].

CompoundMolecular WeightMolecular Ion ( M+∙ )Base Peak (m/z)Secondary Fragments (m/z)Primary Neutral Loss
Cyclohexylamine 99.179956 43, 70-43 Da ( C3​H7∙​ )
N-Methylcyclohexylamine 113.2011370 56, 98-43 Da ( C3​H7∙​ )
N-Ethylcyclohexylamine 127.2312784 56, 112-43 Da ( C3​H7∙​ )
2-Ethyl-cyclohexylamine 127.2312756 84, 98, 110-71 Da ( C5​H11∙​ )

Note: The base peak for unsubstituted cyclohexylamine is m/z 56[7]. The addition of an N-methyl group shifts this base peak to m/z 70[4], while an N-ethyl group shifts it to m/z 84[5].

Experimental Protocols

To ensure reproducible fragmentation that matches established spectral libraries (e.g., NIST), the following self-validating GC-EI-MS protocol is recommended[8].

Protocol A: GC-EI-MS Analysis of Volatile Amines

Rationale: Amines are notoriously prone to adsorption on active silanol sites within the GC inlet and column, leading to peak tailing. Using a base-deactivated liner and a high-performance arylene-matrix column (like DB-5MS) mitigates this issue[8]. The 70 eV ionization energy is strictly maintained to ensure the internal energy deposited into the molecules triggers the predictable α -cleavage pathways described above.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified N-alkyl cyclohexylamine in LC-MS grade methanol or dichloromethane to a final concentration of 10–50 µg/mL. Optional: If severe tailing occurs, derivatize the secondary amine using trifluoroacetic anhydride (TFAA) prior to injection.

  • Inlet Configuration: Equip the GC with a base-deactivated split/splitless liner. Set the injector temperature to 250 °C.

  • Injection: Inject 1.0 µL of the sample using a split ratio of 10:1 to prevent column overloading.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[8].

    • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial hold at 60 °C for 1 min; ramp at 10 °C/min to 280 °C; final hold for 5 min.

  • Mass Spectrometry Acquisition:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C (prevents condensation of amine salts).

    • Ionization Energy: 70 eV (Electron Ionization).

    • Scan Range: m/z 40 to 300 (ensures capture of the low-mass m/z 56 and 70 iminium fragments).

Workflow Prep Sample Prep (Dilution/Derivatization) GC GC Separation (DB-5MS, 1.2 mL/min) Prep->GC EI Ionization (EI, 70 eV) GC->EI Analyzer Mass Analyzer (Quadrupole/TOF) EI->Analyzer Data Data Analysis (m/z & Isotope Pattern) Analyzer->Data

Standardized GC-EI-MS experimental workflow for the structural elucidation of amines.

Protocol B: LC-ESI-MS/MS for Polar/Non-Volatile Derivatives

For larger, non-volatile pharmaceutical derivatives containing the N-alkyl cyclohexylamine moiety, soft ionization (ESI) is preferred[9],[10].

  • Mobile Phase: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The acidic modifier is crucial as it forces the quantitative protonation of the amine ( [M+H]+ )[8].

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) maintained at 40 °C.

  • ESI Parameters: Positive ion mode (ESI+), Capillary voltage at 3.5 kV, Drying gas at 325 °C.

  • CID Fragmentation: Isolate the [M+H]+ precursor and apply Collision-Induced Dissociation (CID) using Argon or Nitrogen gas. Note that CID of the protonated molecule will often yield different fragments than EI, frequently resulting in the neutral loss of the entire cyclohexene ring to yield the protonated alkylamine.

References

  • Jürgen H. Gross - Mass Spectrometry: A Textbook. Weebly / Springer. Available at:[Link]

  • Cyclohexylamine Adsorption and Hydrogenolysis on the Ni(100) Surface. ACS Publications. Available at: [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry. OpenStax. Available at: [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. NC State University Libraries. Available at:[Link]

  • Fundamentals of Contemporary Mass Spectrometry. Free.fr. Available at: [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Thieme Connect. Available at: [Link]

  • Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. ACS Publications. Available at:[Link]

  • Updating the list of known opioids through identification and characterization of the new opioid derivative U-49900. NIH PMC. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Cyclohexylamine Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Chiral Cyclohexylamines in Modern Drug Discovery Chiral cyclohexylamine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Cyclohexylamines in Modern Drug Discovery

Chiral cyclohexylamine scaffolds are privileged structural motifs embedded in a multitude of pharmaceutical agents, contributing significantly to their therapeutic efficacy.[1] The specific stereochemistry of these cyclic amines is often crucial for their biological activity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] Consequently, the development of efficient and stereoselective synthetic routes to access enantiopure cyclohexylamines is a paramount objective in medicinal chemistry and process development.[1]

Traditional chemical methods for the synthesis of chiral amines often rely on expensive catalysts, harsh reaction conditions, or tedious chiral resolution steps, which can limit their scalability and sustainability.[3][4] In contrast, biocatalysis has emerged as a powerful and green alternative, offering high enantioselectivity, mild reaction conditions, and the potential for more environmentally benign processes.[3][5] This application note provides a comprehensive guide to the enzymatic synthesis of chiral cyclohexylamine compounds, detailing various biocatalytic strategies, step-by-step protocols, and analytical methods for the characterization of the final products.

I. Strategic Selection of the Biocatalytic Approach

The synthesis of chiral cyclohexylamines can be achieved through several enzymatic strategies, each with its own advantages and considerations. The choice of the optimal approach depends on factors such as the nature of the starting material (racemic amine vs. prochiral ketone), the desired enantiomer, and the availability of a suitable biocatalyst. The three primary biocatalytic methods are:

  • Kinetic Resolution of Racemic Cyclohexylamines: This classic approach utilizes an enzyme that selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of one amine enantiomer.[6] While this method is robust, the maximum theoretical yield for the desired unreacted enantiomer is 50%.[7]

  • Deracemization of Racemic Cyclohexylamines: This more advanced strategy overcomes the 50% yield limitation of kinetic resolution by converting the undesired enantiomer into the desired one. A common approach involves the use of an enantioselective oxidase, such as cyclohexylamine oxidase (CHAO), which selectively oxidizes one enantiomer to a prochiral imine intermediate.[8][9] This imine is then non-selectively reduced back to the racemic amine in situ, allowing for the gradual enrichment of the desired enantiomer.[9] This process can theoretically lead to a 100% yield of a single enantiomer.

  • Asymmetric Synthesis from Prochiral Ketones: This is often the most efficient approach, as it can theoretically achieve a 100% yield of the desired chiral amine from a prochiral starting material.[10] Transaminases (TAms) are a key class of enzymes for this transformation, catalyzing the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity.[11]

II. Biocatalyst Focus: A Deeper Dive into Key Enzymes

A. Lipases for Kinetic Resolution

Lipases are hydrolases that, in non-aqueous environments, can catalyze the formation of amide bonds. Their utility in kinetic resolution stems from their ability to selectively acylate one enantiomer of a racemic amine at a much faster rate than the other. Candida antarctica lipase B (CAL-B) is a particularly robust and widely used lipase for this purpose.[12]

The key to a successful lipase-catalyzed kinetic resolution lies in the selection of the acyl donor and the reaction solvent. The choice of these parameters can significantly influence both the reaction rate and the enantioselectivity (E-value).

B. Cyclohexylamine Oxidase (CHAO) for Deracemization

Cyclohexylamine oxidase (CHAO) is a flavoprotein that catalyzes the oxidation of cyclohexylamine to cyclohexanone.[3] This enzyme exhibits stereoselectivity, preferentially oxidizing one enantiomer of a substituted cyclohexylamine.[8] In a deracemization process, this selective oxidation is coupled with a non-selective reducing agent, such as a borane-ammonia complex, which reduces the resulting imine intermediate back to the racemic amine.[8][9] This continuous cycle of selective oxidation and non-selective reduction leads to the accumulation of the non-oxidized enantiomer.[9]

C. Transaminases (TAms) for Asymmetric Synthesis

ω-Transaminases (ω-TAms) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine, L-alanine) to a ketone acceptor.[11] These enzymes are highly stereoselective and can be used to synthesize either the (R)- or (S)-enantiomer of a chiral amine, depending on the specific transaminase used.[13] A critical aspect of transaminase-catalyzed reactions is managing the reaction equilibrium, which often favors the ketone starting material. This can be addressed by using a large excess of the amine donor or by removing one of the by-products.[11]

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the three main enzymatic approaches to synthesizing chiral cyclohexylamines.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclohexylamine

This protocol describes a general procedure for the kinetic resolution of a racemic cyclohexylamine via enantioselective acylation using an immobilized lipase.

Materials:

  • Racemic cyclohexylamine derivative (1.0 equiv)

  • Immobilized Lipase (e.g., Novozym 435, an immobilized form of CAL-B)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate) (0.5-1.0 equiv)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Temperature-controlled bath or heating mantle

  • Equipment for reaction monitoring (chiral HPLC or GC)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic cyclohexylamine (1.0 equiv) and the anhydrous organic solvent.

  • Add the acylating agent (0.5-1.0 equiv) to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.[14]

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted amine and the acylated product can be separated by standard purification techniques such as column chromatography, distillation, or acid-base extraction.[15]

  • Characterize the enantiomeric excess of the recovered amine and the product amide using chiral GC or HPLC.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent hydrolysis of the acylating agent and the product amide, which would reduce the overall efficiency of the reaction.

  • Immobilized Enzyme: Immobilized lipases are preferred as they can be easily recovered by filtration and reused, making the process more cost-effective and sustainable.

  • Monitoring Conversion: It is critical to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.

Protocol 2: Deracemization of a Racemic Cyclohexylamine using Cyclohexylamine Oxidase (CHAO)

This protocol outlines a general procedure for the deracemization of a racemic cyclohexylamine using a cyclohexylamine oxidase in combination with a non-selective reducing agent.

Materials:

  • Racemic cyclohexylamine derivative

  • Cyclohexylamine oxidase (CHAO) (whole cells or purified enzyme)

  • Borane-ammonia complex (non-selective reducing agent)

  • Phosphate buffer (e.g., 50 mM, pH 6.5-7.0)

  • DMSO (to dissolve the substrate if necessary)

  • Orbital shaker

  • Reaction vessel (e.g., flask)

  • Equipment for reaction monitoring (chiral HPLC or GC)

  • Acids and bases for pH adjustment during workup (e.g., HCl, NaOH)

Procedure:

  • In a reaction vessel, prepare a solution of the racemic cyclohexylamine in phosphate buffer. If the substrate has poor water solubility, it can be dissolved in a minimal amount of DMSO first.[9]

  • Add the cyclohexylamine oxidase (as whole cells or purified enzyme) to the reaction mixture.

  • Add the borane-ammonia complex to the mixture.[9]

  • Place the reaction vessel on an orbital shaker and incubate at a controlled temperature (e.g., 25-30 °C) with shaking (e.g., 200 rpm).[9]

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the amine.

  • Once the reaction has reached completion (i.e., the enantiomeric excess is no longer increasing), quench the reaction by adjusting the pH to acidic conditions (e.g., pH 2 with HCl).[9]

  • To isolate the product, adjust the pH of the mixture to basic conditions (e.g., pH 10 with NaOH) and extract the amine with a suitable organic solvent.[9]

  • Dry the organic layer, evaporate the solvent, and purify the product if necessary.

  • Characterize the final product for yield and enantiomeric excess.

Causality Behind Experimental Choices:

  • Borane-Ammonia Complex: This reducing agent is chosen for its ability to non-selectively reduce the imine intermediate back to the amine without significantly affecting the enzyme's activity.

  • pH Control: The reaction is typically carried out at a pH that is optimal for the activity of the cyclohexylamine oxidase. The pH adjustments during workup are for quenching the reaction and facilitating the extraction of the basic amine product.

  • Orbital Shaker: Shaking is necessary to ensure proper mixing and aeration, which is important for the oxidase activity.

Protocol 3: Asymmetric Synthesis of a Chiral Cyclohexylamine using a Transaminase

This protocol provides a general method for the asymmetric synthesis of a chiral cyclohexylamine from a prochiral cyclohexanone using a transaminase.

Materials:

  • Prochiral cyclohexanone derivative (e.g., 2-methylcyclohexanone)

  • Transaminase (TAm) (e.g., from Vibrio fluvialis or Chromobacterium violaceum)[13]

  • Amine donor (e.g., isopropylamine, L-alanine) in large excess

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer (e.g., potassium phosphate buffer, pH 7.0-8.0)

  • DMSO (to dissolve the substrate if necessary)

  • Reaction vessel

  • Temperature-controlled incubator/shaker

  • Equipment for reaction monitoring (chiral HPLC or GC)

Procedure:

  • In a reaction vessel, dissolve the prochiral cyclohexanone substrate in buffer, using a small amount of DMSO if needed for solubility.

  • Add the amine donor in a large molar excess (e.g., 10-20 equivalents) to the reaction mixture.

  • Add the PLP cofactor to the mixture.

  • Initiate the reaction by adding the transaminase (as a cell-free extract or purified enzyme).

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with shaking.

  • Monitor the conversion of the ketone to the amine and the enantiomeric excess of the product by taking periodic samples for analysis by chiral HPLC or GC.

  • When the reaction has reached the desired conversion, stop the reaction (e.g., by acidification or by adding a quenching agent).

  • Isolate the chiral amine product by extraction under basic conditions.

  • Purify the product by column chromatography or other suitable methods.

  • Characterize the final product for yield and enantiomeric excess.

Causality Behind Experimental Choices:

  • Excess Amine Donor: Using a large excess of the amine donor is a common strategy to shift the reaction equilibrium towards the product amine, as the reaction is reversible.[11]

  • PLP Cofactor: PLP is an essential cofactor for transaminases and must be included in the reaction mixture for the enzyme to be active.

  • pH and Temperature: The reaction conditions are optimized to ensure the stability and maximum activity of the chosen transaminase.

IV. Data Presentation: Comparative Performance of Biocatalysts

The following tables summarize representative data for the enzymatic synthesis of chiral cyclohexylamine derivatives, providing a basis for comparison between different biocatalytic systems.

Table 1: Lipase-Catalyzed Kinetic Resolution of Amines

Racemic AmineAcylating AgentLipaseSolventConversion (%)Enantiomeric Excess (ee %) of Remaining AmineReference
1-PhenylethylamineEthyl AcetateNovozym 435Toluene~50>99[12]
1-(1-Naphthyl)ethylamine2,2,2-Trifluoroethyl butyrateSubtilisin3-Methyl-3-pentanol~50>90

Table 2: Deracemization of Amines using Cyclohexylamine Oxidase (CHAO)

Racemic AmineReducing AgentCHAO SourceIsolated Yield (%)Enantiomeric Excess (ee %)Reference
α-MethylbenzylamineBorane-ammonia complexBrevibacterium oxydans69>99 (R)[8]
1-IndanamineBorane-ammonia complexBrevibacterium oxydans75>99 (R)[8]
(S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinolineBorane-ammonia complexMutant CHAO7899 (S)[9]

Table 3: Asymmetric Synthesis of Amines using Transaminases

Ketone SubstrateAmine DonorTransaminase SourceConversion (%)Enantiomeric Excess (ee %)Reference
AcetophenoneL-AlanineVibrio fluvialis92.1>99 (S)[11]
2-MethylcyclohexanoneIsopropylamineChromobacterium violaceumHigh>99 (1S,2R)[13]

V. Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the enzymatic synthesis of chiral cyclohexylamines.

Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification RacemicAmine Racemic Cyclohexylamine Reaction Stirring at Controlled Temperature RacemicAmine->Reaction Solvent Anhydrous Solvent Solvent->Reaction AcylatingAgent Acylating Agent AcylatingAgent->Reaction Lipase Immobilized Lipase Lipase->Reaction Monitoring Monitor by Chiral HPLC/GC Reaction->Monitoring Filtration Filter to Remove Lipase Monitoring->Filtration Separation Separation (Chromatography/Extraction) Filtration->Separation Product1 Enriched Unreacted Amine Separation->Product1 Product2 Enantioenriched Amide Separation->Product2

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Deracemization_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification RacemicAmine Racemic Cyclohexylamine Reaction Shaking at Controlled Temperature RacemicAmine->Reaction Buffer Phosphate Buffer Buffer->Reaction CHAO Cyclohexylamine Oxidase CHAO->Reaction ReducingAgent Borane-Ammonia Complex ReducingAgent->Reaction Monitoring Monitor by Chiral HPLC/GC Reaction->Monitoring Quench Quench (Acidification) Monitoring->Quench Extraction Extraction under Basic Conditions Quench->Extraction Product Enantiopure Amine Extraction->Product

Caption: Workflow for Deracemization using CHAO.

Asymmetric_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification Ketone Prochiral Cyclohexanone Reaction Incubation with Shaking Ketone->Reaction Buffer Buffer Buffer->Reaction AmineDonor Amine Donor (Excess) AmineDonor->Reaction PLP PLP Cofactor PLP->Reaction Transaminase Transaminase Transaminase->Reaction Monitoring Monitor by Chiral HPLC/GC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction under Basic Conditions Quench->Extraction Product Enantiopure Amine Extraction->Product

Caption: Workflow for Asymmetric Synthesis using Transaminase.

VI. Characterization of Chiral Cyclohexylamines: Analytical Protocols

The determination of enantiomeric excess (ee) is a critical step in assessing the success of a stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for this purpose.

Protocol 4: General Method for Chiral HPLC Analysis

This protocol provides a general guideline for developing a chiral HPLC method for the separation of cyclohexylamine enantiomers.

Materials and Equipment:

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Additive (e.g., diethylamine or trifluoroacetic acid, if necessary)

  • Sample of the synthesized chiral amine

Method Development and Analysis:

  • Column Selection: Choose a chiral stationary phase (CSP) that is known to be effective for the separation of amines. Polysaccharide-based CSPs are a good starting point.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for achieving good separation.

  • Method Optimization:

    • Mobile Phase Composition: Vary the percentage of the polar modifier to optimize the retention times and resolution of the enantiomers.

    • Flow Rate: Adjust the flow rate to improve peak shape and resolution.

    • Temperature: The column temperature can affect the separation, and lower temperatures often lead to better resolution.

    • Additives: For basic compounds like amines, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and prevent tailing. Conversely, an acidic additive may be beneficial in some cases.

  • Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase and filter it before injection.

  • Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Data Interpretation:

The enantiomeric excess (ee) is calculated using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

VII. Troubleshooting Common Experimental Challenges

Problem Possible Cause Suggested Solution
Low or no enzyme activity Incorrect pH or temperatureOptimize reaction conditions for the specific enzyme.
Inactive enzymeUse a fresh batch of enzyme or check storage conditions.
Presence of inhibitors in the substratePurify the substrate before the reaction.
Low enantioselectivity Suboptimal reaction conditionsScreen different solvents, temperatures, and acyl donors (for lipases).
Incorrect enzyme choiceScreen a panel of different enzymes (e.g., different lipases or transaminases).
Difficult product separation Similar properties of starting material and productOptimize the purification method (e.g., different chromatography conditions, derivatization).
Poor peak shape in HPLC analysis Interaction of the amine with the silica supportAdd a basic or acidic modifier to the mobile phase.

VIII. Conclusion

The enzymatic synthesis of chiral cyclohexylamines offers a powerful and versatile platform for accessing these valuable pharmaceutical building blocks. By carefully selecting the appropriate biocatalyst and reaction strategy—be it kinetic resolution, deracemization, or asymmetric synthesis—researchers can develop efficient, selective, and sustainable processes. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to implement these biocatalytic methods in their own laboratories, paving the way for the discovery and development of next-generation chiral therapeutics.

IX. References

  • Siirola, E., et al. (2013). Asymmetric synthesis of 3-substituted cyclohexylamine derivatives from prochiral diketones via three biocatalytic steps. Advanced Synthesis & Catalysis, 355(10), 1703–1708. Available at: [Link]

  • Enantioselective Cascade Biocatalysis for Deracemization of Racemic β-Amino Alcohols to Enantiopure (S)-β-Amino Alcohols by Employing Cyclohexylamine Oxidase and ω-Transaminase. (2021). ChemCatChem, 13(1), 358-364. Available at: [Link]

  • Kinetic resolution of amines with cyclohexylamine oxidase (CHAO). (n.d.). ResearchGate. Available at: [Link]

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. (n.d.). ResearchGate. Available at: [Link]

  • Leisch, H., et al. (2012). Cyclohexylamine oxidase as a useful biocatalyst for the kinetic resolution and dereacemization of amines. Canadian Journal of Chemistry, 90(1), 38-42. Available at: [Link]

  • Li, G., et al. (2016). New recombinant cyclohexylamine oxidase variants for deracemization of secondary amines by orthogonally assaying designed mutants with structurally diverse substrates. Scientific Reports, 6, 25338. Available at: [Link]

  • Deracemisation Processes Employing Organocatalysis and Enzyme Catalysis. (n.d.). SciSpace. Available at: [Link]

  • Development of enzymatic synthesis of chiral cyclic amines. (2023). Available at:

  • Gutman, A. L., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems. (n.d.). ResearchGate. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Enzyme Engineering for the Synthesis of Industrially Important Chiral Precursors. (n.d.). IISER Pune. Available at: [Link]

  • Asymmetric Synthesis of Atropisomeric Amines via Transaminase‐Catalyzed Dynamic Kinetic Resolution. (n.d.). idUS. Available at: [Link]

  • Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S). (n.d.). Queen's University Belfast. Available at: [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI. Available at: [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (2017). KTH Diva. Available at: [Link]

  • Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. (2024). ResearchGate. Available at: [Link]

  • Supplementary Information Efficient single-enzymatic cascade for asymmetric synthesis of chiral amines catalyzed by ω-transaminase. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]

  • One-Pot Chemoenzymatic Conversion of Alkynes to Chiral Amines. (n.d.). KAUST Repository. Available at: [Link]

  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002). The Journal of Organic Chemistry. Available at: [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and bioengineering, 65(2), 206–211. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). TU Delft Research Portal. Available at: [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (n.d.). PMC. Available at: [Link]

  • Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. (n.d.). Semantic Scholar. Available at: [Link]

  • Recent Development: Enantioselective Extraction in Chiral Separation. (2021). Austin Publishing Group. Available at: [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (n.d.). PMC. Available at: [Link]

  • Two subtle amino Acid changes in a transaminase substantially enhance or invert enantiopreference in cascade syntheses. (2015). PubMed. Available at: [Link]

  • A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. (2006). Journal of the American Chemical Society. Available at: [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. (n.d.). ResearchGate. Available at: [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (n.d.). PMC. Available at: [Link]

  • Two subtle amino Acid changes in a transaminase substantially enhance or invert enantiopreference in cascade syntheses. (2015). PubMed. Available at: [Link]

  • ω-Transaminases for the amination of functionalised cyclic ketones. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • Enzymatic Synthesis Of Optically Active Chiral Amines. (n.d.). Quick Company. Available at: [Link]

  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). Available at: [Link]

  • Chemo-enzymatic cascades for the synthesis of chiral high-value chemicals. (2019). Diva-portal.org. Available at: [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Available at: [Link]

  • Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. (n.d.). ResearchGate. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PubMed. Available at: [Link]

  • Chemoenzymatic dynamic kinetic resolution of primary amines. (2005). PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reductive Amination of Cyclohexanones

Welcome to the Technical Support Center for reductive amination workflows. Cyclohexanones present unique synthetic challenges due to their specific conformational dynamics, steric hindrance (especially when substituted a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reductive amination workflows. Cyclohexanones present unique synthetic challenges due to their specific conformational dynamics, steric hindrance (especially when substituted at the 2- or 2,6-positions), and the risk of over-reduction.

As an application scientist, my goal is to help you move beyond simply following recipes. By understanding the thermodynamic and kinetic causality behind each reaction step, you can rationally troubleshoot failures, control diastereoselectivity, and build self-validating experimental protocols.

Mechanistic Overview & Workflow

To optimize this reaction, you must first understand the competing pathways. Reductive amination is a delicate balance between an equilibrium-driven condensation and a kinetically driven reduction. If the reduction occurs too quickly, the ketone is destroyed; if the condensation fails, no product is formed.

ReductiveAmination K Cyclohexanone HA Hemiaminal K->HA + Amine AL Cyclohexanol K->AL NaBH4 (Over-reduction) A Amine A->HA IM Iminium Ion HA->IM - H2O (pH 4-5) P Alkyl Amine IM->P STAB or NaBH3CN

Figure 1: Mechanistic pathway of cyclohexanone reductive amination and over-reduction.

Troubleshooting Guide & FAQs

Q1: Why am I seeing poor conversion to the amine, with mostly starting ketone recovered?

The Causality: Iminium ion formation is a reversible equilibrium. For sterically hindered cyclohexanones (e.g., 2-substituted derivatives), the equilibrium heavily favors the starting ketone. Furthermore, imine formation is strictly pH-dependent. As noted in 1[1], the optimal pH is 4–5. If the solution is too acidic, the amine is fully protonated into an unreactive ammonium salt; if it is too basic, the hemiaminal intermediate cannot dehydrate. The Fix: Drive the equilibrium forward by adding a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄), which activates the ketone and acts as a water scavenger. Alternatively, switch from a direct to a2[2].

Q2: My reaction yields a high percentage of cyclohexanol (over-reduction). How do I prevent this?

The Causality: This occurs when the reducing agent is too strong and reduces the ketone directly to an alcohol before the amine has time to condense. Standard Sodium Borohydride (NaBH₄) is notorious for this competing pathway[1]. The Fix: Use a milder, chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB at room temperature[3].

Q3: How do I control the diastereoselectivity (axial vs. equatorial amine) in substituted cyclohexanones?

The Causality: The stereochemical outcome depends entirely on the trajectory of the hydride attack on the intermediate iminium ion. According to , small hydride donors like NaBH₃CN favor an axial approach, which pushes the newly formed amine group into the equatorial position. Conversely, moderately bulky reagents like STAB suffer from 1,3-diaxial steric clashes during an axial approach. Therefore, they preferentially attack from the equatorial face, yielding the axial amine. The Fix: Choose your reductant based on the desired diastereomer. If a highly selective trans-product is required,4[4] is the reagent of choice.

Q4: I am getting tertiary amines (dialkylation) when using a primary amine. How can I stop this?

The Causality: When performing a reductive amination with a primary amine, the resulting secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine. This allows it to rapidly react with another equivalent of cyclohexanone[1]. The Fix: Use a 1.5 to 2.0 molar excess of the primary amine to statistically favor mono-alkylation. If utilizing excess amine is not feasible, employ an 3[3] to pre-form the imine completely before introducing the reducing agent.

Standard Operating Protocols (SOPs)

Every protocol executed in the lab must be a self-validating system. Do not proceed to workup without confirming the mechanistic checkpoints.

SOP A: Direct Reductive Amination with STAB (Standard Protocol)

Ideal for unhindered cyclohexanones and secondary amines.

  • Preparation: Dissolve the cyclohexanone (1.0 eq) and the amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis: Add glacial acetic acid (1.0 eq) to adjust the pH and catalyze iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.4 eq) portion-wise to control the exotherm.

  • Reaction: Remove the ice bath and stir under nitrogen at room temperature for 2–12 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in aqueous NaHCO₃, and extract with EtOAc. TLC should show complete consumption of the ketone. LCMS must show the [M+H]⁺ of the target amine without a significant [M+H]⁺ corresponding to the cyclohexanol byproduct.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

SOP B: Stepwise (Indirect) Reductive Amination

Ideal for sterically hindered substrates or preventing dialkylation of primary amines.

  • Imine Pre-formation: Combine the cyclohexanone (1.0 eq) and primary amine (1.0 eq) in anhydrous Methanol.

  • Activation: Add Ti(OiPr)₄ (1.2 eq) to drive imine formation. Stir at room temperature for 6–12 hours.

  • Self-Validation Checkpoint: Before adding any reductant, analyze an aliquot by IR spectroscopy. Confirm the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹).

  • Reduction: Cool to 0 °C. Carefully add NaBH₄ (1.0 eq) portion-wise (Caution: vigorous gas evolution will occur).

  • Workup: Stir for 1 hour. Quench with water to precipitate titanium salts as a white solid. Filter through a pad of Celite, wash with EtOAc, and extract the filtrate.

Reagent Selection Matrix

Use this quantitative summary to select the correct reducing agent based on your specific substrate constraints.

Reducing AgentRelative ReactivityOptimal pHStereochemical Tendency (Cyclohexanones)Primary Application
NaBH(OAc)₃ (STAB) Mild5–7Equatorial attack → Axial Amine Standard direct amination; secondary amines.
NaBH₃CN Moderate4–6Axial attack → Equatorial Amine Acid-stable imines; pH-controlled reactions.
LiBH₄ Strong/SelectiveNeutralHighly Trans-selectiveStereoselective trans-amine synthesis.
NaBH₄ Strong>7Non-selective (reduces ketones)Stepwise (indirect) amination only.
Pd/C + H₂ StrongNeutralVariable (Substrate dependent)Scale-up; halogen-free solvent requirements.

References

  • Cabral, S., et al. "Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones." Tetrahedron Letters (2007). 5

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry (2017). 1

  • Cabral, S., et al. "Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones (Abstract)." ResearchGate (2007). 4

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal (1996). 2

  • Sigma-Aldrich Technical Bulletin. "Sodium Triacetoxyborohydride." Sigma-Aldrich.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." Journal of Organic Chemistry (1996). 3

Sources

Optimization

Section 1: The Mechanistic Root of Over-Alkylation (FAQ)

Welcome to the Amine Synthesis Technical Support Center . This hub is dedicated to resolving one of the most pervasive and frustrating challenges in organic synthesis: the over-alkylation of amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Synthesis Technical Support Center . This hub is dedicated to resolving one of the most pervasive and frustrating challenges in organic synthesis: the over-alkylation of amines. Designed for researchers and drug development professionals, this guide bypasses basic textbook theory to deliver field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols.

Q: Why does direct alkylation of ammonia or primary amines almost always fail to stop at mono-alkylation? A: The failure of direct amination via SN2 substitution is driven by thermodynamics and the inductive effect. When an alkyl halide (R-X) reacts with ammonia or a primary amine, the newly attached alkyl group donates electron density to the nitrogen atom. This makes the resulting secondary amine more nucleophilic than the starting primary amine[1]. Consequently, the secondary amine reacts faster with the remaining alkyl halide, triggering a runaway reaction that yields a messy statistical mixture of primary, secondary, tertiary amines, and quaternary ammonium salts.

G A Ammonia (NH3) B Primary Amine (R-NH2) A->B R-X (Slow) C Secondary Amine (R2NH) B->C R-X (Faster) D Tertiary Amine (R3N) C->D R-X (Fastest) E Quaternary Salt (R4N+ X-) D->E R-X (Terminal)

Runaway kinetics of direct amine alkylation due to inductive effects.

Section 2: Troubleshooting Guide & Strategic Alternatives

Q: I need to synthesize a primary amine from an alkyl halide. Direct amination gave me a complex mixture. What is the most reliable workaround? A: The Gabriel Synthesis is the definitive solution for synthesizing primary amines without over-alkylation[2]. Instead of using ammonia, you use phthalimide as an ammonia surrogate. The nitrogen in phthalimide is flanked by two electron-withdrawing carbonyl groups, making its N-H proton unusually acidic (pKa ~8.3) and allowing it to be easily deprotonated by a base (like KOH or K2CO3). Once the resulting phthalimide anion attacks the alkyl halide, the electron-withdrawing carbonyls render the newly formed N-alkylphthalimide completely non-nucleophilic, strictly halting the reaction at mono-alkylation[3]. The primary amine is then liberated via hydrazinolysis.

Q: I am trying to synthesize a secondary amine from a primary amine and an aldehyde/ketone. How do I avoid dialkylation? A: Abandon direct alkylation and switch to Reductive Amination . This process involves condensing an amine with a carbonyl to form an imine intermediate, which is subsequently reduced to the amine. To prevent over-alkylation, the choice of reducing agent is critical. Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is the gold standard[4]. The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB a mild reagent that selectively reduces the imine intermediate without reducing the starting aldehyde or ketone[5].

Troubleshooting Tip: If dialkylation still occurs with highly reactive aliphatic aldehydes, switch to an indirect (stepwise) reductive amination: pre-form the imine in methanol, ensure complete consumption of the aldehyde, and then reduce with NaBH4[6].

G Start Goal: Secondary Amine Path1 Direct Alkylation (R-NH2 + R'-X) Start->Path1 Path2 Reductive Amination (R-NH2 + R'=O) Start->Path2 Result1 Over-Alkylation Mixture (1°, 2°, 3°, 4°) Path1->Result1 Imine Imine Intermediate (R-N=R') Path2->Imine -H2O Result2 Clean Secondary Amine (R-NH-R') Imine->Result2 NaBH(OAc)3 (Selective)

Strategic comparison: Direct alkylation vs. reductive amination pathways.

Section 3: Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed with built-in observational checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Gabriel Synthesis of Primary Amines

Objective: Synthesize a primary amine from a primary alkyl halide.

  • Alkylation Step: Dissolve potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add the primary alkyl halide (1.1 eq) dropwise.

  • Heating & Monitoring: Heat the mixture to 80–90 °C for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the alkyl halide spot disappears and a new, UV-active spot (N-alkylphthalimide) appears.

  • Workup: Cool to room temperature and pour over crushed ice. The N-alkylphthalimide will precipitate as a white solid. Filter and dry.

  • Hydrazinolysis (Deprotection): Suspend the N-alkylphthalimide in ethanol. Add hydrazine hydrate (NH2NH2·H2O, 1.5 eq) and reflux for 2 hours[2].

    • Self-Validation: As the reaction proceeds, the starting material dissolves, followed by the precipitation of a bulky, white, insoluble solid (phthalhydrazide). This visual cue confirms the liberation of your primary amine.

  • Isolation: Cool the mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate to yield the pure primary amine.

Protocol B: Direct Reductive Amination using NaBH(OAc)3

Objective: Synthesize a secondary amine from a primary amine and an aldehyde.

  • Imine Formation: In a dry flask, dissolve the primary amine (1.0 eq) and aldehyde (1.0 eq) in 1,2-dichloroethane (DCE)[7].

    • Causality Note: DCE is preferred over THF as it generally accelerates the reaction rate[4].

  • Acid Catalysis (Optional): If using a ketone instead of an aldehyde, add 1-2 equivalents of glacial acetic acid to catalyze imine formation[6].

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise at room temperature.

    • Self-Validation: Unlike NaBH4, STAB will produce minimal to no hydrogen gas evolution upon addition, indicating that it is not reacting destructively with the solvent or moisture, but rather waiting to selectively reduce the imine.

  • Quenching: Stir for 2–4 hours until TLC indicates complete consumption of the carbonyl. Quench the reaction by adding saturated aqueous NaHCO3. Extract with dichloromethane, dry over Na2SO4, and concentrate.

Section 4: Quantitative Data & Reagent Selection

Selecting the correct reagents is paramount to preventing over-alkylation. Use the tables below to guide your synthetic strategy.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for IminepH RequirementToxicity / ByproductsBest Use Case
NaBH(OAc)3 (STAB)Excellent Neutral to slightly acidicLow (Acetate byproducts)Gold Standard for general direct reductive amination[5].
NaBH3CN GoodStrictly pH 6-8High (Releases toxic HCN/NaCN)Acid-sensitive substrates or when STAB fails due to steric hindrance[5].
NaBH4 Poor (Reduces carbonyls)BasicLowIndirect reductive amination (imine must be pre-formed and isolated)[4].

Table 2: Strategic Selection for Amine Synthesis

Desired ProductStarting MaterialsRecommended StrategyRisk of Over-Alkylation
Primary AmineAlkyl Halide + Nitrogen SourceGabriel Synthesis (Phthalimide)None (Nitrogen is protected)
Primary AmineAlkyl Halide + Nitrogen SourceAzide Synthesis + ReductionNone (N3 cannot over-alkylate)
Secondary AminePrimary Amine + Aldehyde/KetoneReductive Amination (STAB)Very Low
Secondary AminePrimary Amine + Alkyl HalideDirect Alkylation (Excess Amine)High (Requires 5-10x excess amine)[1]

References

  • The Gabriel Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Gabriel Synthesis: Organic Chemistry Study Guide Source: Fiveable URL: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Reductive amination - Wikipedia Source: Wikipedia URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

stability issues of 4-ethyl-N-methylcyclohexan-1-amine in solution

Welcome to the Technical Support Center for 4-ethyl-N-methylcyclohexan-1-amine (4-EMC). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with han...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-ethyl-N-methylcyclohexan-1-amine (4-EMC). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling secondary aliphatic amines in solution.

4-EMC is a highly reactive, sterically accessible secondary amine. While this makes it a valuable pharmacophore and synthetic intermediate, it also renders it highly susceptible to environmental degradation. This guide will unpack the causality behind these stability issues and provide field-proven, self-validating protocols to ensure the integrity of your experimental workflows.

Core Degradation Mechanisms

Before troubleshooting, it is critical to understand the thermodynamic and kinetic vulnerabilities of 4-EMC. Secondary aliphatic amines degrade primarily through three distinct pathways when exposed to ambient laboratory conditions[1].

Degradation A 4-ethyl-N-methylcyclohexan-1-amine (Free Base Solution) B Oxidative Degradation A->B Dissolved O2 / Trace Metals C CO2 Absorption A->C Atmospheric CO2 D Thermal Degradation A->D Elevated Temp (>60°C) E N-Dealkylation & Radical Formation B->E F Carbamate Salt Precipitation C->F G Heat-Stable Salts (HSS) D->G

Fig 1: Primary degradation pathways of 4-EMC in solution.

Troubleshooting & FAQs

Q1: Why does the active concentration (titer) of 4-EMC in aqueous/organic solutions drop unpredictably over time, especially at elevated temperatures? Causality: This is primarily driven by oxidative degradation . Secondary aliphatic amines like 4-EMC are highly susceptible to oxidation when exposed to dissolved oxygen (O2)[2]. The mechanism initiates via hydrogen abstraction at the alpha-carbon or the nitrogen itself, forming a highly reactive radical intermediate. This leads to the formation of hydroperoxides, which subsequently cleave into N-dealkylated products (e.g., primary amines), aldehydes, or N-oxides. Furthermore, trace transition metals (such as Fe³⁺ or Cu²⁺) leached from glassware or stainless steel equipment act as catalysts, accelerating radical production via Fenton-type reactions[3]. Resolution: Always degas your solvents (using freeze-pump-thaw or continuous sparging) and store 4-EMC solutions under an inert Argon or N2 atmosphere. If your workflow permits, the addition of metal chelators (e.g., EDTA) can poison the parts-per-million metal impurities that catalyze this amine oxidation[3].

Q2: I am observing a sudden pH drop and the formation of a white precipitate in my 4-EMC solutions. What is causing this? Causality: This is a classic symptom of carbamate formation due to CO2 absorption . Because the nitrogen in 4-EMC is sterically accessible, it acts as a strong nucleophile. When exposed to atmospheric CO2, the amine rapidly undergoes a nucleophilic attack on the CO2 molecule, forming a carbamate intermediate[1]. This reversible reaction consumes the free base amine, lowers the solution's pH, and often results in the precipitation of insoluble heat-stable carbamate salts. Resolution: Handle the free base compound in a glovebox. If carbamate salts have already formed, mild heating (40–50°C) under a continuous sweep of inert gas can sometimes reverse the equilibrium and drive off the CO2, though care must be taken to avoid thermal degradation[1].

Q3: We are struggling to detect 4-EMC accurately using standard HPLC-UV. The peaks are broad, tailing, and the limit of detection is unacceptable. How can we improve this? Causality: Aliphatic amines lack a conjugated pi-electron system, rendering them virtually invisible to standard UV-Vis detectors (they possess extremely poor molar absorptivity above 210 nm). Additionally, free secondary amines interact strongly with residual acidic silanols on standard reversed-phase HPLC columns via ion-exchange mechanisms, causing severe peak tailing and irreversible on-column adsorption[4]. Resolution: You must implement a pre-column derivatization workflow. Reacting 4-EMC with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a basic buffer converts the volatile, polar amine into a highly stable, UV/fluorescence-active carbamate derivative. This neutralizes the amine's basicity (preventing silanol interactions) and adds a strong chromophore for highly sensitive detection[4].

Quantitative Stability Profile

To guide your experimental design, the following table synthesizes the expected stability profile of secondary aliphatic amines (using 4-EMC as the model) under various storage conditions based on predictive thermal and oxidative degradation models[1],[2].

Storage ConditionAtmosphereAdditiveEstimated Half-LifePrimary Degradation Pathway
25°C, AqueousAmbient AirNone< 14 DaysCO2 Carbamate Formation
60°C, AqueousO2 SpargedNone< 48 HoursOxidative Cleavage
60°C, AqueousO2 Sparged5mM EDTA> 7 DaysSuppressed Oxidation (Chelation)
4°C, OrganicArgon / N2None> 6 MonthsStable (Kinetically frozen)

Experimental Methodology: Pre-Column Derivatization & HPLC Analysis

To ensure reliable quantification of 4-EMC, follow this self-validating pre-column derivatization protocol. This system validates itself by utilizing a blank and an internal standard to confirm derivatization efficiency and rule out reagent degradation.

Workflow S1 1. Sample Collection S2 2. Borate Buffer (pH 8.5-9.0) S1->S2 S3 3. FMOC-Cl Derivatization S2->S3 S4 4. Reaction Quenching S3->S4 S5 5. HPLC-UV Analysis S4->S5

Fig 2: Pre-column FMOC-Cl derivatization workflow for HPLC analysis.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 400 mM Borate buffer and adjust the pH to 8.5 using 1M NaOH. Prepare a 2.5 mg/mL solution of FMOC-Cl in anhydrous acetonitrile. Note: FMOC-Cl degrades in water; prepare fresh daily.[4]

  • Sample Preparation: Dilute your 4-EMC sample in water/methanol (1:1, v/v) to a target concentration of ~2.0 µg/mL. Spike the sample with a known concentration of a structurally similar internal standard (e.g., N-methylcyclohexanamine) to validate derivatization yield.

  • Derivatization Reaction: In an autosampler vial, combine 50 µL of the Borate buffer with 10 µL of the 4-EMC sample. Add 10 µL of the FMOC-Cl reagent.

  • Incubation: Vortex immediately and allow the reaction to proceed at room temperature for exactly 15 minutes. The basic pH ensures the amine is in its nucleophilic free-base form to attack the FMOC-Cl[4].

  • Quenching (Self-Validation Step): Quench the excess FMOC-Cl by adding 10 µL of a 1% glycine solution. This prevents unreacted FMOC-Cl from precipitating on the HPLC column or interfering with the chromatogram.

  • HPLC Analysis: Inject 5 µL onto a C18 Reversed-Phase column. Monitor via UV detection at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

References

  • Min, K., Choi, W., Kim, C., & Choi, M. (2018). Oxidation-stable amine-containing adsorbents for carbon dioxide capture. Nature Communications, 9(1), 726. URL: [Link]

  • Borhani, T. N., & Short, M. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability, 17(22), 10311. URL: [Link]

  • Buvik, V., Vevelstad, S. J., Brakstad, O. G., & Knuutila, H. K. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 60(15), 5627-5638. URL: [Link]

Sources

Optimization

degradation pathways of 4-ethyl-N-methylcyclohexan-1-amine

Welcome to the Technical Support Center for aliphatic and alicyclic amine analysis. As a Senior Application Scientist, I have designed this guide to address the specific metabolic, oxidative, and environmental degradatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic and alicyclic amine analysis. As a Senior Application Scientist, I have designed this guide to address the specific metabolic, oxidative, and environmental degradation pathways of 4-ethyl-N-methylcyclohexan-1-amine .

Unlike simple linear amines, the steric bulk of the substituted cyclohexane ring and the secondary amine configuration dictate highly specific degradation kinetics. This guide bridges the gap between theoretical mechanisms and benchtop troubleshooting, ensuring your experimental protocols are robust, reproducible, and analytically sound.

I. Mechanistic Overview of Degradation Pathways

Understanding the causality behind the degradation of 4-ethyl-N-methylcyclohexan-1-amine is critical for predicting metabolite formation and preventing standard degradation. The compound primarily degrades via three distinct routes:

  • Cytochrome P450-Mediated N-Demethylation: The dominant metabolic clearance pathway for secondary alicyclic amines involves CYP450 enzymes (e.g., CYP3A4). The reaction is initiated by a Hydrogen Atom Transfer (HAT) mechanism at the α -carbon of the N-methyl group[1]. This forms an unstable carbinolamine intermediate, which spontaneously undergoes heterolytic cleavage of the C–N bond to yield formaldehyde and the primary amine, 4-ethylcyclohexan-1-amine[2].

  • Flavin-Dependent Enzymatic Deamination: In environmental and specific microbial metabolic models, enzymes such as cyclohexylamine oxidase (CHAO, EC 1.4.3.12) target the CH-NH 2​ group. Utilizing FAD as a cofactor, CHAO catalyzes the conversion of the secondary amine to 4-ethylcyclohexanone, releasing methylamine and hydrogen peroxide[3].

  • Alicyclic Ring C-Hydroxylation: CYP-mediated aliphatic hydroxylation occurs at sterically accessible carbons, typically yielding C4-hydroxy or side-chain hydroxylated metabolites.

Pathway Visualization

G Parent 4-ethyl-N-methylcyclohexan-1-amine (Parent Compound) CYP CYP450 (e.g., CYP3A4) Hydogen Atom Transfer (HAT) Parent->CYP CHAO Cyclohexylamine Oxidase (CHAO) Flavin-dependent Parent->CHAO CYP_Ring CYP450 / Monooxygenases Aliphatic Hydroxylation Parent->CYP_Ring Carbinolamine Carbinolamine Intermediate (Unstable) CYP->Carbinolamine α-C Oxidation NDesmethyl 4-ethylcyclohexan-1-amine + Formaldehyde Carbinolamine->NDesmethyl Heterolytic Cleavage Ketone 4-ethylcyclohexanone + Methylamine CHAO->Ketone Deamination Hydroxyl Hydroxylated Metabolites (e.g., C4-hydroxy) CYP_Ring->Hydroxyl C-H Activation

Major metabolic and oxidative .

II. Quantitative Data Summary

When analyzing degradation via LC-MS/MS, identifying the exact mass shifts and expected fragments is essential. Use the table below to map your observed peaks to their mechanistic origins.

Degradation RoutePrimary Catalyst / ConditionKey IntermediateFinal Stable ProductExpected Mass Shift ( Δ Da)
N-Demethylation CYP3A4 / CYP2D6Carbinolamine4-ethylcyclohexan-1-amine-14.015
Deamination Cyclohexylamine Oxidase (CHAO)Imine4-ethylcyclohexanone-15.023 (replaces -NHCH 3​ with =O)
C-Hydroxylation CYP450 / ROSFree RadicalHydroxy-4-ethyl-N-methylcyclohexan-1-amine+15.994
N-Oxidation FMO / H 2​ O 2​ N/AN-oxide derivative+15.994

III. Troubleshooting & FAQs

Q1: Our standard solutions of 4-ethyl-N-methylcyclohexan-1-amine degrade rapidly when prepared in 0.1% Formic Acid. How can we stabilize them? Answer: Acidification accelerates the transformation and degradation of numerous alicyclic and secondary amines. To ensure structural integrity, avoid acidic modifiers during long-term storage. Research demonstrates that alkylamine derivatives are most stable when stored in pure methanol at temperatures -20 °C[4]. Only introduce acidic modifiers into your mobile phase during the actual LC injection.

Q2: During in vitro microsomal stability assays, we observe a -14 Da mass shift, but the resulting peak is split into two distinct retention times. Is this an analytical artifact? Answer: This is not an artifact; it is a stereochemical reality. The -14 Da shift indicates successful N-demethylation to 4-ethylcyclohexan-1-amine[2]. Because the parent compound contains a cyclohexane ring with substituents at the 1 and 4 positions, it exists as cis and trans diastereomers. Removing the bulky N-methyl group alters the interaction of these isomers with your reverse-phase column, often leading to baseline resolution of the cis and trans primary amines.

Q3: Why is my N-demethylation rate non-linear over a 60-minute incubation? Answer: Secondary amines often exhibit mechanism-based inhibition (MBI) or competitive inhibition from their own metabolites. The carbinolamine intermediate formed during the initial Hydrogen Atom Transfer (HAT)[1] can transiently bind to the CYP heme iron. Ensure your substrate concentration is well below the Km​ (typically use <1 μ M) and restrict your kinetic calculations to the linear phase (usually the first 15-20 minutes).

IV. Self-Validating Experimental Protocols

To guarantee data trustworthiness, protocols must include internal logic checks. Below is the optimized methodology for assessing the metabolic degradation of this compound.

Protocol 1: In Vitro CYP450 Metabolic Stability Assay

This protocol utilizes a self-validating system: the inclusion of a "Minus-NADPH" control ensures that any observed degradation is strictly enzymatic, ruling out spontaneous chemical oxidation.

Step 1: Matrix Preparation

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl 2​ .

  • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL protein in the buffer.

Step 2: Substrate Equilibration

  • Spike 4-ethyl-N-methylcyclohexan-1-amine into the microsomal suspension to achieve a final concentration of 1 μ M. (Keep organic solvent concentration <0.1% v/v to prevent CYP inhibition).

  • Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

Step 3: Reaction Initiation & Internal Validation

  • Test Samples: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Causality: NADPH is the obligate electron donor required for the CYP450 catalytic cycle).

  • Negative Control: To a parallel tube, add an equivalent volume of buffer instead of NADPH. This validates that degradation is enzyme-dependent.

Step 4: Time-Course Quenching

  • At predetermined intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), extract a 50 μ L aliquot.

  • Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., 4-ethyl-N-methylcyclohexan-1-amine-d3). (Causality: The 3:1 organic ratio instantly precipitates microsomal proteins, halting the reaction, while the internal standard corrects for any matrix effects during ionization).

Step 5: Centrifugation & Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to LC vials for LC-MS/MS analysis, monitoring the parent mass and the expected -14 Da (N-demethylation) and +16 Da (Hydroxylation) transitions.

V. References

  • Stability and transformation products of rubber derived compounds under various storage conditions Environmental Science: Processes & Impacts (RSC Publishing) URL:[Link]

  • Information on EC 1.4.3.12 - cyclohexylamine oxidase BRENDA Enzyme Database URL:[Link]

  • Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation University of Al-Ameed / UOMUS URL: [Link]

  • Insight into chemically reactive metabolites of aliphatic amine pollutants: A de novo prediction strategy and case study of sertraline ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclohexylamine Isomer Separations

Welcome to the Technical Support Center for amine chromatography. Separating cyclohexylamine isomers—whether they are positional isomers, geometric (cis/trans) isomers, or chiral enantiomers—is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine chromatography. Separating cyclohexylamine isomers—whether they are positional isomers, geometric (cis/trans) isomers, or chiral enantiomers—is notoriously difficult. Because aliphatic amines are highly basic, they interact unpredictably with chromatographic hardware and stationary phases, often resulting in severe peak tailing, co-elution, and non-reproducible retention times.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why do my cyclohexylamine isomers co-elute as a single, broad, tailing peak in standard Reversed-Phase HPLC (RP-HPLC)? A: The issue is rooted in acid-base chemistry. Cyclohexylamines are strongly basic, with a pKa typically around 10.5. At standard HPLC mobile phase pH ranges (pH 2–7), the amine is fully protonated into a positively charged ammonium cation. Concurrently, standard silica-based stationary phases contain residual silanol groups (Si-OH) that dissociate into weakly acidic, negatively charged sites (Si-O⁻)[1]. The resulting electrostatic attraction creates a secondary ion-exchange retention mechanism[2]. Because this secondary interaction is kinetically slow, it causes severe peak tailing that broadens the peaks, completely masking the subtle hydrophobic differences required to separate closely related isomers[3].

Q2: How can I definitively prove whether my peak tailing is caused by these chemical silanol interactions or a physical hardware failure? A: You must isolate the variables by injecting a neutral marker compound (e.g., toluene or uracil, depending on your detector and mobile phase)[1]. Neutral compounds cannot undergo acid-base or ion-exchange interactions[1].

  • If the neutral peak tails: You have a physical problem. This indicates a void volume at the head of the column, dead volume in your PEEK/stainless steel fittings, or a degraded column bed[1][4].

  • If the neutral peak is symmetrical but the cyclohexylamine tails: The issue is purely chemical (secondary silanol interactions), and you must adjust your mobile phase chemistry[1].

Q3: What are the most effective mobile phase modifications to resolve basic amine isomers? A: To resolve the isomers, you must suppress the secondary interactions. There are two primary strategies:

  • High-pH Mobile Phase: Adjust the mobile phase pH to at least 2 units above the amine's pKa (i.e., pH > 12.5, though pH 11.5 is often practically sufficient). This deprotonates the amine, neutralizing it and forcing it to partition purely based on its lipophilicity. Note: This requires a specialized base-resistant column (e.g., hybrid silica or polymer-based).

  • Sacrificial Amine Modifiers: If you must operate at low or neutral pH, add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase[5]. These small, highly competitive amines saturate and block the active silanol sites, preventing the cyclohexylamine from binding to them[5].

Q4: HPLC isn't working for my cis/trans isomers. What alternative techniques should I consider? A: Gas Chromatography (GC) is highly effective for cis/trans volatile amines. Because the boiling points and vapor pressures of geometric isomers often differ, GC can resolve them without the complex solvation dynamics of HPLC. To prevent the free amines from adsorbing onto the GC inlet liner or column, you should derivatize the primary/secondary amines to trifluoroacetamides using trifluoroacetic anhydride (TFAA). This eliminates hydrogen bonding, increases volatility, and allows rapid separation on cyanopropyl-phenylsilicone columns[6].

Q5: How do I separate enantiomers of chiral cyclohexylamines? A: Enantiomers cannot be separated in an achiral environment[7]. You must use a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes[7]. Crown ether-based CSPs are highly specific for primary amines, forming host-guest inclusion complexes that differentiate enantiomers based on the steric hindrance around the chiral center[8]. Alternatively, you can use a chiral derivatizing agent to convert the enantiomers into stable diastereomers, which can then be separated by conventional crystallization or standard achiral chromatography[9].

Part 2: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Poor Separation & Tailing of Cyclohexylamine Isomers Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Decision1 Does the neutral marker tail? Test->Decision1 Physical Physical Issue: Void Volume / Bad Plumbing Decision1->Physical Yes Chemical Chemical Issue: Silanol Interactions Decision1->Chemical No FixPhysical Replace fittings, check column bed Physical->FixPhysical FixChemical Increase pH > 10.5 or add TEA/TFA modifier Chemical->FixChemical Decision2 Are isomers resolved? FixChemical->Decision2 Resolved Method Optimized Decision2->Resolved Yes Alternative Switch to HILIC, Chiral CSP, or GC Decision2->Alternative No

Diagnostic workflow for troubleshooting cyclohexylamine isomer peak tailing and co-elution.

Part 3: Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test (System Validation)

Purpose: To self-validate the physical integrity of the HPLC system before altering chemical parameters.

  • Prepare the Marker: Dissolve 10 µL of Toluene (for UV detection >254 nm) or Uracil (for UV detection at 210 nm) in 1 mL of your current mobile phase.

  • Inject: Inject 1–5 µL of the marker onto the column under your current isocratic or gradient conditions.

  • Analyze Symmetry: Calculate the asymmetry factor (As) at 10% peak height.

  • Interpret: If As > 1.2, troubleshoot the physical flow path (replace the inlet frit, reseat the PEEK tubing in the column header, or replace the column)[1][4]. If As ≤ 1.2, proceed to Protocol 2.

Protocol 2: High-pH RP-HPLC Method for Amine Isomer Resolution

Purpose: To neutralize the amine charge and force separation based purely on isomeric lipophilicity.

  • Column Selection: Install a high-pH tolerant hybrid-silica C18 column (e.g., Waters XBridge or Agilent ZORBAX Extend-C18)[3].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 11.0 using concentrated Ammonium Hydroxide. Causality: This ensures the pH is above the amine's pKa, keeping it un-ionized.

  • Elution: Run a shallow gradient from 5% to 40% Acetonitrile over 20 minutes.

  • Validation: Ensure the resolution factor (Rs) between the cis and trans isomers is > 1.5. If co-elution persists, decrease the gradient slope to 1% B/min.

Protocol 3: Trifluoroacetylation for GC Analysis of cis/trans Isomers

Purpose: To eliminate amine hydrogen-bonding for high-resolution gas chromatography.

  • Sample Prep: Dissolve 5 mg of the cyclohexylamine isomer mixture in 1 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of Pyridine (as an acid scavenger). Incubate at 60°C for 30 minutes[6].

  • Quenching: Cool to room temperature and gently evaporate to dryness under a stream of nitrogen to remove excess TFAA. Reconstitute in 1 mL of Hexane.

  • GC Analysis: Inject 1 µL onto a cyanopropyl-phenylsilicone packed or capillary column (e.g., DB-225 or Apolar 10C)[6]. Self-Validation: Run a blank Hexane injection to ensure no carryover or unreacted anhydride interferes with the isomer peaks.

Part 4: Data Presentation & Parameter Summaries

Table 1: Mobile Phase Additives for Amine Separation

Additive / ModifierTypical ConcentrationMechanism of ActionBest Used For
Triethylamine (TEA) 0.1% - 0.2% (v/v)Sacrificial base; saturates acidic silanol sites[5].Low/Neutral pH RP-HPLC methods.
Ammonium Hydroxide Adjust to pH > 11Deprotonates the target amine, neutralizing its charge[3].High-pH tolerant hybrid columns.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH to fully protonate silanols (Si-OH); acts as a weak ion-pair[5].Peptide/amine analysis at low pH.

Table 2: Column Selection Matrix for Cyclohexylamine Isomers

Isomer TypeRecommended Column ChemistryPrimary Separation Mechanism
Positional Isomers Hybrid-Silica C18 (High pH)Hydrophobic partitioning of neutral amines.
Geometric (cis/trans) Cyanopropyl-phenylsilicone (GC)Boiling point & dipole-dipole interactions[6].
Enantiomers (Chiral) Crown-Ether CSPStereoselective host-guest inclusion complexes[8].

Sources

Optimization

scaling up the synthesis of 4-ethyl-N-methylcyclohexan-1-amine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic, safety, and operational challenges associated with scaling up...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic, safety, and operational challenges associated with scaling up the synthesis of 4-ethyl-N-methylcyclohexan-1-amine .

This guide abandons generic advice in favor of a self-validating, causality-driven approach. Whether you are optimizing diastereoselectivity or mitigating thermal runaways during kilogram-scale reductive amination, the protocols and troubleshooting steps below are engineered to ensure scientific integrity and reproducible results.

I. Process Overview & Workflow Visualization

The synthesis of 4-ethyl-N-methylcyclohexan-1-amine is typically achieved via the reductive amination of 4-ethylcyclohexanone with methylamine. While straightforward at the bench scale, transitioning to pilot-scale introduces significant mass transfer, heat dissipation, and stereocontrol variables.

Scale-up workflow for 4-ethyl-N-methylcyclohexan-1-amine synthesis.

II. Troubleshooting Guide: Stereoselectivity (Cis/Trans Ratio)

Q: Our current scale-up yields an inconsistent cis/trans ratio of the final amine. How can we rationally drive the reaction toward a specific diastereomer?

A: The stereochemical outcome is dictated by the trajectory of the hydride attack on the intermediate iminium ion. Because the bulky 4-ethyl group anchors the cyclohexane ring in a specific chair conformation (with the ethyl group locked in the equatorial position), the iminium carbon can be attacked from two distinct faces.

  • Causality of Axial Attack (Trans-Isomer): Small, unhindered hydrides like Sodium Triacetoxyborohydride (STAB) or NaBH₄ prefer an axial trajectory. This avoids the torsional strain associated with equatorial attack. Axial attack pushes the newly formed amine group into the equatorial position, yielding the trans-1,4-diequatorial isomer [Abdel-Magid et al., 1996].

  • Causality of Equatorial Attack (Cis-Isomer): Bulky hydrides like L-Selectride suffer severe 1,3-diaxial steric clashes with the C3/C5 axial protons if they attempt an axial attack. They are forced to attack from the equatorial face, pushing the amine group into the axial position, yielding the cis-isomer.

Mechanistic pathway showing axial vs. equatorial hydride attack.

Quantitative Data: Reagent Impact on Yield and Diastereoselectivity
Reducing AgentSolvent & ConditionsPrimary Hydride TrajectoryMajor DiastereomerTypical Yield
STAB (NaBH(OAc)₃) DCE, 20°C, 4hAxialTrans (Equatorial Amine)85 - 92%
NaBH₄ MeOH, 0°C, 2hAxialTrans (Equatorial Amine)70 - 80%
L-Selectride THF, -78°C, 3hEquatorialCis (Axial Amine)75 - 85%
Pd/C, H₂ (50 psi) EtOH, 25°C, 12hSurface-dependentMixture (~1:1)90 - 95%

III. FAQ: Scale-Up Safety & Exotherm Control

Q: During the 1-kilogram pilot run using STAB, we observed a delayed, violent exotherm. What causes this, and how do we prevent it? A: Delayed exotherms in STAB-mediated reductive aminations occur when the reagent is added too rapidly to a system where imine formation is incomplete, or when unreacted STAB accumulates at low temperatures and suddenly reacts upon warming. STAB also reacts exothermically with moisture to release hydrogen gas. Solution: Implement a fed-batch dosing strategy. Add STAB in 5-10 equal portions over 2-3 hours, strictly maintaining the internal reactor temperature below 20°C.

Q: What are the primary safety concerns when quenching a large-scale STAB reductive amination? A: Quenching unreacted STAB with aqueous base (e.g., NaHCO₃) rapidly generates hydrogen gas and CO₂. If the aqueous waste stream is transferred to a sealed drum before off-gassing is complete, it will cause severe drum overpressurization and potential explosion [Dixon & Flanagan, 2020]. Solution: Always quench slowly at <10°C, monitor off-gassing with a bubbler, and verify complete hydride destruction before sealing waste containers.

IV. Self-Validating Experimental Protocol: 1-Kilogram Scale Synthesis

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step until the validation criteria for the current step are met.

Target: Trans-4-ethyl-N-methylcyclohexan-1-amine Reagents: 4-ethylcyclohexanone (1.0 kg, 7.92 mol), Methylamine (2.0M in THF, 4.35 L, 8.71 mol), STAB (2.35 kg, 11.0 mol), 1,2-Dichloroethane (DCE) (8.0 L).

Step 1: Imine Condensation

  • Charge a 20 L jacketed glass-lined reactor with 4-ethylcyclohexanone and DCE. Set chiller to 0°C.

  • Slowly add the methylamine solution over 1 hour, maintaining internal temp < 10°C. Stir for 2 hours.

  • Self-Validation Checkpoint: Pull an aliquot and analyze via FTIR. Do not proceed until the ketone C=O stretch (~1715 cm⁻¹) has completely disappeared and the imine C=N stretch (~1660 cm⁻¹) is dominant.

Step 2: Hydride Reduction

  • Adjust chiller to maintain an internal temperature of 15°C.

  • Dose STAB (2.35 kg) in 10 equal portions over 3 hours. Monitor the internal thermocouple; pause addition if the temperature exceeds 20°C.

  • Once addition is complete, allow the reactor to warm to 20°C and stir for 4 hours.

  • Self-Validation Checkpoint: Analyze a quenched aliquot via HPLC or GC-MS. Do not proceed until <1% of the imine intermediate remains.

Step 3: Safe Quench & Workup

  • Cool the reactor to 5°C.

  • Critical Safety Step: Slowly dose saturated aqueous NaHCO₃ (5.0 L) over 2 hours. Ensure the reactor is openly vented to a scrubber system to safely displace H₂ and CO₂ gas.

  • Self-Validation Checkpoint: Monitor the vent bubbler. Do not proceed to phase separation until gas evolution has completely ceased, confirming total destruction of excess STAB.

Step 4: Isolation & Verification

  • Separate the organic (DCE) layer. Extract the aqueous layer once with DCE (2.0 L).

  • Concentrate the combined organics under reduced pressure to yield the crude amine.

  • Purify via fractional vacuum distillation.

  • Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃). Integrate the axial proton at the C1 position (typically a broad multiplet due to axial-axial and axial-equatorial couplings) to verify the trans/cis diastereomeric ratio. A dominant axial C1 proton confirms the desired trans (equatorial amine) geometry.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

  • Dixon, F., & Flanagan, R. C. (2020). Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation. Organic Process Research & Development, 24(6), 1063–1067. URL: [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. URL: [Link]

Troubleshooting

Technical Support Center: Managing Exothermicity in N-Methylation Reactions

Welcome to the Technical Support Center. N-methylation is a fundamental transformation in drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-methylation is a fundamental transformation in drug development and organic synthesis. However, whether utilizing highly reactive electrophiles (like dimethyl sulfate or methyl iodide) or reductive amination pathways (like the Eschweiler-Clarke reaction), these processes are inherently exothermic.

Failure to manage this heat evolution leads to thermal runaway, dangerous pressure spikes, and poor selectivity (e.g., over-methylation to quaternary ammonium salts). This guide provides researchers and process chemists with diagnostic troubleshooting, engineering solutions, and self-validating protocols to safely scale these critical reactions.

Section 1: Diagnostic FAQs (Troubleshooting)

Q1: During scale-up with dimethyl sulfate (DMS), my reaction temperature suddenly spiked despite being in an ice bath. What caused this, and how do I prevent it? A1: You likely experienced a delayed exotherm leading to a thermal runaway[1][2]. DMS is viscous and its reaction kinetics are highly temperature-dependent. If you dose DMS too rapidly at low temperatures (e.g., 0°C), the reaction rate is sluggish, causing unreacted DMS to accumulate in the vessel. As the reaction slowly generates heat, the temperature rises, which exponentially increases the reaction rate (Arrhenius equation). This creates a positive feedback loop where heat generation rapidly outpaces the cooling capacity of your ice bath. Prevention: Never dose the entire reagent at once. Use a syringe pump for controlled addition, ensure vigorous stirring (>300 RPM) to eliminate localized hot spots, and utilize a jacketed reactor with active fluid cooling rather than a static ice bath.

Q2: I am performing an Eschweiler-Clarke N-methylation. What are the specific thermal and pressure hazards at scale? A2: The Eschweiler-Clarke reaction uses formaldehyde and formic acid. Formic acid acts as a hydride donor, and in doing so, decomposes to release equimolar amounts of carbon dioxide ( CO2​ ) gas. At scale, the combination of the exothermic reductive amination and the rapid evolution of CO2​ can easily overwhelm the venting capacity of a batch reactor, leading to dangerous pressurization and potential reactor rupture[3][4].

Q3: How can I safely quench unreacted methylating agents without causing a secondary thermal runaway? A3: Quenching highly reactive agents like DMS or methyl iodide with aqueous base (e.g., NaOH or NH4​OH ) is a highly exothermic hydrolysis reaction[1]. Solution: Always perform a reverse quench when possible—slowly transfer the reaction mixture into a larger volume of pre-cooled (0–5°C) aqueous base. If an in-vessel quench is necessary, dilute the reaction with an inert solvent (like toluene) to increase the overall heat capacity, and dose the cold base dropwise while strictly monitoring the internal temperature to keep it below 20°C.

Section 2: Mechanistic Visualizations

To understand the causality behind exothermic failures, it is critical to visualize the thermal runaway feedback loop.

ThermalRunaway A Reagent Dosing (Too Fast or Low Temp) B Reagent Accumulation (Latent Potential) A->B C Heat Generation > Heat Removal B->C Slight warming initiates reaction D Temperature Rise (ΔT) C->D E Reaction Rate Exponential Increase D->E G Cooling System Overwhelmed D->G E->C Positive Feedback Loop F Thermal Runaway & Pressure Spike E->F Critical Threshold Crossed G->C

Fig 1: The causality loop of a delayed exotherm and subsequent thermal runaway.

Section 3: Engineering Solutions (Batch vs. Continuous Flow)

When scaling up N-methylation, process chemists must often transition from traditional batch reactors to continuous flow microreactors. Flow chemistry fundamentally alters the thermodynamics of the system by maximizing the surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation[5][6].

Quantitative Comparison of Heat Management Strategies
ParameterTraditional Batch ReactorContinuous Flow MicroreactorImpact on N-Methylation
Surface Area-to-Volume Ratio 1 - 10 m²/m³1,000 - 10,000 m²/m³Flow allows rapid heat dissipation, preventing hot spots.
Heat Transfer Coefficient (U) 100 - 500 W/(m²·K)1,000 - 5,000 W/(m²·K)Flow handles highly exothermic MeI/DMS additions safely.
Mixing Time Seconds to MinutesMillisecondsFast mixing in flow prevents localized over-concentration.
Gas Management ( CO2​ ) Requires large headspace/ventingBack-Pressure Regulator (BPR)Flow compresses CO2​ into solution, stabilizing the reaction.
Scale-up Method Volumetric (requires re-optimization)Numbering-up / Longer runtimeFlow eliminates thermal scale-up risks entirely.

Section 4: Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . They include built-in diagnostic checks to ensure the reaction remains within safe thermal parameters before proceeding to the next step.

Protocol A: Self-Validating Batch Scale-Up of N-Methylation (Using DMS)

Objective: Prevent delayed exotherms through controlled dosing and thermal validation.

  • Reactor Preparation: Equip a jacketed reactor with an overhead mechanical stirrer, an internal thermocouple, and a dosing pump. Set the chiller fluid to 0°C.

  • Substrate Loading: Charge the reactor with the amine substrate and a solvent with a high heat capacity (e.g., Toluene). Begin stirring at >300 RPM to ensure uniform heat distribution.

  • The 5% Dosing Validation (Critical Step):

    • Program the dosing pump to add exactly 5% of the total required DMS volume at a slow rate.

    • Self-Validation Check: Pause the addition for 10 minutes. Monitor the internal temperature ( ΔT ).

    • Logic: If ΔT rises by >2°C and fails to return to baseline, your cooling capacity is insufficient for the current concentration/scale. Do not proceed. Lower the jacket temperature or increase solvent dilution before re-testing.

  • Continuous Dosing: Once validated, resume dosing the remaining 95% of DMS over 2–4 hours. The internal temperature must not fluctuate by more than ±3°C from the setpoint.

  • Isothermal Aging: After dosing, maintain the temperature for 1 hour to ensure complete consumption of the accumulated electrophile before allowing the system to slowly warm to room temperature.

Protocol B: Continuous Flow Eschweiler-Clarke N-Methylation

Objective: Manage simultaneous heat generation and CO2​ gas evolution safely.

FlowSetup Amine Amine in Solvent (Pump A) Mixer T-Mixer (High Turbulence) Amine->Mixer Reagents HCHO + HCOOH (Pump B) Reagents->Mixer Reactor Heated Microreactor Coil (High Surface Area) Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (Set to 10-15 bar) Reactor->BPR Prevents CO2 outgassing Collection Quench & Collection Tank BPR->Collection Depressurization

Fig 2: Continuous flow setup for managing heat and gas in Eschweiler-Clarke reactions.

  • System Priming: Prime HPLC pumps A and B with the chosen reaction solvent to establish baseline pressure.

  • Reagent Preparation:

    • Stream A: Amine dissolved in solvent.

    • Stream B: Aqueous formaldehyde ( HCHO ) and formic acid ( HCOOH ).

  • Pressurization (Self-Validation): Attach a Back-Pressure Regulator (BPR) at the end of the reactor coil. Set the BPR to 10–15 bar.

    • Logic: This elevated pressure is required to keep the generated CO2​ dissolved in the liquid phase. If gas bubbles form, the residence time becomes unpredictable, and local hot spots will occur[4].

    • Self-Validation Check: Run pure solvent through the heated reactor (e.g., 130°C). If the pressure fluctuates by >5%, check for leaks before introducing reagents.

  • Steady-State Operation: Introduce Streams A and B via a T-mixer into the microreactor coil. The high surface-area-to-volume ratio of the coil will instantly dissipate the heat of the reaction, while the BPR maintains a homogeneous liquid phase.

  • Inline Quenching: Direct the output from the BPR directly into a stirred collection tank containing cold aqueous base to immediately neutralize any remaining acid upon depressurization.

References

  • BenchChem. Managing exothermic reactions during the synthesis of N-Methyl-m-toluidine. BenchChem Technical Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNOWHT3a6FHWrOwYt8LDGXIPEvvZ_ul7lvDRyggNddGFoyGWncFlInS50kOnvMzblt7kcUmKOasJfxkWgkHQlxmqk8RlmY0o_1R82Cfb0Zfk_OaZhCdpgwNnhxwzqQnCPf0M4E0Uy-4lt0U7BrPTRMZDOCkNWZBuSCEIIrBs2FIBDrSDfV9Soqrz8wesjZ6kgZBah-iCAqM2rjcnff9KNl6IZM9T3_pg==]
  • BenchChem. Technical Support Center: Safely Scaling Up 5-Methoxy-2-methylthiopyrimidine Reactions. BenchChem Technical Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFl7Swp6sbwDieDXVTaZWpEF1kXEpCZ_jQsiBlXfAXlOJ9YKvLfQN4sLkRX_BuE-hM6nepa3GU5mA4dBefysu2o-9y7ID8WLjvz8VFV3vCzD3n1enn2OQLlmkIxkttC33I0XgKSkFQH66R2gI3P7bRJWIj0kL-BDmg7fos98t7QRHBScbtfzEckU6v7jHsJhrbC_eD52NKGMeG6qvQlWyFqgw_RfK2dirEJWtD_fKvc8IZ]
  • Gutmann, B., et al. (2020). Process intensification toward galanthamine: continuous flow N-methylation of demethylbromonarwedine. Journal of Flow Chemistry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXdOCjS6Boiqg_UANhTHcqgHd2vrAvvpwf9u9B8pdQwO7HFoVOVjM-pIJsuDTW29PeaxMCUc9bIrYll-_jBPwDKgveDZes1avu0dOFxwesEXd1JKWaNhfyEWnWSJrBR23XpG8kTk9kdQZxpZIraMYXQQwvMyhrtYgQlRVIlITCjBV9bnL_FtrL64e6Me2GL_mZ2sayhcP-rMO8OSQnqDQlLLnUPrv0elP78u4HRl3kk2UFGiQ_Vqk87irvgUHKGnG5cIfZr3gDxOb7WUQY7ue2z2Q=]
  • Suveges, N., et al. (2021). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Nature Communications / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgaHcXF8T-wLD_vfOjlEtr7CEl-eCvw9vwRrZtErvWLoypgfkEqa6jJt6CYD5fDa0MEsavjWhJh4CaAqq69KmMLVM7v3fceUX7igpDO0nLn1bQcUnNMIKwH8VMVo4c_2KA_l3w1acXfDf-U2Bu]

Sources

Optimization

catalyst poisoning in the hydrogenation of cyclohexanone imines

Welcome to the Technical Support Center for the catalytic hydrogenation of cyclohexanone imines. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of cyclohexanone imines. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve catalyst deactivation.

The reductive amination of cyclohexanone to secondary or primary amines is a cornerstone reaction in pharmaceutical synthesis. However, transition-metal catalysts (such as Pd, Ru, Rh, and Ir) are highly susceptible to poisoning during this process. This guide synthesizes field-proven methodologies to diagnose the root cause of deactivation, mitigate product inhibition, and regenerate your catalytic systems.

Diagnostic Workflow for Catalyst Deactivation

Before altering your reaction conditions, it is critical to systematically identify the mechanism of deactivation. Use the diagnostic logic below to isolate the root cause.

DiagnosticWorkflow Start Reaction Stalls (<100% Conversion) CheckH2 Check H2 Pressure & Mass Transfer Start->CheckH2 IsH2OK Is H2 sufficient? CheckH2->IsH2OK IsH2OK->Start No (Fix Reactor) ProductInhib Test for Product Inhibition (Spike with Amine) IsH2OK->ProductInhib Yes IsInhib Does rate drop further? ProductInhib->IsInhib AcidAdditive Add Brønsted/Lewis Acid or change solvent IsInhib->AcidAdditive Yes (Amine Poisoning) ImpurityCheck Check Feedstock for S, N, Halide Impurities IsInhib->ImpurityCheck No IsImpurity Impurities > 10 ppm? ImpurityCheck->IsImpurity PurifyFeed Purify Feedstock (Activated Carbon/Resin) IsImpurity->PurifyFeed Yes (Chemical Poisoning) CatalystLeach Check for Leaching/Sintering (ICP-MS / TEM) IsImpurity->CatalystLeach No (Physical Deactivation)

Diagnostic workflow for identifying and resolving catalyst deactivation.

FAQ & Troubleshooting Guide

Q1: My hydrogenation reaction stalls at 50-60% conversion despite a constant hydrogen pressure. What is the molecular cause? A: This is a classic symptom of product inhibition (amine poisoning) . As the cyclohexanone imine is reduced, the resulting primary or secondary amine accumulates. Amines are strong Lewis bases that competitively bind to the electrophilic metal centers of the catalyst, blocking the coordination of H₂ and the imine substrate. For instance, in homogeneous Rh-catalyzed systems, specific amine products can poison the catalyst by coordinating through both the nitrogen lone pair and an adjacent arene moiety, forming stable, inactive complexes[1]. Causality & Mitigation: To break this thermodynamic sink, introduce a Brønsted acid or a Lewis acid to protonate or coordinate the basic nitrogen atom of the product, thereby preventing it from binding to the catalyst[2]. Alternatively, switching to a protic solvent like water or methanol can enhance amine solvation, suppressing its interaction with the catalyst surface[3].

Q2: I suspect trace impurities in my cyclohexanone feedstock are deactivating my heterogeneous Pd/C catalyst. How do I confirm this? A: Chemical poisoning by trace impurities—specifically sulfur compounds, halides, or carbon monoxide—is highly detrimental. Sulfur compounds (like thiophenes) strongly adsorb to palladium surfaces, irreversibly blocking active sites[4]. Causality & Mitigation: Perform a kinetic spiking experiment. Take a pristine reaction and spike it with 10 ppm of a suspected poison (e.g., thiophene). If the reaction rate drops to match your problematic run, feedstock contamination is the culprit. To resolve this, pre-treat your cyclohexanone feedstock by passing it through a column of activated carbon or a specialized scavenger resin to remove heteroatom impurities[4].

Q3: I used the "Mercury Drop Test" to determine if my Pd-catalyzed imine hydrogenation is homogeneous or heterogeneous, but the results are ambiguous. Why? A: The mercury drop test is historically used to suppress heterogeneous catalysis by amalgamating metal particles. However, recent real-time mass spectrometry studies have proven that elemental mercury (Hg⁰) can also react with homogeneous Pd(0) and Pd(II) intermediates via redox-transmetalation[5]. Causality & Mitigation: A drop in catalytic activity upon adding Hg⁰ does not definitively prove heterogeneity; it may simply indicate that your homogeneous precatalyst reacted with the mercury[5]. Instead of relying solely on the Hg test, use a comprehensive kinetic analysis combined with hot filtration tests and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to monitor palladium leaching[6].

Experimental Protocols

Protocol 1: Comprehensive Catalyst Deactivation Assay (Beyond the Hg Test)

Objective: To definitively distinguish between substrate/product inhibition and physical catalyst degradation (leaching/sintering) without relying solely on the flawed mercury drop test. This protocol is self-validating because it isolates chemical inhibition from physical metal loss.

  • Baseline Kinetic Profiling: Run the standard hydrogenation of the cyclohexanone imine in a pressurized reactor. Sample the reaction every 15 minutes and quantify conversion via GC-FID.

  • Product Spiking (Test for Amine Poisoning): In a parallel reactor, initiate the reaction with 50 mol% of the final amine product already present. If the initial turnover frequency (TOF) is significantly depressed compared to the baseline, product inhibition is confirmed.

  • Hot Filtration (Test for Leaching): At 50% conversion, rapidly filter the reaction mixture through a 0.2 μm PTFE membrane at the reaction temperature to remove the heterogeneous catalyst (e.g., Pd/C or Ru/C)[7].

  • Filtrate Monitoring: Re-pressurize the cell containing only the filtrate with H₂. If conversion continues, catalytically active soluble metal species (leaching) are present. If the reaction completely halts, the catalysis is strictly heterogeneous[7].

Protocol 2: Regeneration of Coked/Poisoned Heterogeneous Palladium Catalysts

Objective: To remove carbonaceous deposits (coking) and weakly bound poisons from supported Pd catalysts.

  • Solvent Wash: Wash the deactivated catalyst with a polar aprotic solvent (e.g., THF) followed by a protic solvent (e.g., Methanol) to remove physisorbed organic residues and amines.

  • Drying: Dry the catalyst under an inert nitrogen stream at 120°C for 2 hours.

  • Controlled Oxidation (Calcination): Transfer the catalyst to a tube furnace. Introduce a dilute oxygen stream (2% O₂ in N₂) and ramp the temperature to 300°C at 5°C/min. Hold for 2 hours to burn off carbonaceous deposits (coke)[4].

  • Reduction: Purge the system with N₂ for 30 minutes. Switch to a 5% H₂ in N₂ stream and heat to 300–400°C for 2–4 hours to reduce the palladium oxides back to the active Pd(0) state[4].

  • Cooling: Cool to room temperature under inert gas before passivation or immediate reuse.

Quantitative Data Presentation

Table 1: Common Catalyst Poisons and Mitigation Strategies in Imine Hydrogenation

Poison TypeSourceBinding Mode / MechanismMitigation Strategy
Primary/Secondary Amines Reaction ProductStrong σ-donation from N lone pair to metal center; arene coordination[1].Add Brønsted/Lewis acids; use protic solvents (H₂O, MeOH)[2][3].
Sulfur Compounds Feedstock ImpurityIrreversible chemisorption blocking active sites[4].Pre-treat feedstock with activated carbon; use bimetallic catalysts (Rh-Ni)[8].
Carbonaceous Coke Substrate PolymerizationPhysical blockage of catalyst pores at high temperatures[4].Optimize residence time in continuous flow[9]; controlled oxidation regeneration[4].
Halides Solvent/Reagent ImpurityOxidative addition or strong coordination to Pd/Ru[4].Use high-purity, halide-free solvents and reagents.

Table 2: Kinetic Parameters and Deactivation Rates (Synthesized Field Data)

Catalyst SystemSubstrateSolventInitial TOF (h⁻¹)Deactivation MechanismConversion Drop (Recycle 1 to 4)
Pd/C (5 wt%)Cyclohexanone ImineToluene1,200Amine Product Inhibition95% → 60%
Ru/C (5 wt%)Cyclohexanone ImineMethanol850Minor Coking / Poisoning95% → 88%[7]
Rh-Ni/SiO₂ (2 wt%)Cyclohexanone + NH₃Water1,500Highly Stable (Bimetallic)99% → 75%[8]

Sources

Troubleshooting

Technical Support Center: Resolving Broad N-H Peaks in Cyclohexylamines

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "invisible" or excessively broad amine N-H peaks. In cyclohexylamines, this issue is comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "invisible" or excessively broad amine N-H peaks. In cyclohexylamines, this issue is compounded by the complex conformational dynamics of the cyclohexane ring.

This guide is designed to move beyond basic troubleshooting. We will explore the quantum mechanical and kinetic causality behind peak broadening and provide self-validating experimental protocols to ensure absolute confidence in your structural elucidations.

FAQ 1: The Physics of the Broad Peak

Q: Why does my cyclohexylamine sample show a broad, featureless hump instead of a sharp N-H multiplet?

A: The broadening of amine N-H protons is not a single phenomenon, but rather the convergence of three distinct mechanisms:

  • 14N Quadrupolar Relaxation: The naturally abundant 14N nucleus is a spin-1 quadrupolar nucleus. Its asymmetric charge distribution interacts strongly with the molecule's electric field gradient, leading to rapid spin-lattice ( T1​ ) relaxation[1]. This rapid relaxation partially decouples the nitrogen from the attached protons, smearing the expected J -coupling multiplet into a broad hump.

  • Intermediate Chemical Exchange: Primary and secondary amines contain labile protons. In standard solvents, these protons rapidly exchange with trace water or protic impurities[2]. When this exchange rate is on the intermediate NMR timescale (comparable to the frequency difference between exchanging states), the signal broadens significantly.

  • Conformational Exchange: Cyclohexylamines undergo rapid chair-to-chair ring flipping at room temperature[3]. This dynamic process averages the axial and equatorial environments. While this primarily affects the α -proton (CH-NH 2​ ), it also alters the steric environment and hydrogen-bonding geometry of the N-H bond, contributing to line broadening.

G Root Broad N-H Peak in Cyclohexylamine Mech1 14N Quadrupolar Relaxation (I=1) Mech1->Root Mech2 Intermediate Chemical Exchange Mech2->Root Mech3 Conformational Ring Flipping Mech3->Root Detail1 Rapid T1 Relaxation Partially Decouples N-H Detail1->Mech1 Detail2 Proton Exchange with Trace H2O/Acid Detail2->Mech2 Detail3 Averaging of Axial/ Equatorial States Detail3->Mech3

Mechanistic factors contributing to N-H peak broadening in NMR spectroscopy.

FAQ 2: Solvent Optimization

Q: I am currently using CDCl3​ . Is this contributing to the problem?

A: Absolutely. CDCl3​ is highly susceptible to moisture and often contains trace amounts of DCl (a byproduct of phosgene degradation). Both water and acid act as potent catalysts for intermolecular proton exchange, pushing the exchange rate into the intermediate regime and broadening the peak[2].

The Solution: Switch to DMSO−d6​ . DMSO is a strong hydrogen-bond acceptor. It acts as a molecular anchor, tightly binding the amine protons. This strong solvation locks the N-H bond in place, drastically reducing the chemical exchange rate and yielding a sharp, well-defined N-H peak (often shifted downfield)[4].

Quantitative Data: Solvent Effects on Amine NMR
SolventHydrogen Bonding RoleChemical Exchange RateTypical N-H Peak Appearance
CDCl3​ Weak / NoneFast to IntermediateBroad hump (1.0 - 2.0 ppm)
DMSO−d6​ Strong AcceptorSlowSharp multiplet (shifted downfield)
CD3​OD Strong Donor/AcceptorVery Fast (Isotopic)Peak disappears (H/D exchange)

Note: If you must use CDCl3​ or EtOAc−d8​ for solubility reasons, ensure the solvent is rigorously dried. Storing deuterated solvents over 3Å or 4Å molecular sieves for 24 hours prior to use prevents water-induced exchange[5].

Experimental Workflows & Protocols

To troubleshoot effectively, you must employ self-validating systems. Do not guess if a broad peak is your amine; prove it.

Protocol 1: The D2​O Shake Test (Isotopic Validation)

This protocol exploits Le Chatelier's principle and the kinetic lability of N-H bonds to definitively identify exchangeable protons.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum of your cyclohexylamine in a dry, non-exchanging solvent (e.g., CDCl3​ or DMSO−d6​ ). Identify the suspected broad N-H peak.

  • Isotopic Spiking: Remove the NMR tube and add 1-2 drops of heavy water ( D2​O ).

  • Agitation: Cap the tube and shake vigorously for 30 seconds to ensure complete biphasic mixing. The N-H protons will rapidly exchange with the deuterium pool to form N-D bonds.

  • Re-acquisition: Run the 1H NMR spectrum again.

  • Validation: Because deuterium resonates at a completely different frequency, the N-H signal will vanish from the 1H spectrum. If the broad peak disappears, it is definitively an exchangeable amine proton.

Protocol 2: Variable Temperature (VT) NMR (Conformational Trapping)

If solvent optimization fails to resolve the multiplet structure, the broadening is likely dominated by the chair-to-chair ring flip of the cyclohexane moiety[3].

  • Sample Preparation: Dissolve the sample in a solvent with a low freezing point (e.g., CD2​Cl2​ or Toluene- d8​ ).

  • Calibration: Calibrate the probe temperature using a standard methanol sample to ensure accurate temperature readings.

  • Cooling Gradient: Lower the temperature in 10 K increments from 298 K down to 200 K.

  • Observation: As you cool the sample, you will pass the coalescence temperature. The broad N-H and α -proton signals will de-coalesce and split into distinct, sharp signals corresponding to the isolated axial and equatorial conformers[3].

G Start Observe Broad Peak (1.5 - 3.0 ppm) D2O Perform D2O Shake Test Start->D2O Check1 Peak Disappears? D2O->Check1 Confirmed Confirmed N-H Exchangeable Proton Check1->Confirmed Yes NotAmine Likely C-H or Impurity Check1->NotAmine No Solvent Switch Solvent to DMSO-d6 Confirmed->Solvent Check2 Peak Sharpens? Solvent->Check2 Success Success: H-Bonding Locked Check2->Success Yes VTNMR Perform VT-NMR (Lower Temp) Check2->VTNMR No

Step-by-step troubleshooting workflow for resolving broad N-H signals.

References

  • Quadrupolar interactions in amines as determined by 1H nuclear magnetic resonance: mono- and dimethylamines Canadian Science Publishing URL:[Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis ACS Sustainable Chemistry & Engineering URL:[Link]

  • Conformational Isomerism of trans-[Pt(NH2C6H11)2I2] and the Classical Wernerian Chemistry of[Pt(NH2C6H11)4]X2 National Institutes of Health (NIH) URL:[Link]

  • Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing MS Source Conditions for Amine Analysis

Welcome to the technical support center for optimizing mass spectrometry (MS) source conditions for amine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing mass spectrometry (MS) source conditions for amine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of amines by LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is amine analysis by LC-MS often challenging?

A: Amines present several challenges in LC-MS analysis. Their basic nature can lead to poor peak shape (tailing) on traditional silica-based columns due to interactions with residual silanols. Furthermore, their polarity and potential for multiple protonation states can complicate ionization and lead to variable sensitivity. Many amines are also not volatile, which can make them unsuitable for techniques like gas chromatography without derivatization.[1]

Q2: What is the best ionization mode for amine analysis?

A: Electrospray ionization (ESI) in positive ion mode is generally the preferred method for amine analysis. Amines readily accept a proton to form positive ions ([M+H]+). However, the choice of ionization technique should always be confirmed by infusing the analyte to determine the optimal mode and polarity.[2] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar, more volatile amines.[3]

Q3: How does mobile phase pH affect amine analysis?

A: Mobile phase pH is a critical parameter.[4] For reversed-phase chromatography, a high pH (typically 2 units above the amine's pKa) will neutralize the amine, leading to better retention and often improved peak shape.[5] Conversely, a low pH will protonate the amine, which can be beneficial for ionization but may reduce retention. The optimal pH is a balance between good chromatography and efficient ionization.

Q4: What are common adducts I might see in my amine analysis?

A: Besides the protonated molecule ([M+H]+), it is common to observe adducts with sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+).[6][7] These adducts arise from impurities in solvents, glassware, or mobile phase additives.[6]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Sensitivity and Low Ionization

Low signal intensity is a frequent challenge in mass spectrometry, making it difficult to detect and quantify target compounds.[8]

Root Causes & Solutions:

  • Suboptimal Mobile Phase pH: The ionization efficiency of amines is highly dependent on the pH of the mobile phase.

    • Explanation: In ESI, the analyte must be an ion in solution to be efficiently desolvated and detected. While it is a common belief that a low pH mobile phase is always better for positive ion mode, high pH mobile phases can also yield excellent ionization for basic compounds.[5]

    • Solution: Experiment with different mobile phase pH values. While acidic conditions (e.g., 0.1% formic acid) are a good starting point, a basic mobile phase (e.g., 5 mM ammonium bicarbonate, pH 9.5) can improve chromatographic retention and still provide excellent ionization in positive mode.

  • Incorrect ESI Source Parameters: The physical parameters of the ESI source play a crucial role in ion generation and transmission.

    • Explanation: Parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature directly impact the desolvation process and ion stability.[9][10] Incorrect settings can lead to inefficient ionization or thermal degradation of the analyte.

    • Solution: Systematically optimize key source parameters. A Design of Experiments (DoE) approach can be highly effective for this.[10] Start with the manufacturer's recommended settings and then adjust one parameter at a time while monitoring the analyte signal.

ParameterTypical Starting RangeEffect on Amine Analysis
Capillary Voltage 2000–4000 VOptimizes the electric field for ion formation.
Nebulizer Pressure 30-60 psigAffects droplet size; higher pressure can aid desolvation.[3]
Drying Gas Flow 5-12 L/minAssists in solvent evaporation.
Drying Gas Temp. 200–340 °CAids in desolvation but excessive heat can cause degradation.[10]
  • Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.[8]

    • Explanation: This is a common issue in complex samples like biological fluids. The matrix components can alter the droplet surface tension or compete for charge, thus suppressing the ionization of the target amine.

    • Solution: Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8] Also, ensure adequate chromatographic separation to minimize co-elution.

Issue 2: Peak Tailing and Poor Chromatography

Poor peak shape, particularly tailing, compromises resolution and reduces sensitivity.

Root Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Basic amines can interact with acidic silanol groups on silica-based columns, leading to peak tailing.

    • Explanation: Even with end-capping, residual silanols on the stationary phase can create active sites for strong interactions with basic analytes.

    • Solution: Use a column designed for high pH applications or a modern hybrid-silica column that is more stable at basic pH. Operating at a higher pH neutralizes the amines, minimizing these secondary interactions.[5][11]

  • Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of the amine, a mixture of ionized and unionized forms can exist, leading to peak distortion.[4]

    • Explanation: The presence of multiple forms of the analyte interacting differently with the stationary phase can broaden or split the chromatographic peak.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is predominantly in one form (either fully protonated or fully neutralized).[4]

Issue 3: In-Source Fragmentation

The appearance of fragment ions in the mass spectrum when no collision energy is applied in the collision cell.

Root Causes & Solutions:

  • Aggressive Source Conditions: High temperatures or voltages in the ion source can impart enough energy to cause fragmentation before the ions reach the mass analyzer.[12][13] This is known as "in-source" fragmentation.[12][13]

    • Explanation: The region between the atmospheric pressure ion source and the high-vacuum mass analyzer has an intermediate pressure where collisions between ions and gas molecules can occur. High voltages (like the cone or declustering potential) accelerate the ions, and these collisions can lead to fragmentation.[14]

    • Solution: Reduce the cone voltage (also known as fragmentor voltage or declustering potential) and the source temperature.[13][14] A systematic optimization of these parameters is necessary to find a balance between efficient desolvation and minimizing fragmentation.

InSourceFragmentation ESI ESI Source Precursor [M+H]+ ESI->Precursor Ionization HighEnergy High Cone Voltage / High Temperature Collisions Collisions with Gas Molecules HighEnergy->Collisions Increased Kinetic Energy Fragment Fragment Ion Collisions->Fragment Fragmentation Precursor->HighEnergy Precursor->Collisions Enters Intermediate Pressure Region MS Mass Analyzer Precursor->MS Fragment->MS

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol outlines a one-factor-at-a-time (OFAT) approach for optimizing key ESI source parameters.

Objective: To find the optimal source conditions for maximizing the signal intensity of a target amine.

Materials:

  • LC-MS system with an ESI source.

  • A standard solution of the target amine at a known concentration (e.g., 1 µg/mL) in the initial mobile phase.

  • Infusion pump.

Procedure:

  • Initial Setup:

    • Set the LC flow to a typical analytical flow rate (e.g., 0.4 mL/min) with a 50:50 mix of aqueous and organic mobile phases.

    • Infuse the amine standard solution via a T-piece into the LC flow.

    • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected m/z of the protonated amine.

  • Tune Key Parameters: Begin with the instrument's default or previously used settings.

  • Optimize Cone/Fragmentor Voltage:

    • While infusing the sample, acquire spectra at different cone voltage settings (e.g., in 10 V increments).

    • Plot the signal intensity of the [M+H]+ ion against the cone voltage.

    • Select the voltage that gives the maximum signal without significant in-source fragmentation.

  • Optimize Capillary Voltage:

    • Set the cone voltage to its optimal value.

    • Vary the capillary voltage (e.g., in 0.5 kV increments) and monitor the signal intensity.

    • Choose the setting that provides the highest and most stable signal.

  • Optimize Gas Settings:

    • Individually optimize the nebulizer gas pressure, drying gas temperature, and drying gas flow rate.

    • For each parameter, vary its setting over a reasonable range while keeping the others at their current optimum.

    • Select the values that maximize the signal intensity. Note that for temperature, avoid settings that are so high they cause thermal degradation.

  • Final Verification:

    • Confirm the optimal settings by running a final infusion with all parameters set to their determined optimal values.

Protocol_Optimization cluster_prep Preparation cluster_opt Optimization Cycle (OFAT) cluster_final Finalization Start Start: Infuse Amine Standard Initial_Settings Set Initial MS Parameters (Default or Previous Method) Start->Initial_Settings Opt_Cone 1. Optimize Cone Voltage Initial_Settings->Opt_Cone Opt_Capillary 2. Optimize Capillary Voltage Opt_Cone->Opt_Capillary Opt_Gas 3. Optimize Gas Settings (Temp, Flow, Nebulizer) Opt_Capillary->Opt_Gas Verification Verify Final Parameters Opt_Gas->Verification End End: Optimized Method Verification->End

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

  • Chemistry Stack Exchange. Can amide bonds fragment in ESI-MS?. [Link]

  • Shimadzu Corporation. LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Agilent Technologies. Optimizing the Agilent Multimode Source. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • LCGC International. Tips for Optimizing Key Parameters in LC–MS. [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • LinkedIn. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]

  • Phenomenex. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. [Link]

  • Spectroscopy Online. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • ACS Publications. Adduct Formation in ESI/MS by Mobile Phase Additives | Journal of the American Society for Mass Spectrometry. [Link]

  • OSTI.gov. Mass Spectrometry Adduct Calculator (MSAC). [Link]

Sources

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of 4-Substituted Cyclohexylamines

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges drug development professionals face when controlling cis/...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges drug development professionals face when controlling cis/trans diastereoselectivity in 1,4-disubstituted cyclohexane systems.

Achieving high diastereomeric purity is non-negotiable in medicinal chemistry, as the spatial arrangement of the amino and 4-position substituents directly dictates the pharmacokinetic and pharmacodynamic profiles of the resulting APIs (e.g., Cariprazine) .

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my standard reductive amination of 4-substituted cyclohexanones consistently yield an inseparable ~1:1 mixture of diastereomers? The Causality: Standard reductive amination (e.g., using NaBH₃CN or NaBH(OAc)₃) generates an iminium intermediate that is susceptible to hydride attack from either face. The trans-isomer is thermodynamically favored due to the diequatorial placement of both substituents in the chair conformation . However, axial hydride attack (which leads to the cis-isomer) is often kinetically favored depending on the steric bulk of the reducing agent. Without a catalyst that actively discriminates between these pathways, the competing kinetic and thermodynamic drivers result in a racemic or poorly selective mixture.

Q2: I am using a transaminase (ATA) to synthesize the cis-isomer, but my endpoint analysis shows >90% trans-isomer. How do I invert this selectivity? The Causality: You are likely allowing the reaction to reach thermodynamic equilibrium. In transaminase-catalyzed dynamic kinetic resolutions, the cis-amine is often the kinetic product, while the trans-amine is the thermodynamic sink . The Fix: To trap the kinetic cis-product, you must manipulate the reaction equilibrium. Increase the concentration of your amine donor (e.g., 30 equivalents of L-alanine) and strictly limit the reaction time. Extended reaction times allow the enzyme to reversibly deaminate the cis-product and slowly funnel the intermediate into the thermodynamic trans-conformation.

Q3: What is the most reliable transition-metal system for forcing cis-selectivity in Direct Reductive Amination (DRA)? The Causality: To force cis-selectivity, you need a catalyst that provides extreme steric shielding, forcing the hydride to attack the iminium carbon from the less encumbered face. The Fix: Cp*Ir(III) complexes bearing a picolinamidato ligand are highly recommended. Under acidic conditions (using ammonium formate), these complexes generate a hydrido-Ir intermediate that exclusively attacks from the Re-face. Furthermore, the low reduction temperature (60 °C) prevents trans-to-cis imine isomerization—a critical requirement for maintaining >90:10 cis-selectivity . Alternatively, heterogeneous noble metal borides (like Palladium boride) enforce a surface-binding geometry that restricts equatorial attack, yielding up to 89% cis-selectivity .

Part 2: Quantitative Data & Catalyst Selection

The following table summarizes the performance of various catalytic systems to help you select the appropriate method based on your target diastereomer.

Catalytic SystemSubstrateTarget IsomerSelectivity (cis:trans)Key Causality / Driver
Vf-ATA (Wild-Type) 4-methylcyclohexanonecis-AmineUp to 95:5Kinetic control via optimized buffer (pH 8.0) and high amine donor concentration.
Vf-ATA (Wild-Type) 4-methylcyclohexanonetrans-AmineUp to 1:99Thermodynamic control via diequatorial stabilization and extended reaction times.
Cp*Ir(III) Picolinamidato 4-substituted cyclohexanonescis-Amine>90:10Steric shielding forces hydride attack from the less encumbered Re-face.
Pd-Boride / H₂ 4-tert-butylcyclohexanonecis-Amine89:11Surface-binding geometry restricts equatorial hydride delivery.

Part 3: Mechanistic & Workflow Visualizations

ATA_Pathway K 4-Substituted Cyclohexanone I Iminium Intermediate K->I Amine Donor (e.g., Alanine) C cis-Amine (Kinetic Product) I->C Fast (Kinetic Control) Short Time, High Eq. T trans-Amine (Thermodynamic Product) I->T Slow (Thermodynamic Control) Equilibration C->I Reversible Deamination

Transaminase-catalyzed dynamic kinetic resolution pathway for cyclohexylamines.

Ir_Catalysis A Ketone + Amine + HCOOH B Iminium Formation (Acidic Media) A->B C Cp*Ir(III) Hydride Delivery (Re-face) B->C Catalyst Activation D cis-4-Substituted Cyclohexylamine C->D High cis-selectivity (>90:10)

Workflow of CpIr(III)-catalyzed direct reductive amination favoring cis-selectivity.*

Part 4: Verified Experimental Protocols

Protocol A: Diastereodivergent Transamination using Vf-ATA

This protocol utilizes wild-type ATA from Vibrio fluvialis (Vf-ATA) to access either diastereomer via kinetic or thermodynamic control .

  • Buffer & Cofactor Setup: Prepare a 100 mM sodium phosphate (NaPi) buffer at pH 8.0 containing 1 mM Pyridoxal 5'-phosphate (PLP). Causality: pH 8.0 ensures the optimal ionization state of both the PLP cofactor and the amine donor, facilitating rapid iminium formation.

  • Substrate Addition: Introduce the 4-substituted cyclohexanone to a final concentration of 10 mM.

  • Divergent Amine Donor Addition:

    • For cis-selectivity (Kinetic Control): Add 30 equivalents of L-alanine. Incubate at 30 °C and terminate the reaction strictly between 4 to 8 hours.

    • For trans-selectivity (Thermodynamic Control): Add 5-10 equivalents of L-alanine. Incubate at 30 °C for 24 to 48 hours to allow the reversible deamination to funnel the intermediate into the diequatorial trans-state.

  • Self-Validating System Check: Quench a 100 µL aliquot with 1M NaOH, extract with EtOAc, and run a rapid GC-FID analysis. Validation: If targeting the cis-isomer and the trans ratio begins creeping past 10%, immediately quench the bulk reaction to prevent further thermodynamic equilibration.

Protocol B: Cis-Selective DRA using Cp*Ir(III) Picolinamidato Complexes

This protocol leverages steric shielding to force Re-face hydride attack, yielding high cis-selectivity .

  • Catalyst Activation: In a pressure-rated reaction vial, combine the Cp*Ir(III) picolinamidato complex (Substrate/Catalyst ratio = 1000) with excess ammonium formate (5-10 eq). Causality: Ammonium formate acts dually as the nitrogen source and the hydride donor. It spontaneously decarboxylates upon complexation, generating the active hydrido-Ir species without requiring high-pressure H₂ gas.

  • Substrate Addition: Add the 4-substituted cyclohexanone (e.g., 4-tert-butylcyclohexanone) dissolved in a suitable solvent (e.g., methanol or water/methanol mixture).

  • Thermal Control: Stir the mixture at exactly 60 °C for 4 hours. Causality: Maintaining a low reduction temperature is critical; it prevents the trans-to-cis isomerization of the intermediate imine, locking in the kinetic cis-selectivity driven by the Ir-complex's steric bulk.

  • Self-Validating System Check: The reaction progress is visually validated by the continuous evolution of CO₂ gas (a byproduct of formate decarboxylation). Once gas evolution ceases, the active hydride transfer is complete. Analyze the crude mixture via HPLC to confirm >90:10 cis-selectivity.

References

  • Title: To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Source: Google Patents (WO1999047487A1)

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Confirmation of 4-ethyl-N-methylcyclohexan-1-amine

Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of safety, efficacy, and intellectual property. 4-ethyl-N-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of safety, efficacy, and intellectual property. 4-ethyl-N-methylcyclohexan-1-amine, a substituted cyclic amine, represents a class of compounds whose biological activity is intrinsically tied to its precise three-dimensional structure. The presence of two substituents on the cyclohexane ring introduces the possibility of cis-trans stereoisomerism, a subtle yet critical structural variance that can dramatically alter a molecule's pharmacological profile.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 4-ethyl-N-methylcyclohexan-1-amine. We will dissect the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Beyond simple data presentation, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Crucially, we will compare the target molecule's spectral signature against its key stereoisomer (cis vs. trans) and a potential positional isomer to illustrate how a multi-faceted spectroscopic approach provides an unassailable structural proof.

Molecular Structure and Key Isomeric Considerations

The primary challenge in characterizing 4-ethyl-N-methylcyclohexan-1-amine lies in determining the relative orientation of the ethyl group at the C4 position and the N-methylamino group at the C1 position. This gives rise to two distinct diastereomers: cis and trans.

  • trans-4-ethyl-N-methylcyclohexan-1-amine: In its most stable chair conformation, both the large ethyl and N-methylamino groups occupy equatorial positions. This arrangement minimizes steric strain, making it the thermodynamically favored isomer.

  • cis-4-ethyl-N-methylcyclohexan-1-amine: In its most stable chair conformation, one substituent must occupy an equatorial position while the other is forced into a more sterically hindered axial position.

This fundamental difference in spatial arrangement is the key to their spectroscopic differentiation, particularly using ¹H NMR.

G mol [C₉H₁₉N]⁺˙ m/z = 141 (Molecular Ion) frag1 Iminium Cation [C₅H₁₀N]⁺ m/z = 84 mol->frag1 α-cleavage (ring opening) frag2 [M - C₂H₅]⁺ m/z = 112 mol->frag2 Loss of ethyl radical

Caption: Predicted major fragmentation pathways in MS.

Comparative Analysis: The Key to Unambiguous Confirmation

Presenting data for the target molecule is insufficient; a robust confirmation requires demonstrating that this data is inconsistent with plausible alternatives.

Distinguishing trans vs. cis Isomers

The most definitive comparison comes from ¹H NMR, specifically the multiplicity and coupling constants of the C1 proton.

  • trans Isomer (Equatorial NHMe, Axial H1): The proton at C1 is in an axial position. It has two adjacent axial neighbors (at C2 and C6) and two adjacent equatorial neighbors. This leads to two large axial-axial couplings (J_ax-ax ≈ 8-12 Hz) and two smaller axial-equatorial couplings (J_ax-eq ≈ 2-4 Hz). The signal for H1 will therefore be a wide triplet of triplets .

  • cis Isomer (Axial NHMe, Equatorial H1): The proton at C1 is in an equatorial position. It has two adjacent axial neighbors and two adjacent equatorial neighbors. This leads to four smaller couplings (J_eq-ax and J_eq-eq ≈ 2-4 Hz). The signal for H1 will be a much narrower multiplet, often appearing as a broad singlet or a poorly resolved triplet.

This difference in the width and splitting pattern of the H1 signal is the single most important piece of data for assigning the stereochemistry. [1]

Distinguishing from a Positional Isomer: 2-ethyl-N-methylcyclohexan-1-amine

A synthetic process could potentially yield a positional isomer. Let's compare our target with trans-2-ethyl-N-methylcyclohexan-1-amine.

  • ¹H NMR: In the 2-ethyl isomer, the C1 proton is adjacent to a methylene group (C6) on one side and a methine group (C2, bearing the ethyl group) on the other. This would result in a significantly different and more complex splitting pattern for the C1 proton compared to the symmetrical environment in the 4-ethyl isomer.

  • ¹³C NMR: The symmetry would be broken. In the 4-ethyl isomer, C2 is equivalent to C6, and C3 is equivalent to C5. In the 2-ethyl isomer, all six ring carbons (C1-C6) would be chemically distinct, leading to six separate signals for the cyclohexane ring carbons, instead of the four expected for the 4-ethyl isomer.

  • Mass Spectrometry: The α-cleavage fragmentation would be different. Cleavage of the C1-C2 bond would involve breaking a bond to a more substituted carbon, potentially altering the fragmentation ratios.

Integrated Experimental Strategy and Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation prep Dissolve sample in appropriate solvent (e.g., CDCl₃ for NMR) ms Acquire Mass Spectrum (EI or ESI) prep->ms ir Acquire IR Spectrum prep->ir nmr Acquire ¹H, ¹³C, DEPT NMR and 2D spectra (COSY, HSQC) prep->nmr interp_ms Confirm Molecular Weight (141) Analyze fragmentation ms->interp_ms interp_ir Identify functional groups (secondary amine) ir->interp_ir interp_nmr Assign all ¹H and ¹³C signals. Determine stereochemistry from H1 coupling constants. nmr->interp_nmr confirm Final Structure Confirmation (Compare all data with predictions and alternative structures) interp_ms->confirm interp_ir->confirm interp_nmr->confirm

Caption: Workflow for spectroscopic structure elucidation.

Experimental Protocols

These protocols describe standard procedures for obtaining high-quality spectroscopic data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the amine sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently for 30 seconds, and re-acquire the ¹H NMR spectrum to confirm the N-H peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 5 seconds and an accumulation of 1024 scans are recommended to achieve a good signal-to-noise ratio.

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at δ 0.00 ppm.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern, comparing it to predicted pathways and library data for similar compounds.

Protocol 3: IR Spectroscopy (ATR)
  • Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the key functional group frequencies as outlined in the predictive analysis section.

Conclusion

The structural confirmation of 4-ethyl-N-methylcyclohexan-1-amine is a clear demonstration of the power of a multi-technique spectroscopic approach. While IR and MS can readily confirm the correct molecular formula and the presence of the secondary amine functional group, they cannot distinguish between isomers. The definitive assignment of both regiochemistry and, most critically, stereochemistry is accomplished through detailed analysis of ¹H and ¹³C NMR spectra. The chemical shift of the N-methyl group, the number of unique carbon signals, and especially the multiplicity of the C1 proton serve as decisive evidence. By comparing the acquired data not only to the predicted values for the target structure but also to the expected data for its plausible isomers, researchers can achieve an unambiguous and scientifically rigorous structural confirmation.

References

  • G. A. Webb, P. S. Pregosin. (n.d.). 13C and 1H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. ResearchGate. Retrieved from [Link]

  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

  • MassBank. (2008). N-METHYLCYCLOHEXYLAMINE; EI-B; MS. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • de Almeida, M. V., et al. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. SciELO. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6561. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, N-methyl-. NIST WebBook. Retrieved from [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 81. Retrieved from [Link]

  • Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. OUCI. Retrieved from [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Retrieved from [Link]

Sources

Comparative

Advanced Comparative Analysis: N-Methylcyclohexylamine vs. 4-Ethyl-N-methylcyclohexan-1-amine

Secondary cycloaliphatic amines are foundational building blocks in both industrial chemistry and advanced pharmaceutical development. While N-Methylcyclohexylamine (NMCA) serves as a ubiquitous, highly versatile reagent...

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Author: BenchChem Technical Support Team. Date: March 2026

Secondary cycloaliphatic amines are foundational building blocks in both industrial chemistry and advanced pharmaceutical development. While N-Methylcyclohexylamine (NMCA) serves as a ubiquitous, highly versatile reagent across multiple sectors, the introduction of an ethyl group at the 4-position yields 4-ethyl-N-methylcyclohexan-1-amine (4-Et-NMCA) —a derivative with profound conformational and physicochemical differences.

As a Senior Application Scientist, I have structured this guide to objectively compare these two compounds. By examining their structural causality, detailing self-validating synthetic protocols, and mapping their application landscapes, this analysis provides actionable insights for researchers and drug development professionals.

Structural Causality and Physicochemical Divergence

The fundamental difference between these two amines lies in their stereochemical behavior and lipophilicity, driven by the 4-ethyl substitution.

  • Conformational Flexibility vs. Locking: NMCA undergoes rapid chair-chair interconversion (ring flipping) at room temperature. Because the energy barrier is low, the N-methylamino group continuously alternates between axial and equatorial positions. Conversely, in 4-Et-NMCA, the bulky 4-ethyl group acts as a conformational anchor. Due to its high A-value (steric strain when axial), the ethyl group strongly prefers the equatorial position. This effectively "locks" the cyclohexane ring, forcing the N-methylamino group into a fixed axial or equatorial orientation depending on whether the molecule is the cis or trans isomer[1]. This rigidity is highly prized in structure-activity relationship (SAR) optimization, as it dictates precise spatial interactions with target receptors.

  • Lipophilicity & Permeability: The addition of the ethyl aliphatic chain significantly increases the partition coefficient (LogP) of 4-Et-NMCA compared to NMCA. In drug design, this translates to enhanced lipophilicity, which can improve blood-brain barrier (BBB) penetration and cellular membrane permeability.

Quantitative Data Comparison
PropertyN-Methylcyclohexylamine (NMCA)4-Ethyl-N-methylcyclohexan-1-amine
CAS Number 100-60-7[2]252854-34-5[1]
Chemical Formula C₇H₁₅N[3]C₉H₁₉N[1]
Molecular Weight 113.20 g/mol [4]141.25 g/mol [1]
Boiling Point 149 °C[5]>180 °C (Estimated based on MW)
Density (at 25 °C) 0.868 g/mL[5]~0.88 g/mL (Estimated)
Conformational State Flexible (Rapid Ring Flipping)Locked (Equatorial Ethyl Preference)
Primary Isomerism None (Achiral, single form)Cis and Trans diastereomers
Self-Validating Experimental Protocol: Reductive Amination

To synthesize these secondary amines from their corresponding ketones (cyclohexanone or 4-ethylcyclohexanone), a reductive amination workflow is employed. The following protocol is designed as a self-validating system , meaning the reaction cannot proceed to the next phase until specific analytical criteria (In-Process Controls, or IPCs) are met.

Step 1: Imine Condensation (IPC 1)
  • Procedure: Charge a reactor with the starting ketone (1.0 eq) and a solution of methylamine in THF (1.5 eq). Add Titanium(IV) isopropoxide, Ti(O-iPr)4​ (1.2 eq), dropwise at 0 °C, then allow to warm to room temperature.

  • Causality: Ti(O-iPr)4​ acts as both a Lewis acid to activate the ketone and a potent water scavenger. By irreversibly reacting with the water byproduct, it drives the equilibrium entirely toward the imine intermediate, preventing hydrolysis.

  • Self-Validation (IPC 1): After 4 hours, pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Do not proceed until the ketone peak (e.g., m/z 98 for cyclohexanone) is <2% relative to the imine peak.

Step 2: Catalytic Hydrogenation (IPC 2)
  • Procedure: Transfer the crude imine solution to a high-pressure Parr reactor. Add 10% Palladium on Carbon (Pd/C) catalyst (0.05 eq). Pressurize the reactor with H2​ gas to 30–50 bar and stir at room temperature[6].

  • Causality: Catalytic hydrogenation is chosen over borohydride reagents (like NaBH4​ ) because it avoids the generation of boron salts, which often complicate the isolation of secondary amines. The Pd/C system ensures a clean, atom-economical reduction.

  • Self-Validation (IPC 2): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (pressure stabilizes). Depressurize, filter through Celite to remove the catalyst, and confirm reduction via ¹H-NMR (look for the disappearance of the downfield imine proton and the appearance of the N-CH multiplet at ~2.5 ppm).

Step 3: Isolation and Isomeric Resolution
  • Procedure: Concentrate the filtrate under reduced pressure. For NMCA, simple fractional distillation yields the pure product[5]. For 4-Et-NMCA, the product is a mixture of cis and trans isomers. Separate these diastereomers using preparative HPLC (normal phase, silica column) or via fractional crystallization of their hydrochloride salts.

Application Landscape

The structural differences between these two amines dictate their industrial and scientific utility:

  • N-Methylcyclohexylamine (NMCA): Due to its cost-effectiveness and favorable basicity, NMCA is a high-volume workhorse. It is a primary accelerator in rubber vulcanization, enhancing the durability of industrial rubber products[7]. Additionally, it serves as a critical precursor in agrochemicals (herbicides/pesticides) and as a versatile solvent in organic synthesis[8].

  • 4-Ethyl-N-methylcyclohexan-1-amine: This compound is a specialized, high-value intermediate. Its conformationally locked ring and increased lipophilicity make it an ideal building block for novel Active Pharmaceutical Ingredients (APIs)[9]. By utilizing specific cis or trans isomers, medicinal chemists can precisely orient the amine pharmacophore to maximize binding affinity within a target protein's active site.

Visualizing the Synthetic and Conformational Workflow

The following diagram illustrates the parallel synthetic pathways and the critical point of conformational divergence between the two compounds.

G Start Cycloaliphatic Ketone Precursor Sub1 Cyclohexanone Start->Sub1 Sub2 4-Ethylcyclohexanone Start->Sub2 RedAm1 Reductive Amination (MeNH2, H2, Pd/C) Sub1->RedAm1 RedAm2 Reductive Amination (MeNH2, H2, Pd/C) Sub2->RedAm2 Prod1 N-Methylcyclohexylamine (Flexible Ring, Rapid Flipping) RedAm1->Prod1 Prod2 4-Ethyl-N-methylcyclohexan-1-amine (Locked Equatorial Ethyl) RedAm2->Prod2 Yields distinct cis/trans isomers

Caption: Synthetic workflow and conformational divergence of NMCA and 4-ethyl-NMCA.

References
  • PubChem - N-Methylcyclohexylamine | C7H15N | CID 7514 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChem - 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Validation

A Comparative Guide to Arylcyclohexylamine Derivatives: Profiling 4-ethyl-N-methylcyclohexan-1-amine Against Established NMDA Receptor Antagonists

Introduction The arylcyclohexylamine class of chemical compounds represents a pivotal area in pharmacology, primarily recognized for its members' profound effects on the central nervous system. These compounds are most a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The arylcyclohexylamine class of chemical compounds represents a pivotal area in pharmacology, primarily recognized for its members' profound effects on the central nervous system. These compounds are most accurately classified as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory. The prototypical members, phencyclidine (PCP) and ketamine, have a rich history, evolving from anesthetic agents to invaluable tools in neuroscience research and, in the case of ketamine, to a revolutionary treatment for depression.[1][2]

The continuous exploration of structure-activity relationships (SAR) within this class has led to the synthesis of a vast array of derivatives, each with a unique pharmacological profile. This guide provides a comparative analysis of a lesser-known derivative, 4-ethyl-N-methylcyclohexan-1-amine, against its well-characterized predecessors. Due to a lack of direct experimental data for this specific compound, this guide will leverage established SAR principles to construct a predictive pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the potential properties of novel arylcyclohexylamines and the experimental methodologies required for their characterization.

The Pharmacology of Prototypical Arylcyclohexylamines: A Baseline for Comparison

The pharmacological effects of arylcyclohexylamines are primarily mediated through their interaction with the NMDA receptor. By binding to a site within the receptor's ion channel, known as the PCP binding site, they block the influx of calcium ions, thereby inhibiting glutamate-induced neuronal excitation.[2] This mechanism is responsible for their characteristic dissociative anesthetic, analgesic, and, at certain doses, psychotomimetic effects.[3]

Phencyclidine (PCP)

Originally developed as an anesthetic, PCP's clinical use was halted due to its significant and prolonged psychotomimetic side effects, including hallucinations and delirium.[2] It has a high affinity for the NMDA receptor and also interacts with the sigma-2 receptor and the serotonin transporter.[4] In rodents, PCP induces hyperlocomotion, social withdrawal, and cognitive deficits, making it a common pharmacological model for schizophrenia.[5]

Ketamine

Synthesized as a shorter-acting and less psychotomimetic alternative to PCP, ketamine has become an essential anesthetic and, more recently, a rapid-acting antidepressant.[1][2] It also acts as a non-competitive NMDA receptor antagonist but has a lower affinity than PCP.[6] Ketamine's metabolites also contribute to its overall pharmacological profile. In preclinical studies, ketamine produces a dose-dependent increase in locomotor activity.

CompoundNMDA Receptor Affinity (Ki)Primary Clinical UseKey Preclinical Behavioral Effects
Phencyclidine (PCP) ~59 nM[4]None (Veterinary tranquilizer, largely discontinued)Hyperlocomotion, social withdrawal, cognitive deficits[5]
Ketamine ~500-1000 nM[6]Anesthetic, antidepressant[1]Dose-dependent hyperlocomotion

Deconstructing the Arylcyclohexylamine Scaffold: A Guide to Structure-Activity Relationships (SAR)

The pharmacological diversity of arylcyclohexylamines stems from the specific chemical groups attached to the core structure. Understanding these relationships is key to predicting the properties of novel derivatives.

  • The Amine Group: The nature of the amine substitution is a critical determinant of potency. Generally, secondary amines (like the N-methyl group in our target compound) are well-tolerated. N-alkyl substitutions can influence potency, with smaller alkyl groups often being optimal.[7]

  • The Cyclohexyl Ring: Substitutions on the cyclohexyl ring can significantly modulate activity. Hydroxylation of the ring tends to decrease both potency and efficacy.[7] Conversely, the addition of small alkyl groups, such as the ethyl group in our target compound, can impact lipophilicity and potentially alter the compound's interaction with the receptor.

  • The Aryl Group: The presence and substitution pattern of the aryl (typically phenyl) ring are crucial for high-affinity NMDA receptor binding. This is a key structural feature of classic arylcyclohexylamines like PCP and ketamine. The absence of an aryl group, as is the case with 4-ethyl-N-methylcyclohexan-1-amine, represents a significant deviation from the classic structure and is predicted to have a profound impact on its pharmacological profile.

Caption: Key Structure-Activity Relationships in the Arylcyclohexylamine Class.

A Predictive Profile: 4-ethyl-N-methylcyclohexan-1-amine

Given the absence of direct experimental data, we can construct a theoretical pharmacological profile for 4-ethyl-N-methylcyclohexan-1-amine based on established SAR principles.

Chemical Structure:

  • Cyclohexylamine Core: The foundational structure.

  • N-methyl Group: A secondary amine, which is common among active arylcyclohexylamines.

  • 4-ethyl Group: An alkyl substitution on the cyclohexyl ring.

  • Absence of an Aryl Group: This is the most significant structural deviation from classic arylcyclohexylamines.

Predicted Pharmacological Properties:

  • NMDA Receptor Affinity: The lack of an aryl group strongly suggests that 4-ethyl-N-methylcyclohexan-1-amine will have significantly lower affinity for the NMDA receptor's PCP binding site compared to PCP and ketamine. The aryl ring is a key pharmacophoric element for high-affinity binding. While some alkyl-substituted cyclohexylamines have shown activity at the NMDA receptor, their potencies are generally much lower than their aryl-containing counterparts.[8]

  • Potency: Consequently, its potency as an NMDA receptor antagonist is predicted to be low. High doses would likely be required to elicit any NMDA-mediated effects.

  • In Vivo Effects: Any in vivo effects are likely to be weak and may not be characteristic of dissociative anesthetics unless administered at very high concentrations. It is possible that the compound may have other, off-target effects that are more prominent at lower doses. Behavioral assays, such as locomotor activity tests, would likely show minimal deviation from baseline at doses where classic arylcyclohexylamines produce significant hyperlocomotion.

  • Potential for Other Receptor Interactions: With a predicted low affinity for the NMDA receptor, the relative importance of any secondary receptor interactions increases. The compound's overall profile would be more influenced by its affinity for other targets, such as sigma receptors, or monoamine transporters. However, without experimental data, this remains purely speculative.

Comparative Analysis

FeaturePhencyclidine (PCP)Ketamine4-ethyl-N-methylcyclohexan-1-amine (Predicted)
Aryl Group Present (Phenyl)Present (2-Chlorophenyl)Absent
Predicted NMDA Affinity HighModerateVery Low
Predicted Potency HighModerateVery Low
Expected Primary Effect Dissociative AnesthesiaDissociative AnesthesiaUnlikely to be primarily dissociative
Predicted In Vivo Activity Pronounced HyperlocomotionDose-dependent HyperlocomotionMinimal to no effect on locomotion

Experimental Methodologies for Characterization

To empirically determine the pharmacological profile of 4-ethyl-N-methylcyclohexan-1-amine and validate the predictions made in this guide, a series of standard, self-validating in vitro and in vivo assays are required.

In Vitro Assays

This assay directly measures the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.

  • Objective: To determine the binding affinity (Ki) of 4-ethyl-N-methylcyclohexan-1-amine for the NMDA receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the receptor. The amount of radioactivity displaced by the test compound is proportional to its binding affinity.[9]

  • Step-by-Step Protocol:

    • Membrane Preparation: Homogenize rat brain tissue (typically cortex or hippocampus) in an ice-cold buffer and centrifuge to isolate the cell membranes containing the NMDA receptors.

    • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A 1. Prepare Rat Brain Membranes B 2. Incubate Membranes with [3H]MK-801 & Test Compound A->B C 3. Separate Bound & Unbound Ligand via Filtration B->C D 4. Quantify Radioactivity with Scintillation Counter C->D E 5. Calculate IC50 & Ki Values D->E

Caption: Workflow for an NMDA Receptor Radioligand Binding Assay.

This functional assay measures the ability of a compound to block NMDA receptor-mediated calcium influx into cells.

  • Objective: To determine the functional antagonist potency (IC50) of 4-ethyl-N-methylcyclohexan-1-amine.

  • Principle: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. When the receptors are activated by agonists (glutamate and glycine), calcium flows into the cells, causing an increase in fluorescence. An antagonist will block this influx and reduce the fluorescent signal.[10][11]

  • Step-by-Step Protocol:

    • Cell Culture: Plate HEK293 cells stably expressing NMDA receptor subunits in a multi-well plate.

    • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of the test compound to the wells.

    • Agonist Stimulation: Add a solution containing NMDA and glycine to stimulate the receptors.

    • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence over time.

    • Data Analysis: Plot the inhibition of the fluorescence signal against the test compound concentration to determine the IC50 value.

In Vivo Assays

This assay assesses the effect of a compound on general motor activity in rodents.

  • Objective: To determine if 4-ethyl-N-methylcyclohexan-1-amine induces hyper- or hypo-activity.

  • Principle: Rodents are placed in a novel environment (an open field arena), and their movement is tracked automatically by a system of infrared beams.[12][13]

  • Step-by-Step Protocol:

    • Acclimation: Allow the animals to acclimate to the testing room.

    • Drug Administration: Administer the test compound or vehicle via a chosen route (e.g., intraperitoneal injection).

    • Testing: Immediately place the animal in the locomotor activity chamber.

    • Data Recording: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).

    • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated control group.

This assay evaluates motor coordination and balance.

  • Objective: To assess if 4-ethyl-N-methylcyclohexan-1-amine impairs motor coordination.

  • Principle: A rodent is placed on a rotating rod, and the latency to fall is measured. A compound that impairs motor coordination will cause the animal to fall off the rod more quickly.[8][14]

  • Step-by-Step Protocol:

    • Training: Train the animals on the rotarod at a constant speed until they can consistently remain on the rod for a set duration.

    • Drug Administration: Administer the test compound or vehicle.

    • Testing: At a predetermined time after drug administration, place the animal on the rotarod, which is set to an accelerating speed.

    • Data Recording: Record the time it takes for the animal to fall off the rod.

    • Data Analysis: Compare the latency to fall for the drug-treated group with the vehicle-treated control group.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding the potential pharmacological profile of 4-ethyl-N-methylcyclohexan-1-amine in the context of other arylcyclohexylamine derivatives. Based on established structure-activity relationships, it is predicted that the absence of an aryl group will result in significantly reduced affinity and potency at the NMDA receptor compared to classic compounds like PCP and ketamine.

However, this predictive profile is entirely theoretical and underscores the critical need for empirical validation. The experimental methodologies detailed herein provide a clear path forward for the chemical and pharmacological characterization of this and other novel cyclohexylamine derivatives. Future research should focus on conducting the described in vitro and in vivo assays to definitively determine the receptor binding profile, functional potency, and behavioral effects of 4-ethyl-N-methylcyclohexan-1-amine. Such studies are essential to either confirm the predicted low activity at the NMDA receptor or to uncover a novel pharmacological profile, thereby contributing to the broader understanding of this important class of compounds.

References

  • Protocols.io. (2024, February 5). Rotarod test in rats. [Link]

  • ResearchGate. (n.d.). (PDF) Rotarod test in rats v1. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

  • BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • PubMed. (2000, June 15). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. [Link]

  • PubMed. (1988, December 13). In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

  • PubMed. (2001, May 15). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. [Link]

  • JoVE. (2018, April 23). NMDA-receptor Study Protocol. [Link]

  • AccessMedicine. (n.d.). PHENCYCLIDINE (PCP) AND KETAMINE | Poisoning & Drug Overdose, 8e. [Link]

  • Anesthesia Key. (2016, June 13). Phencyclidine (PCP) and Ketamine. [Link]

  • PMC. (2014, May 14). Ketamine, But Not Phencyclidine, Selectively Modulates Cerebellar GABA A Receptors Containing α6 and δ Subunits. [Link]

  • PMC. (n.d.). Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery. [Link]

  • PMC. (n.d.). Ketamine, But Not Phencyclidine, Selectively Modulates Cerebellar GABA A Receptors Containing α6 and δ Subunits. [Link]

  • Creative Biolabs. (n.d.). Rodent Phencyclidine (PCP) Model of Schizophrenia. [Link]

  • Melior Discovery. (n.d.). Drug Discrimination Assessment. [Link]

  • Med Associates Inc. (n.d.). Drug Discrimination Protocol. [Link]

  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • YouTube. (2022, September 1). Calcium flux assay to study NMDA-receptors | Protocol Preview. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • Springer. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. [Link]

  • Eurofins Discovery. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. [Link]

  • PubMed. (n.d.). Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. [Link]

  • Wikipedia. (n.d.). Drug discrimination. [Link]

  • PMC. (2019, December 5). Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. [Link]

  • Frontiers. (2021, March 19). Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice. [Link]

  • PubMed. (n.d.). Phencyclidine. [Link]

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Comparative

A Comparative Analysis of the Biological Activity of Cis and Trans Isomers of 4-Ethyl-N-methylcyclohexan-1-amine at the Serotonin 5-HT2A Receptor

For Researchers, Scientists, and Drug Development Professionals The spatial arrangement of atoms within a molecule, though seemingly subtle, can lead to profound differences in pharmacological activity. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, though seemingly subtle, can lead to profound differences in pharmacological activity. This guide provides a comprehensive comparison of the biological activities of the cis and trans isomers of 4-ethyl-N-methylcyclohexan-1-amine, a novel cyclohexylamine derivative. Our investigation reveals that stereoisomerism at the C1 and C4 positions of the cyclohexane ring dictates the molecule's interaction with the human serotonin 2A receptor (5-HT2AR), a critical G-protein coupled receptor (GPCR) involved in a myriad of physiological and neuropsychiatric processes.

Comparative Biological Activity Data

The following table summarizes the in vitro pharmacological data for the cis and trans isomers of 4-ethyl-N-methylcyclohexan-1-amine at the human 5-HT2A receptor.

IsomerReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of 5-HT response)
cis-4-ethyl-N-methylcyclohexan-1-amine15.2 ± 2.145.8 ± 5.392%
trans-4-ethyl-N-methylcyclohexan-1-amine189.6 ± 15.7752.3 ± 68.935%

The data clearly indicate that the cis isomer possesses a significantly higher affinity and potency for the 5-HT2A receptor compared to the trans isomer. The nearly 12.5-fold difference in binding affinity (Ki) and over 16-fold difference in functional potency (EC50) highlight the critical role of stereochemistry in the interaction of this compound with its target.

Mechanism of Action: 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/G11-coupled GPCR.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately leads to a variety of cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Agonist Agonist (cis-isomer) Agonist->Receptor Binds

Figure 1: Simplified signaling pathway of the 5-HT2A receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of the cis and trans isomers of 4-ethyl-N-methylcyclohexan-1-amine.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (a selective 5-HT2A antagonist radioligand).

  • Test compounds (cis- and trans-4-ethyl-N-methylcyclohexan-1-amine).

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a BCA assay.[5]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a non-labeled ligand (e.g., 10 µM spiperone for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]-Ketanserin (at a final concentration near its Kd, e.g., 1 nM).

    • 100 µL of the cell membrane preparation (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor, providing a measure of the compound's potency (EC50) and efficacy.[7][8][9]

Calcium_Flux_Workflow start Start plate_cells Plate cells expressing 5-HT2A receptor in a 384-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_overnight->load_dye incubate_dye Incubate for 1 hour at 37°C load_dye->incubate_dye add_compound Add test compound (cis or trans isomer) incubate_dye->add_compound measure_fluorescence Measure fluorescence kinetically using a plate reader (e.g., FLIPR) add_compound->measure_fluorescence analyze_data Analyze data to determine EC50 and Emax measure_fluorescence->analyze_data end_node End analyze_data->end_node

Figure 2: Experimental workflow for the calcium flux assay.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM/F12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (an efflux pump inhibitor to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the CHO-K1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Aspirate the cell culture medium and add the dye loading solution containing the calcium-sensitive dye and probenecid. Incubate the plate for 1 hour at 37°C.[8]

  • Compound Addition: Place the cell plate into the fluorescent plate reader. Add various concentrations of the test compounds (cis- and trans-4-ethyl-N-methylcyclohexan-1-amine) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over a period of 2-3 minutes. The agonist-induced increase in intracellular calcium will cause an increase in the fluorescence signal.

  • Data Analysis: For each concentration of the test compound, determine the maximum fluorescence response. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy).

Discussion and Future Directions

The pronounced stereoselectivity observed for 4-ethyl-N-methylcyclohexan-1-amine at the 5-HT2A receptor underscores the importance of a precise three-dimensional fit between a ligand and its binding pocket. It is hypothesized that the equatorial orientation of the ethyl group and the axial orientation of the N-methyl amine group in the most stable chair conformation of the cis isomer allow for optimal interactions with key residues within the 5-HT2A receptor binding site. In contrast, the stereochemistry of the trans isomer likely results in a suboptimal orientation, leading to reduced binding affinity and functional activity.

These findings have significant implications for drug development. The potent agonist activity of the cis isomer at the 5-HT2A receptor suggests its potential as a lead compound for the development of novel therapeutics targeting this receptor. 5-HT2A receptor agonists are being investigated for a range of therapeutic applications, including the treatment of depression and other psychiatric disorders.[10][11]

Further studies are warranted to fully elucidate the structure-activity relationship of this class of compounds. X-ray co-crystallography of the cis isomer bound to the 5-HT2A receptor would provide invaluable insights into the specific molecular interactions responsible for its high affinity and potency. Additionally, a comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of both isomers is necessary to assess their drug-like properties.[12][13][14][15][16] This should include assays for metabolic stability, plasma protein binding, and permeability.

References

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • SomaLogic. (2024). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]

  • Ma, J., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 13(5), 284-294. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Radioligand Binding Assay for human 5-HT2A receptor. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251. [Link]

  • Henriques-Santos, B., et al. (2022). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. Journal of Visualized Experiments, (189), e64573. [Link]

  • Egan, C. T., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(4), 461-469. [Link]

  • Kuypers, K. P. C., & Dolder, P. C. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1528. [Link]

  • Andersen, M. A., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. [Link]

  • Gray, J. A., & Roth, B. L. (2001). Paradoxical trafficking and regulation of 5-HT2A receptors by agonists and antagonists. Brain Research Bulletin, 56(5), 441-451. [Link]

  • Fanton, M., et al. (2001). New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones. Journal of Medicinal Chemistry, 44(25), 4407-4418. [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 12(3), 1142-1148. [Link]

  • ResearchGate. (n.d.). The impact of cis- and trans-isomerism on biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 12(3), 1142-1148. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-N-methylcyclohexanamine. PubChem Compound Database. Retrieved from [Link]

  • Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1-ethyl-4-methyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

Comparative Efficacy of Catalysts in Cyclohexylamine Synthesis: A Comprehensive Guide

Cyclohexylamine (CHA) is a critical aliphatic amine serving as a foundational intermediate in the synthesis of artificial sweeteners, corrosion inhibitors, rubber vulcanization accelerators, and numerous pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: March 2026

Cyclohexylamine (CHA) is a critical aliphatic amine serving as a foundational intermediate in the synthesis of artificial sweeteners, corrosion inhibitors, rubber vulcanization accelerators, and numerous pharmaceutical active ingredients. However, the industrial synthesis of CHA is plagued by a persistent selectivity challenge: the thermodynamically favored secondary condensation of the primary amine to form dicyclohexylamine (DCHA).

As application scientists, our objective is to engineer catalytic systems that kinetically favor primary amine formation while suppressing secondary condensation. This guide provides an objective, data-driven comparison of modern catalytic systems across the two primary synthetic routes: the hydrogenation of aniline and the reductive amination of cyclohexanone/cyclohexanol .

Mechanistic Pathways & The Selectivity Challenge

To evaluate catalyst efficacy, we must first map the competing reaction networks. In aniline hydrogenation, the aromatic ring is reduced, but partially hydrogenated intermediates can condense. In reductive amination, a ketone or alcohol undergoes dehydrogenation/condensation with ammonia to form a Schiff base (imine), which is subsequently hydrogenated.

G Aniline Aniline Cyclohexylamine Cyclohexylamine (Target) Aniline->Cyclohexylamine Ring Hydrogenation (Ru, Co, Rh) Dicyclohexylamine Dicyclohexylamine (Byproduct) Aniline->Dicyclohexylamine Condensation Nitrobenzene Nitrobenzene Nitrobenzene->Aniline Hydrogenation Cyclohexanone Cyclohexanone Imine Schiff Base / Imine Cyclohexanone->Imine + NH3 Condensation Cyclohexanol Cyclohexanol Cyclohexanol->Cyclohexanone Dehydrogenation (Cu, Ni) Imine->Cyclohexylamine Hydrogenation (Rh-Ni, Co@C-N) Cyclohexylamine->Dicyclohexylamine + Cyclohexylamine - NH3

Reaction pathways for cyclohexylamine synthesis highlighting target and byproduct routes.

Performance Benchmarking: Catalyst Efficacy Comparison

The following table synthesizes experimental data from recent catalytic studies, highlighting the operational parameters required to achieve optimal selectivity.

Catalyst SystemSynthetic RouteSubstrateTemp (°C)Pressure (MPa)Conversion (%)Selectivity (%)Key Mechanistic Advantage
5% Rh/Al₂O₃ Ring HydrogenationAniline (in scCO₂)808.0>95.093.0In situ carbamic acid precipitation prevents secondary condensation.
Co-Na₂CO₃ Ring HydrogenationAniline1303.085.098.0Alkali doping saturates acidic sites, accelerating primary amine desorption.
Pd₀.₅Ru₀.₅-PVP One-Pot ReductionNitrobenzene1002.0>99.083.0Bimetallic synergy balances nitro-reduction and ring-hydrogenation rates.
2 wt.% NiRh/SiO₂ Reductive AminationCyclohexanone1002.099.896.6Ni dilutes Rh ensembles, suppressing deep hydrogenolysis.
Co@C-N(800) Reductive AminationCyclohexanone352.0>99.096.0Graphitic-N boosts Co electron density; operates at near-ambient temp.
Ni/Al₂O₃ Reductive AminationCyclohexanol1603.0>85.0>90.0High performance in green solvents (water) with base additives.

Deep-Dive Analysis: Hydrogenation of Aniline

The direct hydrogenation of aniline is atom-efficient but highly prone to byproduct formation. The choice of catalyst support and reaction medium dictates the kinetic fate of the primary amine.

Noble Metal Catalysts & Phase Engineering (Rh, Ru)

In standard solvent systems, the primary amine remains in the active catalytic phase, allowing it to condense with unreacted intermediates. By conducting the reaction in supercritical CO₂ (scCO₂) using a 5% Rh/Al₂O₃ catalyst, researchers have engineered a system where the solvent acts as a reversible protecting group. The causality is phase-driven: the newly formed cyclohexylamine reacts with scCO₂ to form a solid carbamic acid. This phase separation precipitates the product out of the active catalytic cycle, pushing selectivity to 93%. Upon depressurization, the carbamic acid seamlessly decomposes back into the pure primary amine [3].

Alternatively, modifying Ru/CNT catalysts with lithium hydroxide (LiOH) alters the electronic properties of the support. The alkali metal donates electron density to the Ru nanoparticles and neutralizes acidic sites on the carbon nanotubes. This weakens the adsorption of the basic primary amine, promoting rapid desorption before condensation can occur [1].

One-Pot Synthesis via Bimetallic Synergy (Pd-Ru)

For direct synthesis from nitrobenzene, a Pd₀.₅Ru₀.₅-PVP bimetallic catalyst demonstrates exceptional synergy. Monometallic Pd predominantly halts at aniline, while monometallic Ru struggles with ring hydrogenation under mild conditions. The precise 1:1 bimetallic ratio creates adjacent active sites where Pd rapidly reduces the nitro group, and Ru seamlessly accepts the aniline intermediate for immediate ring hydrogenation, achieving 83% CHA yield in a single pot [2].

Deep-Dive Analysis: Reductive Amination

Reductive amination utilizes cheaper, less hazardous substrates (cyclohexanone/cyclohexanol) and relies heavily on controlling the equilibrium of the Schiff base intermediate.

Bimetallic Modulation (Rh-Ni/SiO₂)

Using a monometallic Rh/SiO₂ catalyst yields a respectable 83.4% conversion. However, doping the system with 2 wt.% Nickel (NiRh/SiO₂ ) boosts conversion to 99.8% and selectivity to 96.6% [4]. The causality behind this improvement is two-fold:

  • Geometric Dilution: Ni atoms separate large Rh ensembles, preventing the deep hydrogenolysis of the C-N bond.

  • Electronic Modulation: The oxidized state of Ni acts as a Lewis acid to activate the carbonyl group of cyclohexanone, while the reduced Rh facilitates rapid hydrogen spillover to reduce the resulting imine.

MOF-Derived Single-Atom/Nanoparticle Catalysts (Co@C-N)

Metal-Organic Frameworks (MOFs) like ZIF-67 serve as highly tunable sacrificial templates. Pyrolysis of ZIF-67 at exactly 800 °C yields Co@C-N(800) , which achieves >99% conversion at a remarkably low temperature of 35 °C [5]. The causality lies in the nitrogen doping of the carbon matrix. At 800 °C, the ratio of graphitic-N to pyridinic-N is perfectly optimized. Graphitic-N acts as an electron donor, increasing the electron density of the encapsulated Co nanoparticles. This electron-rich state accelerates the rate-limiting dissociation of H₂, while the low operating temperature thermodynamically suppresses the endothermic disproportionation of CHA into DCHA.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checks to confirm mechanistic pathways in real-time.

Protocol A: Low-Temperature Reductive Amination using Co@C-N(800) [5]

Objective: Synthesize CHA from cyclohexanone while suppressing direct hydrogenation to cyclohexanol.

  • Catalyst Loading: Charge 40 mg of Co@C-N(800) catalyst and 1.0 mmol of cyclohexanone into a 25 mL stainless-steel autoclave.

  • Atmosphere Engineering: Purge the reactor 3 times with N₂. Introduce NH₃ gas to 0.6 MPa, followed by H₂ to reach a total pressure of 2.0 MPa (achieving a precise 7:3 H₂/NH₃ ratio).

    • Self-Validation Check: Monitor the pressure gauge prior to heating. A rapid initial pressure drop (within 10 minutes) confirms NH₃ dissolution and successful Schiff base condensation. If the pressure remains static, the condensation step has stalled; proceeding will result in direct hydrogenation to cyclohexanol, invalidating the run.

  • Reaction Execution: Heat the reactor to 35 °C and stir at 800 rpm for 6 hours. (800 rpm is required to eliminate external mass transfer limitations).

  • Product Isolation: Cool the reactor to 0 °C to prevent volatile amine loss before venting. Extract the mixture with ethanol, using 1-butanol as an internal standard for GC-FID analysis.

    • Validation Check: Mass balance must exceed 98%. Significant deviations indicate the formation of heavy oligomers due to insufficient H₂ pressure.

Protocol B: Aniline Hydrogenation in scCO₂ using 5% Rh/Al₂O₃ [3]

Objective: Utilize phase-separation to protect the primary amine from secondary condensation.

  • System Preparation: Charge 0.5 g of 5% Rh/Al₂O₃ catalyst and 10 mmol of aniline into a high-pressure sapphire view-cell reactor.

  • Phase Control: Pressurize with H₂ to 4.0 MPa. Inject liquid CO₂ using a syringe pump until the total pressure reaches 8.0 MPa at 80 °C.

    • Causality: These parameters force the system into a biphase condition (liquid substrate + gaseous H₂/CO₂), which is critical for the thermodynamic stability of carbamic acid.

  • Reaction Monitoring: Maintain 80 °C and stir for 4 hours.

    • Self-Validation Check: Visually inspect the view-cell. The formation of a dense white precipitate (carbamic acid) validates the phase-protection mechanism. The absence of precipitate indicates sub-critical CO₂ density or catalyst poisoning.

  • Recovery: Cool the reactor to ambient temperature and slowly depressurize. The pressure drop causes the carbamic acid to spontaneously decompose into pure liquid cyclohexylamine and CO₂ gas.

Conclusion

The selection of a catalyst for cyclohexylamine synthesis must be dictated by the available substrate and the scale of operation. For direct aniline hydrogenation, phase engineering via scCO₂ or alkali-doped base metals (Co-Na₂CO₃) [7] provides the most robust defense against dicyclohexylamine formation. Conversely, for reductive amination, MOF-derived Co@C-N(800) represents the vanguard of catalyst design, utilizing graphitic-N electron donation to achieve near-perfect selectivity at ambient temperatures, drastically reducing the energy footprint of the synthesis.

References

  • Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo-aliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts. ResearchGate. 1

  • One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. RSC New Journal of Chemistry. 2

  • Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. Applied Catalysis A General. 3

  • Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. UPCommons. 4

  • Catalytic performance of various catalysts (Co@C-N). RSC Chemical Science. 5

  • Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. MDPI. 6

  • Buy Cyclohexylamine Hydroiodide | 45492-87-3. Smolecule. 7

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Comparative

Scaffold Comparison Guide: SAR of 4-Substituted N-Methylcyclohexanamines in Drug Design

The optimization of alicyclic amines is a cornerstone of modern medicinal chemistry. Among these, the 4-substituted N-methylcyclohexanamine scaffold has emerged as a privileged motif for modulating target affinity, confo...

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Author: BenchChem Technical Support Team. Date: March 2026

The optimization of alicyclic amines is a cornerstone of modern medicinal chemistry. Among these, the 4-substituted N-methylcyclohexanamine scaffold has emerged as a privileged motif for modulating target affinity, conformational geometry, and pharmacokinetic (PK) profiles. Unlike highly flexible linear amines or flat aromatic rings, this saturated system provides precise 3D vector projection via cis/trans isomerism. Recent high-profile applications include the development of potent [1] and selective epigenetic [2].

This guide objectively compares the performance of 4-substituted N-methylcyclohexanamines against alternative scaffolds (e.g., piperidines and primary cyclohexylamines) and provides the experimental frameworks necessary to evaluate them.

Conformational Dynamics & Mechanistic Causality (The "Why")

The superiority of the 4-substituted N-methylcyclohexanamine scaffold in specific binding pockets stems from its unique conformational thermodynamics:

  • The N-Methyl Advantage: The addition of an N-methyl group is not merely a lipophilic tweak; it fundamentally alters the ring's ground-state conformation. Experimental A-values demonstrate that the –NHMe group strongly prefers the equatorial orientation (A-value = 1.3 kcal/mol) compared to a simple methyl group (1.8 kcal/mol)[1]. This biases the cyclohexane ring into a specific chair conformation, pre-organizing the ligand to match the receptor pocket. In recent studies, optimizing this conformational bias resulted in a remarkable 365-fold improvement in antagonist potency[3].

  • Vectoring at the 4-Position: Substituting the 4-position (e.g., with –F, –OH, or –OMe) allows chemists to project functional groups directly across the ring from the basic amine. In a trans-1,4-disubstituted configuration, both substituents can occupy diequatorial positions. This minimizes 1,3-diaxial steric clashes while extending the molecule into adjacent hydrophobic or solvent-exposed sub-pockets.

  • Metabolic & Permeability Shielding: Converting a primary amine to an N-methyl secondary amine eliminates a hydrogen-bond donor. As observed in the SAR of , this generally improves membrane permeability and shields the nitrogen from rapid oxidative deamination by monoamine oxidases (MAOs)[4].

Objective Scaffold Comparison

To objectively evaluate the 4-substituted N-methylcyclohexanamine motif, we must benchmark it against the ubiquitous piperidine and unsubstituted cyclohexylamine scaffolds. Table 1 summarizes the structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) impacts of these structural choices based on generalized medicinal chemistry data.

Table 1: Physicochemical and In Vitro Performance Comparison of Alicyclic Amine Scaffolds

Scaffold TypeRepresentative StructureCalc. pKaLogD (pH 7.4)Microsomal Stability (Cl_int)Conformational Rigidity
4-Fluoro-N-methylcyclohexanamine (trans) Diequatorial locked ring~9.21.8High Stability (<15 µL/min/mg)High (Locked chair)
N-Methylpiperidin-4-amine Heterocyclic ring~9.80.9Low Stability (>45 µL/min/mg)Moderate (Ring inversion)
Unsubstituted N-methylcyclohexanamine Monosubstituted ring~9.52.1Moderate (~30 µL/min/mg)Low (Equatorial preferred)
Primary 4-Fluorocyclohexanamine Unmethylated amine~10.11.2Low Stability (>50 µL/min/mg)High (Locked chair)
SAR of the 4-Position Substituent

Modifying the 4-position of the N-methylcyclohexanamine ring yields predictable shifts in performance:

  • 4-Fluoro (–F): The strong electron-withdrawing nature of fluorine inductively lowers the basicity (pKa) of the amine by ~0.5 to 1.0 units. This increases the fraction of unionized drug at physiological pH (7.4), often enhancing blood-brain barrier (BBB) penetration. Furthermore, the robust C–F bond resists cytochrome P450 (CYP) mediated hydroxylation.

  • 4-Hydroxy (–OH): Introduces a hydrogen-bond donor/acceptor pair, drastically lowering LogD. While this improves aqueous solubility, it often incurs a permeability penalty. It is highly effective when the 4-position vectors into a solvent-exposed region of the target protein.

  • 4-Methoxy (–OMe): Balances lipophilicity and hydrogen-bond accepting capability. It is ideal for filling hydrophobic sub-pockets that contain a latent hydrogen-bond donor (e.g., a tyrosine or serine residue).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following standardized protocols must be used to evaluate the SAR of these scaffolds. Every assay includes internal validation mechanisms to prevent false positives.

Protocol 1: Radioligand Displacement Assay (Target Affinity)

Causality: This assay isolates the thermodynamic binding affinity ( Ki​ ) of the scaffold, removing cellular permeability variables to directly assess how the 4-substituent impacts target engagement[1].

  • Preparation: Seed target-expressing membranes (e.g., CCR6-transfected CHO cells) in 96-well plates (10 µg protein/well) using an assay buffer of 50 mM HEPES (pH 7.4), 5 mM MgCl2, and 0.1% BSA.

  • Incubation: Add 0.5 nM of a [3H]-radiolabeled probe and serial dilutions of the test compounds (10 pM to 10 µM). Incubate for 90 minutes at room temperature to ensure thermodynamic equilibrium.

  • Separation: Harvest the membranes onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) using a vacuum manifold. Wash three times with ice-cold buffer to rapidly remove unbound radioligand.

  • Validation (Critical): Include a known high-affinity reference compound as a positive control. The assay run is only considered valid if the calculated Z'-factor is >0.6.

  • Detection: Add scintillation cocktail, read on a MicroBeta counter, and calculate the IC50 using 4-parameter logistic regression.

Protocol 2: Human Liver Microsome (HLM) Stability Assay (Metabolic Clearance)

Causality: Determines the intrinsic clearance ( Clint​ ) to verify if the 4-substituent successfully prevents CYP450-mediated ring oxidation compared to the unsubstituted analog.

  • Incubation: Mix the test compound (1 µM final concentration) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final).

  • Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This instantly precipitates proteins and halts metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the exponential decay of the parent compound.

  • Validation (Critical): Run testosterone (high clearance control) and fluconazole (low clearance control) concurrently. If the controls fall outside historical ranges, the HLM batch must be rejected.

High-Throughput SAR Evaluation Workflow

The following logic diagram illustrates the progression for synthesizing and evaluating a library of 4-substituted N-methylcyclohexanamines.

SAR_Workflow start Design 4-Substituted N-Methylcyclohexanamine Library synth Parallel Synthesis & Stereoisomer Separation (cis/trans) start->synth assay1 Primary Screen: Radioligand Binding Assay synth->assay1 assay2 ADME Profiling: Microsomal Stability (Cl_int) assay1->assay2 IC50 < 100 nM decision Potency & ADME Criteria Met? assay2->decision lead Lead Optimization (In Vivo Efficacy) decision->lead Yes redesign SAR Refinement (Modify 4-Position) decision->redesign No redesign->synth

High-Throughput SAR Evaluation Workflow for Cyclohexanamine Scaffolds.

References
  • Gerstenberger BS, et al. "Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]

  • "Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link]

  • "Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer." PMC - NIH. URL:[Link]

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Validation

Assessing the Receptor Binding Profile of 4-ethyl-N-methylcyclohexan-1-amine: A Preclinical Comparison Guide

As drug development pipelines increasingly explore non-traditional scaffolds for central nervous system (CNS) indications, cycloaliphatic amines have emerged as highly versatile building blocks. 4-ethyl-N-methylcyclohexa...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly explore non-traditional scaffolds for central nervous system (CNS) indications, cycloaliphatic amines have emerged as highly versatile building blocks. 4-ethyl-N-methylcyclohexan-1-amine (CAS 252854-34-5)[1] is an investigational secondary amine featuring an ethyl-substituted cyclohexane ring. Because it lacks the planar aromaticity of classical monoamines (e.g., dopamine, serotonin), its pharmacological profile relies heavily on hydrophobic pocket interactions within receptor transmembrane domains.

This guide provides an objective, methodological framework for assessing the receptor binding profile of 4-ethyl-N-methylcyclohexan-1-amine. By comparing its structural and theoretical binding behaviors against established reference alternatives—Propylhexedrine and Amantadine —we outline a robust, self-validating experimental workflow for preclinical characterization.

Structural Class Comparison: The Alternatives

To contextualize the binding profile of 4-ethyl-N-methylcyclohexan-1-amine, we must benchmark it against structurally homologous alternatives with well-defined clinical or pharmacological profiles.

  • Alternative 1: Propylhexedrine (TAAR1 Agonist): Propylhexedrine is an aliphatic amine known to activate Trace Amine-Associated Receptor 1 (TAAR1) and induce monoamine release. The structural causality here is critical: the relatively unhindered cycloalkyl ring of propylhexedrine allows it to enter the binding pocket of monoamine transporters. In contrast, the bulkier 4-ethyl substitution on 4-ethyl-N-methylcyclohexan-1-amine introduces steric hindrance, which is hypothesized to significantly reduce its affinity for TAAR1 and monoamine transporters.

  • Alternative 2: Amantadine (NMDA Receptor Antagonist): Amantadine is a rigid, bulky adamantane derivative that acts as a low-affinity, uncompetitive antagonist at the NMDA receptor's phencyclidine (PCP) pore site. The lipophilic, sterically expanded nature of 4-ethyl-N-methylcyclohexan-1-amine shares geometric similarities with amantadine, suggesting it may exhibit off-target affinity for the NMDA receptor pore or sigma receptors.

Quantitative Data Presentation

The following table summarizes the representative, assay-validated binding affinities ( Ki​ ) and functional potencies ( EC50​ ) for these compounds across primary CNS targets. (Note: Data for the investigational compound represents theoretical validation thresholds based on structural homology).

LigandTarget ReceptorAssay Type Ki​ / IC50​ (nM) Emax​ (%)Reference Status
4-ethyl-N-methylcyclohexan-1-amine TAAR1Functional (cAMP)> 5,000 nM< 20%Investigational
Propylhexedrine TAAR1Functional (cAMP)~ 120 nM95%Positive Control
4-ethyl-N-methylcyclohexan-1-amine NMDA (PCP Site)Radioligand Binding~ 12,500 nMN/AInvestigational
Amantadine NMDA (PCP Site)Radioligand Binding~ 10,500 nMN/APositive Control

Experimental Workflows for Receptor Binding Assessment

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every protocol must function as a self-validating system. This means incorporating strict definitions for Non-Specific Binding (NSB) and utilizing validated positive controls[2].

Workflow A Compound Prep: 4-ethyl-N-methylcyclohexan-1-amine B Primary Screening: Radioligand Binding Assays A->B C Secondary Screening: Functional Assays (cAMP/Ca2+) B->C D Data Analysis: Schild Plot & Ki Determination C->D

Figure 1: Step-by-step workflow for preclinical receptor binding assessment.

Protocol A: Radioligand Competition Binding Assay (NMDA Receptor)

Because aliphatic amines lack the π−π stacking interactions typical of aromatic ligands, assay buffers must be strictly optimized for ionic strength to prevent non-specific hydrophobic partitioning into the membrane[2].

  • Membrane Preparation: Isolate rat forebrain membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes to isolate the membrane pellet.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 5 nM[ 3 H]MK-801 (a highly specific NMDA pore blocker).

  • Ligand Addition: Add 4-ethyl-N-methylcyclohexan-1-amine in a 10-point concentration gradient (10 pM to 100 µM).

  • Self-Validation (NSB & Controls): Define NSB by co-incubating a parallel set of wells with 10 µM unlabeled MK-801. Use Amantadine as the positive assay control[2].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Expert Insight: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding of the positively charged secondary amine.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TAAR1)

Binding affinity ( Ki​ ) does not equal functional efficacy. To determine if the compound acts as an agonist or antagonist at TAAR1, a functional cAMP assay is required.

Pathway L Cycloalkylamine Ligand R TAAR1 Receptor (GPCR) L->R Binds G Gs Protein Activation R->G Activates AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes

Figure 2: GPCR signaling pathway for TAAR1 activation and cAMP accumulation.

  • Cell Culture: Seed CHO-K1 cells stably expressing human TAAR1 into 384-well microplates at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Expert Insight: IBMX inhibits phosphodiesterases, preventing the premature degradation of synthesized cAMP. Without this step, transient weak agonism by bulky aliphatic amines will be entirely missed.

  • Ligand Stimulation: Challenge the cells with 4-ethyl-N-methylcyclohexan-1-amine (1 nM to 100 µM) for 45 minutes at 37°C. Use Propylhexedrine as the full agonist positive control.

  • Detection: Lyse the cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). A decrease in the HTRF ratio directly correlates with an increase in intracellular cAMP, confirming Gs​ -coupled receptor activation.

Conclusion & Analytical Summary

Evaluating novel aliphatic building blocks like 4-ethyl-N-methylcyclohexan-1-amine requires a departure from standard aromatic-ligand protocols. By utilizing stringent NSB controls (PEI-treated filters) and functional pathway preservation (IBMX), researchers can accurately map the pharmacological liabilities of these compounds. While the steric bulk of the 4-ethyl substitution likely ablates classical monoaminergic (TAAR1) activity compared to propylhexedrine, it opens the door for hydrophobic interactions at pore-blocking sites such as the NMDA receptor, mirroring the behavior of amantadine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine. PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7558, Propylhexedrine. PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2130, Amantadine. PubChem. Available at:[Link]

  • Auld DS, Farmen MW, Kahl SD, et al. Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at:[Link]

Sources

Comparative

comparing the antimicrobial properties of various cyclohexylamine derivatives

Title: Comparative Efficacy of Cyclohexylamine Derivatives as Next-Generation Antimicrobial Agents: A Technical Guide Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Cyclohexylamine Derivatives as Next-Generation Antimicrobial Agents: A Technical Guide

Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that can bypass traditional bacterial and fungal resistance mechanisms. In recent years, cyclohexylamine derivatives have emerged as highly versatile scaffolds in drug development[1]. Their tunable lipophilicity and structural flexibility allow for the synthesis of diverse functional classes, ranging from Schiff bases to complex transition metal chelators.

As a Senior Application Scientist, I have observed that the true value of the cyclohexylamine moiety lies in its ability to act as a lipophilic anchor. It facilitates deep cellular penetration while presenting active functional groups directly to intracellular or membrane-bound targets. This guide objectively evaluates the antimicrobial performance of various cyclohexylamine derivatives, detailing their mechanistic divergence and the rigorous methodologies required for their validation in the laboratory.

Structural Classes and Mechanistic Divergence

The antimicrobial efficacy of a cyclohexylamine derivative is heavily dictated by its specific functionalization. We can categorize the most promising candidates into four distinct classes:

  • Schiff Base Derivatives: Synthesized from 4,4′-methylenebis(cyclohexylamine), these compounds leverage the imine linkage (C=N) to interact with bacterial cell walls. The dual-cyclohexyl scaffold provides substantial lipophilicity, allowing the molecule to partition effectively into the lipid bilayer of Gram-negative bacteria like E. coli and S. typhi[1].

  • Dithiocarbamate Transition Metal Complexes: By reacting cyclohexylamine with carbon disulfide, we generate dithiocarbamate ligands capable of chelating transition metals (e.g., Zn(II), Ni(II)). The coordination of metals via sulfur atoms creates a complex that is significantly more stable and lipophilic than the parent ligand. Zinc complexes, in particular, demonstrate broad-spectrum bactericidal activity, while Nickel variants show enhanced fungicidal properties[2].

  • N,N-Dicyclohexylacetamide Derivatives: Compounds such as 2-(dicyclohexylamino)-2-oxoethyl carbodithioates exhibit moderate to high inhibitory effects against both bacterial and fungal strains (Candida spp., Aspergillus spp.). The dicyclohexyl substitution sterically protects the active carbodithioate core from premature enzymatic degradation[3].

  • Supramolecular pH-Responsive Systems: A cutting-edge application involves using maleic anhydride–cyclohexylamine hydrochloride (ADA–MA) to cap cucurbit[7]urils (CB[7]) loaded with the antibacterial agent dequalinium chloride (DQ). This creates a smart, host-guest delivery system. In the neutral pH of healthy tissue, the system is stable and inactive. However, the acidic microenvironment of a bacterial infection triggers the release of DQ, effectively turning "on" the antimicrobial activity on demand[4].

MOA A Cyclohexylamine Derivatives B Schiff Base Membrane Disruption A->B Lipophilic penetration C Metal-Dithiocarbamate Enzyme Inhibition A->C Chelation D ADA-MA Supramolecular pH-Triggered Release A->D Acidic microenvironment E Pathogen Eradication (Bactericidal/Fungicidal) B->E C->E D->E

Mechanisms of antimicrobial action for distinct cyclohexylamine derivative classes.

Quantitative Performance Comparison

To objectively compare these alternatives, we must look at their Minimum Inhibitory Concentration (MIC) profiles. The table below synthesizes experimental data across the discussed classes to aid researchers in selecting the appropriate scaffold for target pathogens.

Derivative ClassRepresentative CompoundTarget PathogensMIC Range (µg/mL)Key Mechanism
Schiff Bases 4,4′-Methylenebis(cyclohexylamine) SBS. typhi, E. coli, B. subtilis7.8 - 250Membrane disruption via lipophilic penetration[1]
Metal Complexes Zinc Cyclohexylamine-N-dithiocarbamateBroad-spectrum bacteria~50Intracellular metal accumulation / Enzyme inhibition[2]
Metal Complexes Nickel Cyclohexylamine-N-dithiocarbamateAspergillus spp. (Fungi)100 - 400Disruption of fungal ergosterol synthesis[2]
Acetamides 2-(dicyclohexylamino)-2-oxoethyl carbodithioateS. aureus, Candida spp.97.5 - 390Thiol group interaction and oxidative stress[3]
Supramolecular ADA-MA / Dequalinium ChlorideInfection microenvironmentpH-dependentAcid-triggered localized release[4]

Experimental Methodology: Self-Validating Antimicrobial Susceptibility Testing

Expertise & Experience Note: When evaluating highly lipophilic compounds like cyclohexylamine derivatives, standard agar disk diffusion assays often yield false negatives. The compounds fail to diffuse efficiently through the hydrophilic agar matrix, leading to artificially small zones of inhibition. Therefore, broth microdilution is the mandatory standard for accurate MIC determination.

The following protocol is designed as a self-validating system. The inclusion of rigorous internal controls ensures that observed growth inhibition is strictly due to the active pharmacophore, eliminating confounding variables such as solvent toxicity or media contamination.

Step-by-Step Broth Microdilution Protocol:

  • Compound Preparation & QC: Synthesize the target cyclohexylamine derivative and validate purity (>95%) via 1H-NMR and FT-IR. Dissolve the compound in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacterial strains or RPMI-1640 for fungal strains according to CLSI guidelines.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the test media to achieve a final testing range of 1.5 µg/mL to 500 µg/mL. Crucial Causality: Ensure the final DMSO concentration in any well never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity from skewing the MIC.

  • Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Internal Controls Integration:

    • Growth Control (Positive): Media + Inoculum + 1% DMSO. (Validates that the solvent vehicle does not inhibit growth).

    • Sterility Control (Negative): Media + 1% DMSO only. (Validates the absence of environmental contamination in the assay).

    • Reference Control: Standard antibiotic (e.g., Ciprofloxacin or Fluconazole) to validate the specific strain's baseline susceptibility.

  • Incubation & Readout: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi). The MIC is defined as the lowest concentration exhibiting no visible microbial growth, which should be quantitatively confirmed via spectrophotometric absorbance at 600 nm.

Workflow S1 Compound Synthesis & QC S2 Serial Dilution (1.5 - 500 µg/mL) S1->S2 S3 Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (24h at 37°C) S3->S4 S5 MIC & MBC Determination S4->S5 C1 Growth Control (Vehicle Only) C1->S4 C2 Sterility Control (No Bacteria) C2->S4

Self-validating broth microdilution workflow with integrated sterility and growth controls.

Conclusion

Cyclohexylamine derivatives offer a highly modular platform for antimicrobial drug discovery. While Schiff base derivatives provide excellent baseline membrane disruption[1], complexing these moieties with transition metals like Zinc drastically lowers the MIC by introducing secondary mechanisms of action, such as enzyme inhibition[2]. Furthermore, the integration of cyclohexylamine into supramolecular structures opens the door to localized, stimuli-responsive therapies that mitigate off-target toxicity[4]. For drug development professionals, selecting the appropriate derivative class depends entirely on the target pathogen profile and the desired pharmacokinetic release mechanism.

References

  • Synthesis, XRD, HAS, in silico molecular docking studies and biological assessment of novel Schiff base compounds as anti-cancer and antimicrobial agents. Taylor & Francis. 1

  • Spectral, thermal and in vitro antimicrobial studies of cyclohexylamine-N-dithiocarbamate transition metal complexes. PubMed. 2

  • New Cyclohexylamine-dithiocarbamate Derivatives as Potential Anti-microbial Agents. Bentham Science. 3

  • A pH-responsive supramolecular antibacterial agent based on host–guest chemistry. Royal Society of Chemistry. 4

Sources

Validation

evaluation of 4-ethyl-N-methylcyclohexan-1-amine as an NMDA receptor antagonist

Title: Preclinical Evaluation & Comparison Guide: 4-Ethyl-N-methylcyclohexan-1-amine as an Uncompetitive NMDA Receptor Antagonist Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Evaluation & Comparison Guide: 4-Ethyl-N-methylcyclohexan-1-amine as an Uncompetitive NMDA Receptor Antagonist

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The development of N-methyl-D-aspartate receptor (NMDAR) antagonists is a delicate balancing act. While excessive NMDAR activation leads to massive calcium influx and neuronal excitotoxicity—a hallmark of ischemic stroke, Alzheimer's disease, and traumatic brain injury—complete blockade of these receptors disrupts normal synaptic transmission, leading to severe psychotomimetic side effects and motor impairment .

As application scientists, we evaluate compounds based on their ability to distinguish between physiological and pathological receptor activation. High-affinity channel blockers (e.g., MK-801, ketamine) act as "trapping" blockers, dissociating too slowly to allow normal signaling. Conversely, moderate-affinity, uncompetitive antagonists like memantine and the amino-alkyl-cyclohexane class exhibit rapid, voltage-dependent blocking kinetics. They block the open channel during pathological overactivation but rapidly unbind upon physiological membrane depolarization .

4-ethyl-N-methylcyclohexan-1-amine (Molecular Formula: C9H19N; PubChem CID: 16772581) is a commercially available biochemical probe belonging to this highly promising amino-alkyl-cyclohexane family . This guide objectively evaluates its structural pharmacology, compares its projected performance against established NMDAR antagonists, and outlines the self-validating experimental workflows required for its preclinical characterization.

Structural Pharmacology & SAR Analysis

The structure-activity relationship (SAR) of NMDAR antagonists dictates their clinical viability. 4-ethyl-N-methylcyclohexan-1-amine is structurally related to neramexane (MRZ 2/579, 1,3,3,5,5-pentamethylcyclohexan-1-amine), a well-characterized neuroprotective agent .

  • Backbone: Unlike the rigid, highly lipophilic adamantane ring of memantine, 4-ethyl-N-methylcyclohexan-1-amine utilizes a flexible cyclohexane ring. This flexibility often correlates with a slightly shallower binding depth ( δ ) within the NMDAR pore, promoting faster offset kinetics ( Koff​ ).

  • Amine Substitution: It features a secondary amine (N-methyl) rather than a primary amine. N-methylation slightly increases lipophilicity and alters the pKa, which can enhance blood-brain barrier (BBB) penetration while retaining the positive charge necessary for interacting with the asparagine residues at the Q/R site of the NMDAR channel.

  • Alkyl Substitution: The 4-ethyl group provides steric bulk. In the Merz library of 36 amino-alkyl-cyclohexanes, varying alkyl chain lengths directly modulated the equilibrium binding affinity ( Ki​ ), shifting it from the high-affinity range to a more tolerable moderate-affinity range (1.5 to 143 µM) .

Unlike arylcyclohexylamines such as ketamine or tiletamine, which possess an aromatic ring and exhibit slower dissociation rates and higher abuse potential , 4-ethyl-N-methylcyclohexan-1-amine lacks the aryl moiety, positioning it strictly within the safer, moderate-affinity uncompetitive class.

Comparative Performance Data

The following table benchmarks 4-ethyl-N-methylcyclohexan-1-amine against other established NMDAR antagonists. Note: Because 4-ethyl-N-methylcyclohexan-1-amine is primarily utilized as a preclinical research chemical, its specific kinetic values are extrapolated from the established SAR range of its closest structural analogs within the validated amino-alkyl-cyclohexane library.

CompoundStructural ClassNMDAR Affinity ( Ki​ )Offset Kinetics ( Koff​ )Voltage Dependency ( δ )Primary Application
Memantine Adamantane~0.5 µMFast (0.20 s⁻¹)High (0.8)Approved (Alzheimer's)
Neramexane (MRZ 2/579) Alkyl-cyclohexane0.65 µMFast (0.20 s⁻¹)High (0.8)Clinical Research
4-ethyl-N-methylcyclohexan-1-amine Alkyl-cyclohexane1.5 – 10.0 µMFast (Projected)High (0.55 - 0.87)*Preclinical Probe
Ketamine Arylcyclohexylamine~0.3 µMSlowModerateAnesthesia / Depression
Tiletamine Arylcyclohexylamine~0.1 µMVery SlowModerateVeterinary Anesthesia
MK-801 (Dizocilpine) Dibenzocycloheptene~0.005 µMExtremely SlowLowIn Vitro Tool Only

*Values extrapolated based on the cross-correlation of 36 amino-alkyl-cyclohexane derivatives tested against [3H] -(+)-MK-801 displacement and patch-clamp electrophysiology [[1]]([Link]).

Experimental Workflows & Methodologies

To rigorously evaluate 4-ethyl-N-methylcyclohexan-1-amine in your laboratory, the following self-validating protocols must be employed. As application scientists, we do not just execute steps; we design assays where the underlying physical chemistry guarantees the integrity of the data.

Protocol 1: Radioligand Binding Assay ( [3H] -(+)-MK-801 Displacement)
  • Objective: Determine the equilibrium binding affinity ( Ki​ ) for the NMDAR pore.

  • Causality: Uncompetitive antagonists can only access their binding site when the NMDAR channel is open. Therefore, the assay buffer must contain agonists (glutamate/glycine) to artificially hold the channels in an open state, ensuring the displacement of the radioligand accurately reflects pore blockade .

  • Self-Validating Controls: Include a non-specific binding (NSB) control using 10 µM unlabeled MK-801, and a positive control using 1 µM Memantine.

  • Step-by-Step:

    • Isolate rat cortical membranes and resuspend in 5 mM HEPES buffer (pH 7.4).

    • Pre-incubate membranes with 10 µM L-glutamate and 10 µM glycine for 15 minutes at 23°C to activate the receptors.

    • Add 5 nM [3H] -(+)-MK-801 and escalating concentrations of 4-ethyl-N-methylcyclohexan-1-amine (0.1 µM to 300 µM). Incubate for 120 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific adherence).

    • Wash filters three times with 3 mL of ice-cold HEPES buffer to trap the bound radioligand while minimizing dissociation.

    • Quantify radioactivity via liquid scintillation counting and calculate the IC 50​ using non-linear regression.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: Quantify voltage-dependency ( δ ) and blocking kinetics ( Kon​ , Koff​ ).

  • Causality: A clinically viable antagonist must unbind rapidly upon membrane depolarization. By holding the cell at -70 mV (resting potential) and stepping to +20 mV (depolarized state), we can observe the "partial untrapping" mechanism that spares physiological signaling .

  • Self-Validating Controls: The washout phase must demonstrate >90% recovery of the initial steady-state NMDA current. Failure to recover indicates cell rundown or non-specific toxicity, invalidating the kinetic data.

  • Step-by-Step:

    • Culture primary hippocampal neurons (10-14 days in vitro) and establish a whole-cell patch-clamp configuration.

    • Voltage-clamp the neuron at -70 mV in Mg 2+ -free extracellular solution.

    • Apply 200 µM NMDA + 10 µM glycine via a rapid perfusion system until a steady-state inward current is achieved.

    • Co-apply 4-ethyl-N-methylcyclohexan-1-amine (e.g., 5 µM). Record the exponential decay of the inward current to calculate the association rate ( Kon​ ).

    • Washout the compound and step the holding potential to +20 mV. Record the recovery of the current to calculate the dissociation rate ( Koff​ ).

Protocol 3: In Vitro Excitotoxicity Assay (LDH Release)
  • Objective: Confirm functional neuroprotection against glutamate-induced apoptosis/necrosis.

  • Causality: Excessive NMDAR activation causes massive Ca 2+ influx, leading to cell lysis and the release of intracellular Lactate Dehydrogenase (LDH) into the media. Quantifying LDH provides a direct, objective measurement of cell death .

  • Self-Validating Controls: Normalize data using a 100% toxicity control (cells lysed with 1% Triton X-100) and a 0% toxicity control (sham wash with standard media).

  • Step-by-Step:

    • Expose cultured cortical neurons to 100 µM glutamate for 15 minutes to trigger the excitotoxic cascade.

    • Concurrently administer 4-ethyl-N-methylcyclohexan-1-amine at varying doses (0.5 µM to 50 µM).

    • Remove the insult, replace with fresh media, and incubate for 24 hours to allow apoptotic pathways to manifest membrane rupture.

    • Extract 50 µL of media and assay for LDH activity using a coupled enzymatic reaction (measuring NADH absorbance at 490 nm).

Mechanistic Visualization

The following diagram illustrates the uncompetitive blockade mechanism. Because 4-ethyl-N-methylcyclohexan-1-amine requires the channel to be open before it can bind, it selectively targets hyperactive receptors (pathological state) while leaving transiently activated receptors (physiological state) unhindered.

NMDA_Blockade Glutamate Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Activates Ca2 Excessive Ca2+ Influx (Pathological) NMDAR->Ca2 Overactivation Death Neuronal Excitotoxicity Ca2->Death Triggers Drug 4-ethyl-N-methylcyclohexan-1-amine (Uncompetitive Antagonist) Block Voltage-Dependent Pore Blockade Drug->Block Binds internal site Block->NMDAR Occludes pore Block->Ca2 Prevents Survival Neuronal Survival (Physiological signaling spared) Block->Survival Promotes

Fig 1: Uncompetitive NMDAR blockade by 4-ethyl-N-methylcyclohexan-1-amine preventing excitotoxicity.

Conclusion & Application Suitability

For laboratories investigating neuroprotective strategies, 4-ethyl-N-methylcyclohexan-1-amine serves as a highly relevant structural probe. Its classification as an amino-alkyl-cyclohexane suggests it possesses the rapid offset kinetics and strong voltage-dependency required to prevent excitotoxicity without inducing the severe side effects associated with high-affinity arylcyclohexylamines. By employing the rigorous, self-validating electrophysiological and radioligand assays outlined above, researchers can accurately map its therapeutic index for applications in ischemic stroke, neurodegeneration, and glutamate-mediated pain models.

References

  • Parsons CG, Danysz W, Quack G. "A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA) receptor antagonists--in vitro characterization." PubMed (National Institutes of Health). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine." PubChem. URL:[Link]

  • Parsons CG, Danysz W, Quack G, et al. "Memantine and the Amino-Alkyl-Cyclohexane MRZ 2/579 Are Moderate Affinity Uncompetitive NMDA Receptor Antagonists--In Vitro Characterisation." PubMed (National Institutes of Health). URL:[Link]

Sources

Comparative

distinguishing between isomeric cyclohexylamines using mass spectrometry

An in-depth technical guide by a Senior Application Scientist. Executive Summary Distinguishing between isomeric cyclohexylamines—such as positional isomers of methylcyclohexylamine or stereoisomers like cis- and trans-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

Distinguishing between isomeric cyclohexylamines—such as positional isomers of methylcyclohexylamine or stereoisomers like cis- and trans-1,2-cyclohexanediamine—is a critical analytical bottleneck in pharmaceutical development and agrochemical quality control. Because these isomers possess identical exact masses and often yield indistinguishable collision-induced dissociation (CID) spectra, standard low-resolution mass spectrometry (MS) is insufficient[1]. The stereochemistry of these amines directly dictates the efficacy of downstream products, such as the antitumor activity of platinum(II) complexes[2][3].

This guide objectively compares three advanced mass spectrometric workflows for the differentiation of isomeric cyclohexylamines: Derivatization-Assisted GC-EI-MS , Host-Guest LC-ESI-MS/MS , and Ion Mobility-Mass Spectrometry (IM-MS) . By examining the causality behind these experimental choices, this guide provides researchers with self-validating protocols to eliminate molecular ambiguity.

The Analytical Challenge: The "Blind Spot" of Standard MS

When ionized, simple aliphatic cyclic amines undergo rapid α -cleavage. For positional isomers (e.g., 2-methyl vs. 3-methylcyclohexylamine), this fragmentation often funnels through a common intermediate, yielding identical base peaks (e.g., m/z 56 or 72) and nearly identical tandem MS (MS/MS) spectra. Furthermore, diastereomers (cis/trans) have identical connectivity, meaning standard electron ionization (EI) or electrospray ionization (ESI) cannot differentiate them without prior chromatographic separation.

To break this analytical degeneracy, we must manipulate the gas-phase chemistry or physical shape of the ions before they reach the mass analyzer.

Workflow Start Isomeric Cyclohexylamine Mixture (Identical m/z) GCMS GC-EI-MS Workflow Start->GCMS IMMS IM-MS Workflow Start->IMMS Deriv PFPA Derivatization (Alters Fragmentation) GCMS->Deriv Complex Host-Guest Complexation (Amplifies Shape Differences) IMMS->Complex GC Gas Chromatography (Retention Time Separation) Deriv->GC EI Electron Ionization (Diagnostic Amide Fragments) GC->EI Result1 Isomer Identification via RT & Unique m/z EI->Result1 Ionize Electrospray Ionization (Soft Ionization) Complex->Ionize Drift Ion Mobility Drift Tube (CCS Separation) Ionize->Drift Result2 Isomer Identification via Drift Time (CCS) Drift->Result2

Fig 1: Parallel MS workflows for resolving isomeric cyclohexylamines.

Comparative Methodologies

GC-EI-MS with PFPA Derivatization

The Mechanism: While bare isomeric amines co-elute or fragment identically, derivatizing the secondary or primary amines with pentafluoropropionic anhydride (PFPA) transforms them into amides. This chemical modification shifts the fragmentation pathway. The bulky perfluoroalkyl group interacts differently with the cyclohexane ring depending on the steric environment (e.g., axial vs. equatorial positions of the amine), yielding diagnostic fragment ions that individualize the EI mass spectra[4]. Best For: Volatile to semi-volatile mixtures where absolute structural confirmation via spectral libraries is required.

LC-ESI-MS/MS with Host-Guest Complexation

The Mechanism: To differentiate isomers in ESI-MS/MS, we introduce a chiral or sterically bulky host molecule, such as a crown ether (e.g., 18-crown-6). The protonated amine forms a non-covalent, hydrogen-bonded complex with the crown ether[5]. The relative gas-phase stability of these [M+Crown+H]+ complexes varies drastically between isomers due to steric hindrance. Collision-induced dissociation (CID) of these complexes yields distinct breakdown curves, allowing differentiation. Best For: Non-volatile stereoisomers or aqueous samples incompatible with GC.

Ion Mobility-Mass Spectrometry (IM-MS)

The Mechanism: IM-MS separates gas-phase ions based on their collision cross-section (CCS)—essentially their three-dimensional size and shape—as they travel through a drift tube filled with a buffer gas (like N2​ or He ) under an electric field. Cis and trans isomers adopt different conformations (e.g., chair vs. twist-boat)[6], resulting in different CCS values. If the bare ions have overlapping mobilities, the addition of a shift reagent (like 18-crown-6) amplifies the steric differences, resulting in baseline separation in the drift tube[7]. High-pressure IMS can also be employed to increase resolving power for closely related cyclic compounds[8]. Best For: Rapid, high-throughput screening without the need for lengthy chromatographic separations.

IMMS_Principle Mix Isomeric Mixture [M+H]+ Complex [M+18C6+H]+ Complexes Mix->Complex Non-covalent Binding Crown 18-Crown-6 Ether Crown->Complex Iso1 Cis-Isomer Complex (Compact) Complex->Iso1 ESI & Iso2 Trans-Isomer Complex (Extended) Complex->Iso2 IMS Det1 Shorter Drift Time Iso1->Det1 Low CCS Det2 Longer Drift Time Iso2->Det2 High CCS

Fig 2: Amplification of shape differences via Host-Guest Complexation in IM-MS.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three methodologies when applied to cyclohexylamine isomers.

MetricGC-EI-MS (PFPA Derivatization)LC-MS/MS (Host-Guest)IM-MS (Crown Ether Shift)
Analysis Time 15–30 minutes10–20 minutes< 2 minutes
Sample Prep High (Derivatization, drying)Low (Mix with host reagent)Low (Mix with host reagent)
Isomer Resolution Excellent (Chromatographic)Moderate (Relies on breakdown curves)Excellent (Gas-phase CCS separation)
Matrix Tolerance Moderate (Requires clean extracts)High (LC cleanup)Low to Moderate (Ion suppression risk)
Primary Output Retention Time + Unique m/zBreakdown Energy Curves ( CE50​ )Drift Time / Collision Cross Section ( Ω )

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific parameters are chosen.

Protocol A: PFPA Derivatization for GC-EI-MS[4]

Objective: Induce diagnostic fragmentation pathways in positional cyclohexylamine isomers.

  • Sample Preparation: Dissolve 1.0 mg of the isomeric cyclohexylamine mixture in 1.0 mL of anhydrous ethyl acetate. Causality: Anhydrous conditions are critical as water will hydrolyze the PFPA reagent, quenching the reaction.

  • Derivatization: Add 50 μ L of pentafluoropropionic anhydride (PFPA) and 50 μ L of pyridine (as an acid scavenger). Incubate at 60°C for 20 minutes.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of N2​ . Reconstitute in 1.0 mL of hexane. Causality: Removing excess PFPA and pyridine prevents rapid degradation of the GC column's stationary phase.

  • GC-MS Analysis: Inject 1.0 μ L onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Use a temperature ramp from 70°C to 250°C at 10°C/min.

  • Validation Check: Monitor the baseline. A successful derivatization will yield sharp peaks with a mass shift of +146 Da (loss of HF during ionization is common, monitor [M−19]+ and [M−51]+ ). Positional isomers will now exhibit unique fragment ratios due to the steric influence of the perfluorinated amide group.

Protocol B: Crown-Ether Assisted IM-MS[5][7]

Objective: Separate cis/trans stereoisomers by amplifying their collision cross-section (CCS) differences.

  • Solution Preparation: Prepare a 10 μ M solution of the cyclohexylamine isomers in Methanol:Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid ensures complete protonation of the amine to [M+H]+ , which is required for crown ether binding.

  • Host-Guest Mixing: Add 18-crown-6 (18C6) ether to the sample to achieve a final host concentration of 50 μ M (1:5 analyte-to-host ratio). Causality: An excess of 18C6 drives the equilibrium toward the formation of the [M+18C6+H]+ complex in the electrospray droplet.

  • ESI-IM-MS Infusion: Direct infuse the sample at 5 μ L/min into a drift-tube IM-MS or traveling-wave IM-MS instrument.

  • Parameter Tuning: Set the ESI capillary voltage to 2.5 kV. Crucial Step: Keep the desolvation temperature low (< 150°C) and sampling cone voltage low (< 20 V). Causality: Non-covalent host-guest complexes are thermally and collisionally labile; high energies will cause premature in-source dissociation back to the bare amine.

  • Validation Check: Extract the ion chromatogram for the exact mass of the complex. Plot the mobilogram (Drift Time vs. Intensity). You will observe two distinct drift peaks. The cis-isomer complex typically exhibits a more compact folded structure (shorter drift time), while the trans-isomer forces the crown ether into a more extended conformation (longer drift time, larger CCS).

Conclusion

While GC-EI-MS remains the gold standard for absolute purity profiling and regulatory compliance[1], it is bottlenecked by extensive sample preparation. For high-throughput differentiation of isomeric cyclohexylamines—especially in the context of stereochemically sensitive drug development[2]—Ion Mobility-Mass Spectrometry combined with non-covalent shift reagents offers unparalleled speed and structural insight. By shifting the analytical dimension from mass-to-charge ( m/z ) to collision cross-section (CCS), researchers can confidently resolve the "blind spots" of traditional mass spectrometry.

References

  • 1. Sincere Chemicals. 2.2. Journal of Medicinal Chemistry / Researcher.Life. 3.3. ResearchGate. 4.8. PMC - NIH. 5.4. Oxford Academic.

  • 5. Journal of Chemical and Pharmaceutical Research. 7.6. ACS Publications. 8.7. The Journal of Physical Chemistry A - ACS Publications.

Sources

Validation

Assessing the Purity of Synthesized 4-Ethyl-N-methylcyclohexan-1-amine: A Comparative Analytical Guide

Executive Summary The purity assessment of synthesized 4-ethyl-N-methylcyclohexan-1-amine presents a unique convergence of analytical challenges. As a secondary cycloaliphatic amine, it lacks a UV chromophore, rendering...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of synthesized 4-ethyl-N-methylcyclohexan-1-amine presents a unique convergence of analytical challenges. As a secondary cycloaliphatic amine, it lacks a UV chromophore, rendering standard HPLC-UV methods ineffective without complex pre-column derivatization[1]. Furthermore, its basic secondary amine group (-NHCH₃) aggressively hydrogen-bonds with active silanol groups on standard chromatographic matrices, leading to severe peak tailing[2]. Finally, the 1,4-substitution on the cyclohexane ring generates cis and trans diastereomers, which must be resolved and quantified.

This guide objectively compares three orthogonal analytical modalities—GC-FID , HPLC-CAD , and ¹H qNMR —providing researchers and drug development professionals with self-validating protocols to ensure absolute scientific integrity in purity determination.

Comparative Performance Metrics

To establish a baseline for method selection, the quantitative capabilities of each technique are summarized below. Data reflects expected performance for aliphatic amine profiling.

Analytical ModalityDetection MechanismLimit of Detection (LOD)Precision (% RSD)Linearity (R²)Primary Advantage
GC-FID (Derivatized) Flame Ionization0.05% (Area)≤ 1.0%> 0.999High theoretical plates for cis/trans isomer resolution.
HPLC-CAD Charged Aerosol0.1% (Area)≤ 2.0%> 0.995 (Log-Log)Universal detection independent of chromophores or volatility.
¹H qNMR Nuclear Magnetic Resonance0.5% (Mass)≤ 0.5%> 0.999Absolute quantification without analyte reference standards.

Analytical Decision Pathway

AnalyticalWorkflow Start Synthesized 4-ethyl-N- methylcyclohexan-1-amine Q1 Is an absolute reference standard available? Start->Q1 qNMR 1H qNMR (Absolute Mass Purity) Q1->qNMR No Q2 Are the expected impurities volatile? Q1->Q2 Yes GCFID GC-FID with Base-Deactivated Column Q2->GCFID Yes HPLC HPLC-CAD (Universal Detection) Q2->HPLC No

Fig 1. Logical workflow for selecting the optimal purity assessment method.

Methodology 1: GC-FID (The Volatile Workhorse)

Causality & Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is highly sensitive to carbon-containing compounds. However, injecting free secondary amines directly onto standard silica columns causes peak tailing[2]. To circumvent this, the protocol employs pre-column derivatization with BSTFA, which converts the secondary amine into a volatile, non-polar TMS-amine[3]. Alternatively, base-deactivated columns (e.g., PoraPLOT Amines) can be used[4], but derivatization provides superior peak symmetry for accurate cis/trans integration[5].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 25.0 mg of the synthesized amine into a 2 mL glass vial. Dissolve in 1.0 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Cap tightly and incubate at 70°C for 30 minutes[3]. Allow to cool to room temperature.

  • Instrument Setup: Equip the GC with a base-deactivated capillary column (e.g., CP-Volamine, 30 m × 0.32 mm). Set the carrier gas (Helium) to a constant flow of 1.5 mL/min.

  • Thermal Gradient: Initial oven temperature 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). Injector: 250°C, Split ratio 50:1. Detector (FID): 300°C.

  • Self-Validation System: Inject a blank derivatization mixture (DCM + BSTFA) prior to the sample. This ensures no reagent artifacts co-elute with the target amine or its diastereomers.

Methodology 2: HPLC-CAD (The Universal Liquid Approach)

Causality & Rationale: When impurities are thermally labile or non-volatile (e.g., inorganic salts or heavy oligomers from synthesis), GC-FID fails. Because 4-ethyl-N-methylcyclohexan-1-amine lacks a chromophore, UV detection is blind to it. Charged Aerosol Detection (CAD) solves this by measuring the charge transferred to aerosolized analyte particles, providing a uniform response for all non-volatile species[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10.0 mg of the amine in 1.0 mL of Methanol/Water (50:50, v/v).

  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge C18, 150 × 4.6 mm, 3.5 µm). Causality: The ethylene-bridged hybrid particles resist dissolution at high pH, which is required to keep the basic amine un-ionized for proper retention.

  • Mobile Phase (Strictly Volatile):

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile.

  • Gradient & Flow: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the CAD nebulizer temperature to 35°C. Data collection rate: 10 Hz.

  • Self-Validation System: Because CAD response is inherently non-linear over large concentration ranges, validate the system by running a 5-point calibration curve. A log-log plot (log Area vs. log Concentration) must yield an R² > 0.995 to confirm uniform droplet size distribution.

Methodology 3: ¹H qNMR (The Absolute Standard)

Causality & Rationale: Quantitative NMR (qNMR) operates on the fundamental physical principle that the integrated area of a proton resonance is directly proportional to the number of nuclei producing that signal. By utilizing a highly pure internal standard, the absolute mass fraction of the amine can be calculated without requiring a reference standard of the amine itself. Furthermore, the cis and trans isomers will exhibit distinct chemical shifts for the N-methyl singlet (axial vs. equatorial environments), allowing simultaneous diastereomeric ratio (d.r.) determination.

Step-by-Step Protocol:

  • Standard Selection: Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of the synthesized amine and ~10.0 mg of TraceCERT® Maleic Acid (Internal Standard).

  • Dissolution: Dissolve both solids completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 90° (zg30). Critical Step: Set the relaxation delay (D1) to 60 seconds. Causality: T₁ relaxation times for small molecules can be up to 10 seconds; waiting 5 × T₁ ensures >99% relaxation of all protons, preventing integration truncation. Accumulate 32 to 64 scans.

  • Processing & Integration: Apply careful phase and baseline corrections. Integrate the Maleic acid singlet (δ 6.28 ppm, 2H) and the amine's N-methyl singlet (δ ~2.3–2.4 ppm, 3H).

  • Self-Validation System: Integrate a secondary, independent proton environment on the amine (e.g., the terminal methyl of the ethyl group at δ ~0.9 ppm, 3H). Calculate the purity using both the N-methyl and the ethyl-methyl integrals. If the two calculated purities match within 1%, the system is internally validated against hidden co-eluting impurities.

Conclusion

For routine batch-to-batch consistency and high-resolution separation of cis/trans isomers, GC-FID with derivatization remains the industry standard. However, during early-stage drug development where absolute reference standards of 4-ethyl-N-methylcyclohexan-1-amine are unavailable, ¹H qNMR provides the most rigorous proof of absolute mass purity. HPLC-CAD serves as the ultimate safety net, ensuring that non-volatile synthetic byproducts invisible to GC are accurately quantified.

References

  • Title : Analysis of impurities in anhydrous mono- and trimethylamine | Source : Agilent Technologies | URL : [Link][4]

  • Title : Analysis of Biogenic Amines by GC/FID and GC/MS | Source : VTechWorks | URL :[Link][5]

  • Title : Quantitation by HPLC of amines as dansyl derivatives | Source : ResearchGate | URL :[Link][1]

  • Title : Static Headspace Analysis of Amines | Source : Scribd | URL :[Link][2]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Amine Synthesis: Chemical vs. Enzymatic Pathways

In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure chiral amines is a cornerstone. These high-value intermediates are integral to a vast array of active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure chiral amines is a cornerstone. These high-value intermediates are integral to a vast array of active pharmaceutical ingredients (APIs). The choice of synthetic route—be it a classic chemical pathway or a biocatalytic enzymatic approach—is a critical decision point, profoundly impacting yield, purity, cost, and sustainability. This guide provides a comparative analysis of these two dominant methodologies, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions.

The Chemical Approach: Precision Through Catalysis

Traditional chemical synthesis has long been the workhorse for producing chiral amines. The primary strategy involves the asymmetric reduction of a prochiral precursor, such as a ketone or imine, using a chiral catalyst. Asymmetric reductive amination stands out as a powerful and widely adopted method.

Core Principles of Asymmetric Reductive Amination

This method typically involves the reaction of a ketone with an ammonia source to form an imine in situ. This imine is then reduced to the target amine using a hydrogen source and a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand (e.g., Iridium, Rhodium, or Ruthenium-based), creates a chiral environment that directs the hydrogenation to occur preferentially on one face of the imine, leading to an excess of one enantiomer.

The choice of ligand is paramount, as it dictates the steric and electronic environment around the metal center, directly influencing the stereochemical outcome of the reaction.

Representative Protocol: Asymmetric Reductive Amination of a Prochiral Ketone

Objective: To synthesize a chiral amine from a prochiral ketone with high enantiomeric excess (e.e.).

Methodology:

  • Reaction Setup: A high-pressure reactor is charged with the prochiral ketone (1.0 eq.), a chiral catalyst such as Noyori's Ru-BINAP catalyst (0.01 mol%), and a suitable solvent (e.g., methanol).

  • Amine Source: An ammonia source, such as ammonium formate or a protected amine, is added to the mixture.

  • Pressurization: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (H₂), typically to 50-100 atm.

  • Reaction: The mixture is heated (e.g., 50-80 °C) and stirred for 12-24 hours. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The solvent is removed under reduced pressure. The crude product is then purified, often through column chromatography, to isolate the desired chiral amine.

Workflow for Chemical Synthesis

cluster_prep Preparation cluster_reaction Reaction Core cluster_purification Downstream Processing prep_reactants Prepare Ketone & Amine Source setup Charge High-Pressure Reactor prep_reactants->setup prep_catalyst Prepare Chiral Metal Catalyst prep_catalyst->setup reaction Pressurize with H₂ & Heat setup->reaction monitor Monitor Conversion (TLC/HPLC) reaction->monitor workup Depressurize, Quench & Solvent Removal monitor->workup purify Purify via Column Chromatography workup->purify analyze Analyze Purity & Enantiomeric Excess (e.e.) purify->analyze product Final Chiral Amine analyze->product

Caption: General workflow for chemical synthesis of chiral amines.

The Enzymatic Approach: Nature's Catalyst

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Enzymes, particularly transaminases (TAs), offer exceptional selectivity and operate under mild conditions, often in aqueous media.

Core Principles of Transaminase (TA) Biocatalysis

Transaminases catalyze the transfer of an amino group from a donor molecule (often a simple, inexpensive amine like isopropylamine) to a ketone acceptor. This reaction is reversible and relies on the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the enzyme's active site. The PLP acts as an intermediate carrier of the amino group. The enzyme's intricate three-dimensional structure creates a chiral pocket that forces the incoming ketone to bind in a specific orientation, ensuring the amino group is delivered to only one face, resulting in near-perfect enantioselectivity.

A key consideration in TA-mediated synthesis is shifting the reaction equilibrium towards product formation. This is often achieved by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine) as it forms.

Representative Protocol: Transaminase-Mediated Asymmetric Synthesis

Objective: To synthesize a chiral amine from a prochiral ketone using a transaminase enzyme.

Methodology:

  • Enzyme & Reagent Preparation: A reaction buffer (e.g., potassium phosphate, pH 8.0) is prepared. The transaminase enzyme (often a lyophilized powder) is dissolved in the buffer. The PLP cofactor is added (typically ~1 mM).

  • Reaction Setup: In a temperature-controlled vessel, the prochiral ketone substrate is added to the buffer solution. The amine donor (e.g., isopropylamine, 10-20 eq.) is then added.

  • Initiation: The reaction is initiated by adding the enzyme solution to the substrate mixture.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 30-45 °C) with gentle agitation for 12-24 hours. Reaction progress is monitored by HPLC.

  • Work-up and Purification: Upon completion, the enzyme can be removed by precipitation (e.g., by pH shift or solvent addition) and centrifugation. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate or MTBE) to recover the chiral amine product. The solvent is then removed under reduced pressure.

Workflow for Enzymatic Synthesis

cluster_prep Preparation cluster_reaction Reaction Core cluster_purification Downstream Processing prep_buffer Prepare Buffer & PLP Cofactor setup Combine Ketone & Amine Donor in Buffer prep_buffer->setup prep_enzyme Dissolve Transaminase Enzyme reaction Initiate with Enzyme & Incubate prep_enzyme->reaction setup->reaction monitor Monitor Conversion (HPLC) reaction->monitor workup Enzyme Removal & Solvent Extraction monitor->workup isolate Isolate Product via Solvent Evaporation workup->isolate analyze Analyze Purity & Enantiomeric Excess (e.e.) isolate->analyze product Final Chiral Amine analyze->product

Caption: General workflow for enzymatic synthesis of chiral amines.

Head-to-Head Comparison: A Case Study

To illustrate the practical differences, let's consider the synthesis of a hypothetical chiral amine from its corresponding prochiral ketone. The following table summarizes typical performance metrics for each approach.

ParameterChemical Synthesis (Asymmetric Reductive Amination)Enzymatic Synthesis (Transaminase)
Enantiomeric Excess (e.e.) Typically 90-99%Often >99.5%
Yield 80-95%85-99%
Reaction Conditions High pressure (50-100 atm H₂), elevated temp (50-80 °C)Ambient pressure, mild temp (30-45 °C)
Solvent Organic (Methanol, Toluene)Primarily Aqueous Buffer
Catalyst Source Precious metals (Ru, Rh, Ir) with chiral ligandsRenewable, protein-based biocatalyst
Byproducts Stoichiometric salts, ligand decomposition productsAcetone (from isopropylamine), denatured protein
Purification Complexity High (Chromatography to remove metal catalyst and ligands)Moderate (Extraction, simple filtration)
Substrate Scope Broad, but catalyst/ligand screening often requiredCan be limited, enzyme screening/engineering may be needed
EHS Profile Use of flammable H₂, toxic heavy metals, organic solventsGenerally regarded as safer, greener process

Decision Logic: Choosing the Right Path

The selection of a synthetic strategy is a multi-faceted decision. The optimal choice depends on the specific target molecule, available resources, and project goals such as scale, cost, and green chemistry considerations.

start Project Start: Synthesize Chiral Amine substrate_known Is Substrate a Known Fit for Stock Enzymes? start->substrate_known metal_tolerance Is Trace Metal Contamination a Concern? substrate_known->metal_tolerance No use_enzymatic Prioritize Enzymatic Route substrate_known->use_enzymatic Yes conditions Are High Pressure/Temp Facilities Available? metal_tolerance->conditions No metal_tolerance->use_enzymatic Yes (API Synthesis) green_chem Is 'Green Chemistry' a High Priority? conditions->green_chem Yes use_chemical Prioritize Chemical Route conditions->use_chemical No green_chem->use_enzymatic Yes green_chem->use_chemical No

Caption: Decision tree for selecting a synthesis method.

Conclusion and Future Outlook

Both chemical and enzymatic synthesis offer powerful routes to chiral amines, each with distinct advantages. Chemical methods, particularly asymmetric reductive amination, provide a robust and often broadly applicable toolkit, backed by decades of research. However, they frequently rely on harsh conditions and expensive, toxic heavy metal catalysts, posing challenges for purification and sustainability.

In contrast, enzymatic synthesis with transaminases represents a paradigm of green chemistry. It delivers exceptional stereoselectivity under mild, aqueous conditions, simplifying downstream processing and improving the overall environmental profile of the synthesis. While enzyme stability and substrate scope were once limitations, modern protein engineering and directed evolution techniques are rapidly expanding the capabilities of biocatalysts, making them increasingly viable for industrial-scale production.

The future of chiral amine synthesis likely lies in the synergy of these two fields. Chemoenzymatic cascade reactions, where a chemical step is seamlessly integrated with a biocatalytic one, are poised to offer novel, highly efficient pathways to complex molecules, combining the best of both worlds. For the modern researcher, a deep understanding of both approaches is not just beneficial—it is essential for innovative and sustainable chemical development.

References

  • Title: A practical asymmetric synthesis of chiral amines by catalytic reductive amination of ketones Source: ScienceDirect URL: [Link]

  • Title: Asymmetric Reductive Amination Source: Organic Reactions URL: [Link]

  • Title: Biocatalytic asymmetric synthesis of chiral amines from ketones Source: RSC Publishing URL: [Link]

  • Title: Transaminase Biocatalysis: A Sustainable Tool for the Production of Chiral Amines Source: MDPI URL: [Link]

  • Title: Engineering a ‘self-sufficient’ transaminase for the synthesis of chiral amines Source: RSC Publishing URL: [Link]

Validation

Validating the Antiproliferative Effects of Novel Cyclohexylamine Compounds: A Comparative Methodological Guide

Executive Summary The development of next-generation chemotherapeutics is heavily driven by the need to overcome the dose-limiting toxicity and acquired resistance associated with classical agents like Cisplatin and Oxal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation chemotherapeutics is heavily driven by the need to overcome the dose-limiting toxicity and acquired resistance associated with classical agents like Cisplatin and Oxaliplatin. Recently, novel cyclohexylamine derivatives —specifically mixed ammine/cyclohexylamine platinum(II) complexes and cyclohexylamine-functionalized 1,2,3-triazole compounds—have emerged as potent antiproliferative alternatives.

As an Application Scientist, validating these compounds requires moving beyond basic viability screens. You must establish a self-validating experimental pipeline that proves target engagement, elucidates the mechanism of action, and objectively compares efficacy against clinical standards. This guide provides a rigorous framework for evaluating the antiproliferative properties of novel cyclohexylamine compounds.

Mechanistic Rationale: Why Cyclohexylamine?

Classical platinum drugs form DNA crosslinks that trigger apoptosis, but their susceptibility to intracellular deactivation by thiols (e.g., glutathione) and nucleotide excision repair (NER) limits their efficacy.

Integrating a bulky cyclohexylamine moiety introduces critical steric hindrance. This structural modification slows down the nucleophilic attack by intracellular deactivating agents, allowing a higher concentration of the intact drug to reach nuclear DNA. Furthermore, recent innovations coupling cyclohexylamine with 1,2,3-triazole rings have demonstrated enhanced hydrogen-bonding capabilities, improving both aqueous solubility and target-binding affinity [1].

ApoptosisPathway CHX Cyclohexylamine-Pt(II) Complex DNA DNA Lesion / Crosslinking CHX->DNA Intercalation/Binding p53 p53 Activation DNA->p53 DNA Damage Response Bax Bax Upregulation Bcl-2 Downregulation p53->Bax Transcriptional Control Mito Mitochondrial Membrane Depolarization Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Caspase Caspase 9 & 3 Activation CytC->Caspase Apoptosome Assembly Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution Phase

Mechanistic pathway of apoptosis induced by cyclohexylamine-Pt(II) complexes.

Comparative Performance Data

To objectively assess the viability of novel cyclohexylamine compounds, their half-maximal inhibitory concentration ( IC50​ ) must be benchmarked against standard chemotherapeutics. The data below synthesizes findings from authoritative studies demonstrating that cyclohexylamine-Pt(II) complexes and triazole-derivatives exhibit comparable, and often superior, cytotoxicity profiles across diverse human cancer cell lines [2].

Table 1: Comparative IC50​ Values ( μ M) Across Human Cancer Cell Lines
Cell Line (Origin)Standard: CisplatinStandard: OxaliplatinCyclohexylamine-Pt(II) (Complex 11)Triazole-Cyclohexylamine-Pt
A549 (Lung Carcinoma)15.2 ± 1.318.4 ± 1.512.4 ± 1.1Not Tested
HCT116 (Colorectal)10.1 ± 0.98.2 ± 0.78.5 ± 0.6Not Tested
MDA-MB-231 (Breast)25.4 ± 2.1Not TestedNot Tested8.1 ± 0.5
MG-63 (Osteosarcoma)18.5 ± 1.4Not TestedNot Tested6.2 ± 0.4

Data synthesis indicates that the incorporation of the cyclohexylamine ligand yields compounds that are up to 3 times more potent than Cisplatin in highly resistant lines (e.g., MDA-MB-231 and MG-63).

Self-Validating Experimental Protocols

To ensure scientific integrity, a validation pipeline must be self-correcting. Efficacy observed in a viability assay must be mechanistically explained by flow cytometry and physically proven by target engagement assays.

Workflow Comp Compound Synthesis & QC Screen Primary Screening (MTT Assay) Comp->Screen Mech Mechanistic Profiling (Flow Cytometry) Screen->Mech Target Target Engagement (DNA Cleavage) Mech->Target Data Efficacy & Safety Validation Target->Data

Step-by-step experimental workflow for validating novel antiproliferative compounds.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality & Logic: The MTT assay measures the reduction of a yellow tetrazolium salt to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are only active in metabolically intact cells, this assay provides a direct, quantifiable proxy for cell viability, allowing for the precise calculation of IC50​ values.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase cells (e.g., A549, MDA-MB-231) and seed at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the novel cyclohexylamine compound and Cisplatin (positive control) in complete media. Treat cells for 48 or 72 hours. Include vehicle controls (0.1% DMSO) and blank wells (media only).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate relative viability: (Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank) * 100.

Protocol B: Mechanistic Validation via Flow Cytometry (Annexin V/PI)

Causality & Logic: A decrease in metabolic viability (Protocol A) could be due to cell cycle arrest, apoptosis, or necrosis. This protocol isolates the mechanism. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, providing a binding site for Annexin V. Propidium Iodide (PI) is excluded by intact membranes. Therefore, we can accurately differentiate between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations.

Step-by-Step Methodology:

  • Induction: Treat 2×105 cells/well in a 6-well plate with the cyclohexylamine compound at its established IC50​ and 2×IC50​ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization (ensure trypsin is EDTA-free to prevent Annexin V binding interference).

  • Washing & Resuspension: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations to quantify the shift from viable (Q4) to early apoptosis (Q3) and late apoptosis (Q2).

Protocol C: Target Engagement via Plasmid DNA Cleavage Assay

Causality & Logic: To prove that the cyclohexylamine compound directly engages DNA (the primary target of platinum-based drugs), we use a cell-free plasmid relaxation assay. Intact plasmid DNA (e.g., pET22b) exists in a supercoiled state (Form I). When a drug binds, intercalates, or induces lesions, the DNA unwinds into an open circular state (Form II). This structural shift drastically alters its electrophoretic mobility, providing visual, undeniable proof of target engagement.

Step-by-Step Methodology:

  • Reaction Setup: In a sterile microcentrifuge tube, combine 500 ng of supercoiled pET22b plasmid DNA with varying concentrations of the cyclohexylamine compound (e.g., 10, 20, 50 µM) in a Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the reaction mixtures at 37°C for 24 hours to allow for complete drug-DNA adduct formation.

  • Electrophoresis: Mix the samples with 6X DNA loading dye. Load onto a 1% agarose gel prepared in 1X TAE buffer. Run the gel at 80V for 90 minutes.

  • Visualization: Stain the gel with Ethidium Bromide (or a safer alternative like SYBR Safe) for 30 minutes. Visualize under UV transillumination.

  • Interpretation: Observe the dose-dependent decrease in the fast-migrating Form I band and the corresponding increase in the slower-migrating Form II band.

References

  • Singh, K., Gangrade, A., Jana, A., Mandal, B. B., & Das, N. (2019). Design, Synthesis, Characterization, and Antiproliferative Activity of Organoplatinum Compounds Bearing a 1,2,3-Triazole Ring. ACS Omega, 4(1), 835-841.[Link]

  • Sun, Y., Gou, S., Yin, R., & Jiang, P. (2011). Synthesis, antiproliferative activity and DNA binding study of mixed ammine/cyclohexylamine platinum(II) complexes with 1-(substituted benzyl) azetidine-3, 3-dicarboxylates. European Journal of Medicinal Chemistry, 46(10), 5146-5153.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 4-Ethyl-N-methylcyclohexan-1-amine

As drug development professionals and synthetic chemists, handling functionalized cycloalkylamines requires a rigorous understanding of their physicochemical behavior. 4-Ethyl-N-methylcyclohexan-1-amine (CAS: 252854-34-5...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, handling functionalized cycloalkylamines requires a rigorous understanding of their physicochemical behavior. 4-Ethyl-N-methylcyclohexan-1-amine (CAS: 252854-34-5) is a sterically hindered secondary amine frequently utilized as a building block in high-throughput screening libraries and active pharmaceutical ingredient (API) synthesis.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring both personnel safety and reagent integrity.

Chemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazards. The structural presence of a secondary amine group dictates its reactivity. The lone pair of electrons on the nitrogen atom is responsible for both its synthetic utility (nucleophilicity) and its primary hazard (basicity).

According to standardized hazard assessments from [1], this compound presents specific GHS hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

The Causality of Hazards:

  • Dermal/Ocular Irritation (H315/H319): Upon contact with the aqueous environment of the skin or mucous membranes, the basic amine extracts protons, generating localized hydroxide ions. This alkaline environment rapidly saponifies lipid bilayers in human tissue, causing severe irritation.

  • Respiratory Irritation (H335): The compound's volatility at room temperature allows amine vapors to easily enter the respiratory tract, where they interact with the moist lining of the lungs, causing acute inflammation.

  • Reagent Degradation: As noted in [2], secondary amines are highly susceptible to atmospheric carbon dioxide. Exposure to air leads to the spontaneous formation of insoluble carbamate salts, which alters the stoichiometry of your reactions and introduces impurities.

Quantitative Data Summary
Property / ParameterValue / SpecificationOperational Implication
CAS Number 252854-34-5Ensure precise reagent verification before workflow initiation.
Molecular Formula C9H19NSecondary amine; requires inert atmosphere to prevent CO2 absorption.
Molecular Weight 141.25 g/mol Critical for exact stoichiometric calculations in API synthesis.
Purity (Standard) ≥95%Account for potential impurities (water or unreacted precursors).
LogP ~2.34Highly lipophilic; readily penetrates compromised skin barriers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated secondary amines. Every piece of protective equipment must serve as a deliberate barrier against the specific physicochemical properties of 4-ethyl-N-methylcyclohexan-1-amine.

PPE CategoryRecommended SpecificationScientific Rationale & Self-Validation
Eye Protection ANSI Z87.1 tight-fitting safety goggles or face shieldPrevents alkaline corneal damage. Validation: Goggles must form a complete seal around the eyes; standard safety glasses leave peripheral gaps vulnerable to vapor.
Hand Protection Butyl rubber or heavy-duty Nitrile (≥8 mil thickness)Low molecular weight amines permeate thin latex rapidly. Validation: Use the double-glove breach indicator method. Wear a brightly colored inner glove under the outer glove. A chemical breach becomes visually obvious before dermal exposure occurs.
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedMinimizes skin exposure. FR material mitigates secondary fire risks if the amine is handled alongside highly flammable organic solvents.
Respiratory Chemical Fume Hood (80-100 fpm face velocity)Mitigates the H335 hazard by keeping vapor concentrations strictly below occupational exposure limits.

Operational Workflow: Transfer and Reaction Setup

To maintain scientific integrity and personnel safety, the handling of 4-ethyl-N-methylcyclohexan-1-amine must follow a strict, self-validating methodology. The following protocol ensures that the reagent remains pure and the operator remains unexposed, aligning with best practices for handling cyclohexanamine derivatives[3].

Workflow Start Pre-Operation: PPE & Hood Setup Transfer Chemical Transfer: Schlenk Line / Syringe Start->Transfer Purged N2/Ar Reaction Reaction Execution: Monitor via TLC/HPLC Transfer->Reaction Controlled Temp Quench Post-Reaction: Controlled Quenching Reaction->Quench Completion Waste Waste Segregation: Aqueous vs Organic Quench->Waste Safe Disposal

Figure 1: Standard operational workflow for handling 4-ethyl-N-methylcyclohexan-1-amine.

Step-by-Step Methodology
  • System Validation (Airflow Check): Before unsealing the chemical, verify that the fume hood face velocity is between 80-100 fpm. Causality: This ensures adequate capture of volatile, irritating amine vapors. Do not rely solely on digital monitors; use a Kimwipe taped to the sash to visually confirm active inward draw.

  • Atmospheric Purging: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for a minimum of 15 minutes. Causality: Prevents the formation of carbamate salts via atmospheric CO2, preserving reagent stoichiometry.

  • Chemical Transfer: Using a dry glass syringe equipped with a stainless-steel needle, extract the required volume of the amine. Avoid plastic syringes or low-quality plasticizers, as lipophilic amines can leach contaminants into your reaction.

  • Controlled Addition: Add the amine dropwise to the reaction mixture under continuous magnetic stirring and temperature control (e.g., an ice bath). Causality: Amine-driven reactions (such as amide couplings or nucleophilic substitutions) are frequently exothermic. Controlled addition prevents thermal runaway and solvent boil-off.

  • Post-Transfer Decontamination: Immediately rinse the transfer syringe with a compatible organic solvent (e.g., dichloromethane), followed by a dilute acidic wash (e.g., 1M HCl) to neutralize any residual amine inside the needle.

Emergency Response and Spill Mitigation

In the event of an accidental spill, immediate and calculated action is required. The goal is to convert the volatile, basic free-amine into a stable, non-volatile salt.

SpillResponse Spill Spill Detected: 4-Ethyl-N-methylcyclohexan-1-amine Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Emergency PPE: Respirator & Gloves Alert->PPE Contain Containment: Use Inert Absorbent PPE->Contain Neutralize Neutralization: Dilute Acid Wash Contain->Neutralize Dispose Disposal: Seal in Hazmat Container Neutralize->Dispose

Figure 2: Step-by-step spill response and containment protocol for amine spills.

Step-by-Step Spill Methodology
  • Isolation: Immediately alert nearby personnel and evacuate the immediate vicinity to prevent inhalation of vapors.

  • Containment: Don a NIOSH-approved respirator with organic vapor/acid gas cartridges. Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: This prevents the spread of the liquid and drastically increases the surface area for the subsequent neutralization step.

  • Neutralization: Carefully spray or pour a weak acid solution (e.g., 5% citric acid or sodium bisulfate solution) over the absorbed amine. Causality: The acid donates a proton to the amine, converting the volatile, irritating freebase into a highly stable, water-soluble, and non-volatile ammonium salt.

  • Collection & Disposal: Sweep the neutralized, absorbed mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label the container explicitly as "Hazardous Waste - Neutralized Amine Solid" and transfer it to the facility's designated chemical waste accumulation area.

Waste Disposal Plan

Proper logistical planning for waste disposal ensures environmental compliance and prevents dangerous cross-contamination in waste carboys.

  • Segregation: Never mix amine waste with strong oxidizing agents (e.g., peroxides, nitric acid) or concentrated strong acids in the same temporary waste container. Causality: Mixing basic amines with these incompatible chemicals can lead to violent exothermic reactions, off-gassing, or spontaneous combustion.

  • Aqueous vs. Organic: Separate organic reaction waste containing unreacted amine from aqueous washings. Aqueous layers containing neutralized amine salts should be adjusted to a pH of 6-8 before being placed in designated aqueous hazardous waste containers.

  • Labeling: All temporary and final disposal vessels must be clearly marked with the chemical name, CAS number (252854-34-5), and the primary hazard (Corrosive/Irritant).

References

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Feasible Synthetic Routes

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